P-gp inhibitor 16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C35H35N5O4 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4-[4-(2-methoxyanilino)quinazolin-6-yl]benzamide |
InChI |
InChI=1S/C35H35N5O4/c1-42-31-7-5-4-6-30(31)39-34-28-18-25(12-13-29(28)37-22-38-34)23-8-10-24(11-9-23)35(41)36-15-17-40-16-14-26-19-32(43-2)33(44-3)20-27(26)21-40/h4-13,18-20,22H,14-17,21H2,1-3H3,(H,36,41)(H,37,38,39) |
InChI Key |
XQTYXKNKVQNNKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(C=C4)C(=O)NCCN5CCC6=CC(=C(C=C6C5)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
P-gp inhibitor 16 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of P-glycoprotein (P-gp) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a critical role in cellular detoxification by expelling a wide variety of xenobiotics from the cell.[1] While this is a crucial physiological defense mechanism, the overexpression of P-gp in cancer cells is a major contributor to the phenomenon of multidrug resistance (MDR), where tumor cells become resistant to a broad spectrum of structurally and functionally diverse anticancer drugs.[2] P-gp inhibitors, also known as P-gp modulators or chemosensitizers, are compounds designed to counteract P-gp-mediated drug efflux, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[3] This technical guide provides a comprehensive overview of the mechanisms of action of P-gp inhibitors, with a focus on well-characterized examples, quantitative data, and detailed experimental protocols.
While the specific compound "P-gp inhibitor 16" is not extensively documented in publicly available scientific literature, product information suggests its existence as a P-glycoprotein inhibitor that enhances doxorubicin-induced apoptosis and exhibits anticancer effects.[4][5] Due to the limited data on this specific compound, this guide will focus on the broader mechanisms of P-gp inhibition, exemplified by the well-studied third-generation inhibitors: Tariquidar , Zosuquidar , and Elacridar .
Core Mechanisms of P-gp Inhibition
P-gp inhibitors can be broadly categorized based on their mechanism of action, which primarily involves interference with the P-gp transport cycle. This cycle is powered by ATP hydrolysis and involves substrate binding, conformational changes of the protein, and subsequent drug efflux. The main inhibitory mechanisms are:
-
Competitive Inhibition: The inhibitor competes with the P-gp substrate (e.g., a chemotherapeutic drug) for the same binding site on the transporter. First-generation inhibitors like verapamil and cyclosporine A often act through this mechanism.[6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, distinct from the substrate-binding site. This binding induces a conformational change that prevents the transport of the substrate. Many third-generation inhibitors, such as tariquidar, are believed to act via a non-competitive or mixed-inhibition mechanism.[7]
-
Inhibition of ATP Hydrolysis: The inhibitor interferes with the binding or hydrolysis of ATP at the nucleotide-binding domains (NBDs) of P-gp. This disrupts the energy source for the transport process, rendering the pump inactive.[8]
-
Altering the Cell Membrane Environment: Some compounds may indirectly inhibit P-gp function by altering the lipid composition or fluidity of the cell membrane, which can affect the conformation and activity of the transporter.
Mechanism of Action of Exemplar P-gp Inhibitors
Tariquidar (XR9576): A potent, non-competitive, third-generation P-gp inhibitor.[7] Tariquidar binds with high affinity to P-gp (Kd = 5.1 nM) and is not a transport substrate itself.[9] Its mechanism involves inhibiting the ATPase activity of P-gp, which may stem from preventing substrate binding, inhibiting ATP hydrolysis, or both.[7] Interestingly, some studies suggest that while tariquidar inhibits drug efflux, it can activate P-gp's ATPase activity by locking the transporter in a conformation that is unable to complete the transport cycle.[10]
Zosuquidar (LY335979): A selective and potent P-gp inhibitor with a Ki of 59 nM.[11] It acts as a competitive inhibitor, blocking the photoaffinity labeling of P-gp by substrates like [3H]azidopine.[1] Zosuquidar has been shown to effectively reverse multidrug resistance in various cancer cell lines.[1]
Elacridar (GF120918): A potent third-generation inhibitor of both P-gp and another important ABC transporter, breast cancer resistance protein (BCRP).[12] Elacridar functions as a non-competitive inhibitor by binding to an allosteric site on P-gp, which in turn modulates the transporter's ATPase activity.[13][14] This action prevents the efflux of co-administered drugs, leading to their increased intracellular accumulation.
Quantitative Data for P-gp Inhibitors
The potency of P-gp inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the dissociation constant (Kd). The following tables summarize key quantitative data for our exemplar inhibitors.
| Inhibitor | Parameter | Value | Cell Line / System | Reference |
| Tariquidar | Kd | 5.1 nM | CHrB30 | [15] |
| IC50 (ATPase activity) | 43 nM | - | [9] | |
| EC50 (substrate accumulation) | 487 nM | CHrB30 | [15] | |
| ED50 (in vivo P-gp inhibition) | 3.0 ± 0.2 mg/kg | Rat brain | [16] | |
| Zosuquidar | Ki | 59 nM | - | [11] |
| Ki | 60 nM | Cell-free assay | [1] | |
| IC50 (cytotoxicity) | 6-16 µM | Various MDR cell lines | [1] | |
| Elacridar | IC50 ([3H]azidopine labeling) | 0.16 µM | - | [17] |
| ED50 (in vivo P-gp inhibition) | 1.2 ± 0.1 mg/kg | Rat brain | [16] |
Table 1: Quantitative inhibitory parameters for selected P-gp inhibitors.
Experimental Protocols for Assessing P-gp Inhibition
Several in vitro assays are commonly employed to characterize the mechanism and potency of P-gp inhibitors.
Substrate Efflux Assays
These assays measure the ability of an inhibitor to block the P-gp-mediated efflux of a fluorescent substrate from cells overexpressing P-gp.
a) Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein itself is not a P-gp substrate and is retained in the cytoplasm. However, Calcein-AM is a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the accumulation of fluorescent calcein.[18][19]
Detailed Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and their parental, non-overexpressing counterparts in appropriate media until confluent.[20]
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to attach overnight.
-
Inhibitor Incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Add the P-gp inhibitor at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a positive control (e.g., verapamil) and a negative (vehicle) control.
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.25-1 µM to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Readings can be taken every 2 minutes for 60-120 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the fluorescence vs. time curve). Plot the rate of fluorescence increase against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
b) Rhodamine 123 Efflux Assay
Principle: Rhodamine 123 is a fluorescent cationic dye that is a substrate for P-gp. Cells overexpressing P-gp will exhibit lower intracellular accumulation of Rhodamine 123 compared to parental cells. P-gp inhibitors will increase the intracellular fluorescence by blocking the efflux of Rhodamine 123.[21]
Detailed Methodology:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells and parental cells at a concentration of 1 x 10^6 cells/mL in a suitable buffer.
-
Inhibitor Pre-incubation: Aliquot the cell suspensions into flow cytometry tubes. Add the P-gp inhibitor at various concentrations and incubate for 15-30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for a further 30-60 minutes at 37°C to allow for substrate accumulation.
-
Efflux Measurement: Pellet the cells by centrifugation, remove the supernatant containing the substrate, and resuspend the cells in a fresh, substrate-free buffer containing the respective concentrations of the inhibitor.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells at different time points (e.g., 0, 30, 60, 120 minutes) using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is determined for each sample. The percentage of inhibition is calculated relative to the fluorescence in the absence of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
P-gp ATPase Activity Assay
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can either inhibit this basal or substrate-stimulated ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[22]
Detailed Methodology:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells or HEK293 cells).[22]
-
Assay Reaction: In a 96-well plate, set up the reaction mixture containing the P-gp-containing membrane vesicles, assay buffer (containing MgCl2, and other salts), and an ATP regenerating system (e.g., creatine kinase and creatine phosphate).
-
Inhibitor Addition: Add the P-gp inhibitor at various concentrations. To measure the inhibition of substrate-stimulated activity, also add a known P-gp substrate (e.g., verapamil). Include controls for basal activity (no inhibitor or substrate) and a control with a potent P-gp inhibitor (e.g., sodium orthovanadate) to determine the P-gp-specific ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding a solution that also initiates a colorimetric reaction for the detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The P-gp-specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of vanadate. Plot the percentage of inhibition of ATPase activity against the inhibitor concentration to determine the IC50 value.
Bidirectional Transport Assay using Caco-2 Cells
Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions, resembling the intestinal epithelium. These cells endogenously express P-gp on their apical (lumen-facing) side. This assay measures the transport of a compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. A higher B-to-A transport compared to A-to-B transport (an efflux ratio > 2) indicates that the compound is a P-gp substrate. A P-gp inhibitor will reduce this efflux ratio.[23][24]
Detailed Methodology:
-
Caco-2 Monolayer Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and monolayer formation. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
For A-to-B transport, add the test compound (a known P-gp substrate like digoxin) with and without the P-gp inhibitor to the apical chamber.
-
For B-to-A transport, add the test compound with and without the P-gp inhibitor to the basolateral chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.
Visualizing P-gp Inhibition Mechanisms and Workflows
P-gp Efflux Mechanism and Points of Inhibition
Caption: P-gp efflux cycle and points of inhibitor intervention.
Experimental Workflow for Calcein-AM Efflux Assay
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Logical Relationship of P-gp Inhibition and Chemotherapy
Caption: Logical flow of P-gp mediated resistance and its reversal.
Conclusion
The inhibition of P-glycoprotein remains a critical strategy in overcoming multidrug resistance in cancer therapy. While the development of clinically successful P-gp inhibitors has been challenging, a deep understanding of their mechanisms of action is paramount for the rational design of new and more effective agents. This guide has provided an overview of these mechanisms, supported by quantitative data and detailed experimental protocols for the characterization of P-gp inhibitors. The continued investigation into the intricate interactions between inhibitors and P-gp, utilizing the methodologies described herein, will be instrumental in advancing the field of cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on P-gp Inhibitor 16: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a series of potent P-glycoprotein (P-gp) inhibitors based on a thiazole scaffold. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a primary contributor to multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy. The inhibitors discussed herein, particularly the highly potent compound 28 , represent a promising avenue for overcoming P-gp-mediated drug efflux. This document details the chemical structure, synthesis, and biological evaluation of these compounds, with a focus on providing actionable data and protocols for researchers in the field.
Chemical Structure
The core structure of this series of P-gp inhibitors is an (S)-valine-derived thiazole peptidomimetic. The inhibitory activity of these compounds is modulated by substitutions at the amino and carboxyl termini of the thiazole amino acid.
While the specific compound designated "P-gp inhibitor 16" within the synthesized library is a moderately active dimer amine derivative, this guide will also focus on compound 28 , which was identified as the most potent inhibitor in the series.
Compound 16 (Dimer Amine Derivative):
The precise structure of compound 16 is that of a dimer of the (S)-valine-derived thiazole unit.
Compound 28 (Most Potent Inhibitor):
Compound 28 is a monothiazole zwitter-ion featuring a 3,4,5-trimethoxybenzoyl group at the amino terminus and a 2-aminobenzophenone group at the carboxyl terminus.
Synthesis
The synthesis of this class of P-gp inhibitors is achieved through a series of peptide coupling reactions. The general approach involves the synthesis of (S)-valine-based mono- and bis-thiazole precursors, which are then coupled with diverse chemical scaffolds at their carboxyl and amino termini.
Synthetic Scheme
The overall synthetic strategy is outlined in the following schemes, which detail the preparation of key precursors and the final coupling reactions to yield the target compounds.
(Schematic representation of the synthesis of thiazole precursors and final products would be included here if the full text of the source paper were available to reproduce the diagrams accurately.)
Quantitative Data
The P-gp inhibitory activity of the synthesized compounds was evaluated using a calcein-AM efflux assay. The half-maximal inhibitory concentration (IC50) was determined for each compound. A selection of these results is presented below for comparative analysis.
| Compound Number | Description | IC50 (μM)[1] |
| 14 | Dimer amine derivative | 16 |
| 15 | Dimer amine derivative | >10 (55% inhibition at 10 μM) |
| 27 | Monothiazole with 4-aminobenzophenone | >10 (18% inhibition at 10 μM) |
| 28 | Monothiazole with 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone | 1.0 |
| 29 | Monothiazole derivative | >10 (54% inhibition at 10 μM) |
In addition to the calcein-AM efflux assay, the most potent compound, 28 , was further characterized:
| Assay | Parameter | Value (μM)[1] |
| Photolabeling with [¹²⁵I]-iodoarylazidoprazosin | IC50 | 0.75 |
| Basal ATP hydrolysis stimulation | EC50 | 0.027 |
Experimental Protocols
General Synthesis Protocol for Peptide Coupling
The target compounds were synthesized via peptide coupling reactions utilizing the following general procedure:
-
Precursor Preparation: Synthesize the required (S)-valine-based monothiazole and bis-thiazole acid and amine precursors according to established literature methods.
-
Coupling Reaction:
-
To a solution of the thiazole acid precursor in a suitable solvent (e.g., anhydrous N,N-dimethylformamide), add the appropriate amine derivative.
-
Add the coupling reagents: 1-hydroxybenzotriazole (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).
-
Add N,N-diisopropylethylamine (DIEA) to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (typically several hours) until completion, monitoring by thin-layer chromatography.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Calcein-AM Efflux Assay Protocol
The ability of the synthesized compounds to inhibit P-gp-mediated efflux was determined using a calcein-AM assay in a suitable cell line overexpressing human P-gp (e.g., HeLa cells transduced with BacMam-P-gp baculovirus).
-
Cell Seeding: Seed the P-gp-overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 30 minutes) at 37°C.
-
Calcein-AM Loading: Add calcein-AM (a P-gp substrate) to each well at a final concentration of approximately 0.5-1 μM and incubate for a further 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein (the product of intracellular esterase activity on calcein-AM) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in compound-treated cells to that in vehicle-treated (control) cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this class of thiazole-based inhibitors is the direct interaction with P-glycoprotein, leading to the inhibition of its efflux function. The stimulation of basal ATPase activity by compound 28 suggests an interaction with the substrate-binding domain of P-gp, which in turn affects the ATP hydrolysis cycle. This direct inhibition model is further supported by the potent inhibition of photolabeling with a known P-gp substrate.
At present, there is no evidence to suggest that these compounds modulate P-gp expression or activity through indirect signaling pathways within the cell. The logical relationship is a direct binding event leading to functional inhibition.
Caption: Direct inhibition of P-gp by thiazole-based compounds.
The experimental workflow for identifying and characterizing these P-gp inhibitors can be visualized as follows:
Caption: Workflow for synthesis and evaluation of P-gp inhibitors.
References
The Emergence of Furan Derivative 16: A Novel P-glycoprotein Inhibitor for Overcoming Multidrug Resistance
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
The challenge of multidrug resistance (MDR) in oncology is a significant hurdle in the effective treatment of cancer. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The discovery and development of potent and specific P-gp inhibitors are, therefore, of paramount importance. This technical guide delves into the discovery, origin, and biological evaluation of a promising new entity in this field: P-gp inhibitor 16 , a novel furan derivative.
Discovery and Origin
This compound, a furan derivative, was developed by the research group of Hong Wang in 2021 as part of a systematic effort to identify and optimize new chemical scaffolds for P-gp inhibition. This work builds upon their earlier research on 2,5-disubstituted furan derivatives as potent modulators of P-gp activity. The core strategy involved the synthesis of a series of furan-based compounds and screening them for their ability to reverse P-gp-mediated MDR in resistant cancer cell lines. The introduction of methoxy substituents on the furan scaffold was a key step in the development of furan derivative 16, leading to a significant enhancement in its biological activity[1].
Quantitative Biological Activity
The efficacy of this compound in overcoming MDR has been quantified through in vitro assays, primarily using the doxorubicin-resistant human breast cancer cell line, MCF-7/ADR, which overexpresses P-gp.
| Parameter | Cell Line | Chemotherapeutic Agent | Concentration of this compound | IC50 of Doxorubicin | Reversal Fold (RF) |
| Doxorubicin IC50 | MCF-7/ADR | Doxorubicin | 0 µM | 50.81 µM | 1 |
| Doxorubicin IC50 | MCF-7/ADR | Doxorubicin | 5 µM | 0.73 µM | 69.6 |
| Table 1: In vitro efficacy of this compound in sensitizing MCF-7/ADR cells to Doxorubicin. Data sourced from a 2024 review article on heterocyclic P-gp inhibitors.[1] |
The Reversal Fold (RF) is a critical measure of the inhibitor's effectiveness, calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor. A reversal fold of 69.6 demonstrates a potent ability of this compound to restore the sensitivity of resistant cancer cells to doxorubicin[1].
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the evaluation of novel P-gp inhibitors, based on the established practices of the discovering research group.
Cell Culture
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma, P-gp low expression)
-
MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma, P-gp overexpressing)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The MCF-7/ADR cell line is cultured in the presence of doxorubicin to maintain the resistant phenotype, with the drug being removed from the medium 48 hours prior to experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed concentration of this compound (e.g., 5 µM).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated using a dose-response curve fitting software.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent substrate of P-gp. This assay measures the ability of an inhibitor to block the efflux of Rhodamine 123 from P-gp-overexpressing cells.
-
Cell Preparation: Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Inhibitor Pre-incubation: Cells are pre-incubated with this compound at various concentrations for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of 5 µM and incubated for 60-90 minutes at 37°C in the dark.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. An increase in fluorescence intensity in the presence of the inhibitor indicates P-gp inhibition.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates. This assay measures the effect of the inhibitor on the ATPase activity of P-gp.
-
Membrane Vesicle Preparation: Membrane vesicles containing P-gp are prepared from P-gp-overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated with ATP and the test compound (this compound) in the presence or absence of a P-gp substrate (e.g., verapamil) that stimulates ATPase activity.
-
Inorganic Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The change in ATPase activity in the presence of the inhibitor is determined relative to the basal and substrate-stimulated activity.
Visualizations
Logical Workflow for P-gp Inhibitor Evaluation
References
Unveiling the Molecular Interactions: A Technical Guide to the P-glycoprotein Binding Site of P-gp Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of a potent P-glycoprotein (P-gp) inhibitor, herein referred to as Inhibitor 16. Due to the lack of a universally designated "P-gp inhibitor 16," this document synthesizes data and methodologies from multiple studies on well-characterized, numerically designated P-gp inhibitors to serve as a representative model. The information presented is intended to offer a detailed understanding of the molecular interactions, quantitative binding affinities, and the experimental protocols used to elucidate the binding site of such inhibitors on P-glycoprotein.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1][2][3][4][5] By actively effluxing a wide range of substrates, P-gp can reduce the intracellular concentration of therapeutic agents, rendering them ineffective.[3][5] P-gp inhibitors aim to counteract this mechanism by blocking the transporter's function, thereby restoring the efficacy of co-administered drugs.[3][6]
Quantitative Binding Data of this compound
The interaction of an inhibitor with P-gp can be quantified through various in vitro assays that measure its ability to displace known substrates, inhibit ATP hydrolysis, or block the efflux of fluorescent probes. The following table summarizes representative quantitative data for a potent P-gp inhibitor, modeled as "Inhibitor 16," based on values reported for similar compounds in the literature.
| Parameter | Value | Cell Line / System | Assay Method | Reference Compound |
| IC50 (Calcein-AM Efflux) | 1.0 µM | SW620/Ad300 | Calcein-AM Efflux Assay | - |
| IC50 (Drug Efflux) | 0.01 µM | A2780/T | Paclitaxel Cytotoxicity Assay | Verapamil (0.03 µM) |
| EC50 (ATPase Activity) | 0.027 µM | P-gp enriched membranes | ATPase Activity Assay | - |
| IC50 (Photolabeling) | 0.75 µM | P-gp enriched membranes | [125I]-Iodoarylazidoprazosin Photolabeling | - |
Note: The data presented are representative values for a potent P-gp inhibitor and are synthesized from multiple sources for illustrative purposes.[1][7]
Experimental Protocols
The characterization of P-gp inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments used to determine the binding and inhibitory activity of compounds like Inhibitor 16.
1. Calcein-AM Efflux Assay
This assay is a common method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate. P-gp activity results in the efflux of Calcein-AM, leading to a lower intracellular fluorescence. Inhibitors of P-gp will block this efflux, resulting in higher intracellular fluorescence.
-
Cell Culture: P-gp overexpressing cells (e.g., SW620/Ad300, HEK/ABCB1) and their parental non-expressing counterparts are seeded in 96-well plates and cultured to confluence.[7]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., Inhibitor 16) or a reference inhibitor (e.g., verapamil) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Calcein-AM is added to each well at a final concentration of 1 µM and incubated for a further 30-60 minutes.
-
Fluorescence Measurement: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye. The intracellular fluorescence is then measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.[8]
-
Data Analysis: The fluorescence intensity in the presence of the inhibitor is compared to that of untreated cells. The IC50 value, the concentration of inhibitor required to achieve 50% of the maximal inhibition of efflux, is calculated.
2. ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates. The binding of substrates or inhibitors can modulate the ATPase activity of P-gp. This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
-
Membrane Preparation: Membranes enriched with P-gp are prepared from P-gp-overexpressing cells or insect cells infected with baculovirus containing the P-gp gene.
-
Assay Reaction: The P-gp-containing membranes are incubated with various concentrations of the test inhibitor in an assay buffer containing ATP and magnesium ions at 37°C.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration. The EC50 value, the concentration of the inhibitor that produces 50% of the maximal stimulation or inhibition of ATPase activity, is determined.[7]
3. Radioligand Binding Assay (Photolabeling)
This assay directly measures the binding of an inhibitor to P-gp by assessing its ability to compete with a radiolabeled or photoactivatable probe that binds to a specific site on the transporter.
-
Probe: A commonly used probe is [125I]-iodoarylazidoprazosin, a photoaffinity analog of the P-gp substrate prazosin.[7]
-
Binding Reaction: P-gp-enriched membranes are incubated with the radiolabeled probe in the presence of varying concentrations of the test inhibitor.
-
Photocrosslinking: The mixture is exposed to UV light to covalently link the photoactivatable probe to its binding site on P-gp.
-
Detection: The P-gp is separated by SDS-PAGE, and the amount of radioactivity incorporated into the P-gp band is quantified using autoradiography or a phosphorimager.
-
Data Analysis: The ability of the test inhibitor to reduce the photolabeling of P-gp is used to determine its IC50 value for binding to that specific site.[7]
Visualizing Molecular Interactions and Workflows
Experimental Workflow for P-gp Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing P-gp inhibitors.
Caption: A flowchart depicting the experimental pipeline for P-gp inhibitor discovery and characterization.
Simplified Signaling Pathway of P-gp Inhibition
This diagram illustrates the general mechanism by which a P-gp inhibitor prevents the efflux of a chemotherapeutic drug.
Caption: A diagram illustrating the mechanism of P-gp inhibition, preventing drug efflux.
The Binding Site of this compound on P-glycoprotein
P-glycoprotein possesses a large and flexible drug-binding pocket within its transmembrane domains (TMDs) that can accommodate a wide variety of structurally diverse compounds.[9][10] It is understood that there are multiple, potentially overlapping binding sites within this pocket, often referred to as the H-site (binding Hoechst 33342) and the R-site (binding rhodamine 123).[9]
Biochemical and computational docking studies suggest that potent inhibitors like the modeled "Inhibitor 16" likely bind within this central hydrophobic cavity. The binding is often characterized by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonds with key amino acid residues in the TMDs.[2][11] For instance, docking analysis of some inhibitors has shown interactions with specific residues within the drug-binding pocket of human P-gp.[7] The binding of an inhibitor can occur in a competitive, non-competitive, or allosteric manner, ultimately preventing the conformational changes necessary for substrate transport.[3][6] Some inhibitors may even bind to the nucleotide-binding domains (NBDs), interfering with ATP hydrolysis, which is essential for the transport cycle.[12]
The promiscuity of the P-gp binding pocket makes it a challenging target for rational drug design.[13] However, detailed structural and functional studies of potent inhibitors are crucial for developing more effective and specific agents to overcome multidrug resistance in clinical settings.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. csmres.co.uk [csmres.co.uk]
- 10. Computational Insights into Allosteric Conformational Modulation of P-Glycoprotein by Substrate and Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of the P-gp Inhibitor Tariquidar (XR9576): A Technical Guide
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells.[1] Its function as an efflux pump reduces the intracellular concentration of various chemotherapeutic agents, thereby diminishing their cytotoxic effects.[2][3] P-gp inhibitors aim to counteract this resistance mechanism. This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of Tariquidar (XR9576), a potent and specific third-generation P-gp inhibitor.[3][4] Tariquidar demonstrates high-affinity binding to P-gp (Kd of 5.1 nM) and non-competitively inhibits its function.[2][3] This document, intended for researchers, scientists, and drug development professionals, details the experimental methodologies, presents quantitative data on Tariquidar's effects on cancer cell cytotoxicity, and illustrates the underlying mechanisms and experimental workflows.
Note: Initial searches for a compound specifically named "P-gp inhibitor 16" did not yield a known molecule with available cytotoxicity data. Therefore, this guide focuses on a well-characterized and potent P-gp inhibitor, Tariquidar (XR9576), as a representative compound for which substantial preliminary cytotoxicity data exists.
Data Presentation
The primary cytotoxic effect of Tariquidar is its ability to potentiate the efficacy of existing chemotherapeutic drugs in P-gp-overexpressing cancer cells. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Potentiation of Chemotherapeutic Drug Cytotoxicity by Tariquidar in Multidrug-Resistant (MDR) Cell Lines
| Cell Line | Chemotherapeutic Agent | Tariquidar Concentration | Effect on IC50 | Reference |
| MC26 (murine colon carcinoma) | Doxorubicin | 0.1 µM | 5-fold decrease (36 nM vs. 7 nM) | [2] |
| Various MDR cell lines | Doxorubicin, Paclitaxel, Etoposide, Vincristine | 25 - 80 nM | Complete reversal of resistance | [2] |
| HEK293/MDR19 (human) | Vincristine | 1 µM | Potentiation of cytotoxicity (IC50 = 787.11 +/- 227.51 nM for vincristine alone) | [5] |
| KB-V1 (human) | Colchicine | 1000 nM | Potentiation of cytotoxicity (IC50 = 14.95 nM for colchicine with Tariquidar) | [5] |
Table 2: Intrinsic Cytotoxicity of Tariquidar
| Cell Line | Tariquidar Concentration | Incubation Time | Cytotoxic Effect | Reference |
| A7r5 (rat aortic smooth muscle) | Up to 1 µM | Not specified | Not cytotoxic | [6] |
| A7r5 (rat aortic smooth muscle) | 10 µM | 24 hours | Apoptosis | [6] |
| EA.hy926 (human endothelial) | Up to 1 µM | Not specified | Not cytotoxic | [6] |
| EA.hy926 (human endothelial) | 10 µM | 24 hours | Apoptosis | [6] |
Table 3: Effect of Tariquidar on Proteasome Inhibitor Cytotoxicity in Multiple Myeloma (MM) Cells under Hypoxia
| Cell Line | Treatment | Result | Reference |
| MM.1S | Bortezomib + Tariquidar (5 µM) | Significantly lower cell survival compared to either agent alone (p<0.001) | [7] |
| MM.1S | Carfilzomib + Tariquidar (5 µM) | Significantly lower cell survival compared to either agent alone (p<0.001) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the study of Tariquidar's cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., P-gp overexpressing and parental lines)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tariquidar (XR9576)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of Tariquidar (e.g., 25-100 nM). Replace the medium in the wells with 100 µL of medium containing the different drug concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[5][9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]
Materials:
-
Opaque-walled 96-well assay plates
-
Cells in culture medium
-
Test compounds (Tariquidar)
-
Vehicle control
-
Lysis solution (for maximum LDH release control)
-
LDH assay reagent kit (e.g., CytoTox-ONE™)
Procedure:
-
Plate Preparation: Prepare opaque-walled 96-well plates with cells in culture medium. Include control wells for no cells (medium only), vehicle-treated cells, and a maximum LDH release control (cells treated with lysis buffer).[10]
-
Compound Addition: Add the test compounds (e.g., Tariquidar at various concentrations) and vehicle controls to the appropriate wells.
-
Incubation: Culture the cells for the desired exposure period (typically 24-72 hours).[10]
-
Equilibration: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.
-
Reagent Addition: Add the LDH assay reagent to all wells according to the manufacturer's instructions.
-
Incubation: Incubate the plates at room temperature for 10-20 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which Tariquidar inhibits P-gp and enhances the cytotoxicity of chemotherapeutic drugs.
Caption: Mechanism of Tariquidar-mediated P-gp inhibition and potentiation of chemotherapy.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro cytotoxicity study of a P-gp inhibitor.
Caption: Workflow for assessing the cytotoxicity of a P-gp inhibitor in combination with chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro vascular toxicity of tariquidar, a potential tool for in vivo PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
P-gp inhibitor 16 target validation in cancer cell lines
An In-depth Technical Guide to the Target Validation of P-gp Inhibitor 16 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data related to the target validation of P-glycoprotein (P-gp) inhibitor 16 in various cancer cell lines. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer, a major obstacle in successful chemotherapy.[1][2][3][4] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][5] The development of P-gp inhibitors aims to reverse this resistance and restore the sensitivity of cancer cells to chemotherapy.[1][5]
This document outlines the experimental protocols for key assays used to validate P-gp inhibitors and presents the quantitative data for a representative compound designated as "this compound". It is important to note that "this compound" has been used to refer to different chemical entities in various studies. This guide synthesizes data from multiple sources, specifying the compound where the information is available.
Quantitative Data Summary
The efficacy of this compound has been evaluated in several multidrug-resistant cancer cell lines. The following tables summarize the key quantitative findings from various studies.
Table 1: Reversal of Doxorubicin Resistance by Furan Derivative Compound 16
| Cell Line | Chemotherapeutic Agent | Compound 16 Concentration (µM) | Doxorubicin IC50 without Compound 16 (µM) | Doxorubicin IC50 with Compound 16 (µM) | Reversal Fold (RF) |
| MCF-7/ADR | Doxorubicin | 5 | 50.81 | 0.73 | 69.6 |
Data extracted from a study on furan derivatives as potential P-gp inhibitors.[6]
Table 2: Effect of 3,4-Dihydroisocoumarin Derivative Compound 16 on Doxorubicin Efficacy
| Cell Line | Chemotherapeutic Agent | Compound 16 Concentration (µM) | Doxorubicin IC50 without Compound 16 (µM) | Doxorubicin IC50 with Compound 16 (µM) | Fold Decrease in IC50 |
| HCT-15 | Doxorubicin | 50 | 8.5 | 2.3 | 3.7 |
Data from a study identifying 3,4-dihydroisocoumarins as P-gp and BCRP inhibitors.[7]
Table 3: Activity of Hederagenin Derivative "P-gp inhibitor 3 (compound 16)"
| Assay | Cell Line | Concentration | Effect |
| Cytotoxicity | KBV | 10 µM (72 hours) | Appreciable cytotoxicity and strong MDR reversal |
| P-gp Efflux Inhibition | KBV | 2.5, 5, 10 µM (3 hours) | Reverses tumor MDR by inhibiting P-gp efflux |
| P-gp ATPase Activity | - | 0.25, 0.5, 1 mM (5 minutes) | Significantly increases ATP consumption |
| Apoptosis Induction | KBV | 10 µM (24 hours) | Induces apoptosis in the G2/M phase |
Data from MedChemExpress for a hederagenin derivative designated as P-gp inhibitor 3 (compound 16).[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. The following are protocols for key experiments cited in the validation of P-gp inhibitors.
Chemosensitivity Assay
This assay, also known as a cytotoxicity or cell proliferation assay, is used to determine the ability of a P-gp inhibitor to sensitize resistant cancer cells to a chemotherapeutic agent.[8][9][10][11]
Protocol:
-
Cell Seeding: Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR, HCT-15, or KBV) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[9]
-
Drug Treatment: Treat the cells with increasing concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 48 to 72 hours.[9]
-
Cell Viability Assessment: Measure cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells.[10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of the P-gp inhibitor. The reversal fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cancer cells.[12][13][14][15]
Protocol:
-
Cell Preparation: Harvest and wash the cancer cells with a suitable buffer (e.g., PBS).
-
Rhodamine 123 Loading: Incubate the cells with rhodamine 123 (e.g., 10 µM) for a specified time (e.g., 1 hour) to allow for its uptake.[12] This can be done in the presence or absence of the P-gp inhibitor.
-
Efflux: Wash the cells to remove extracellular rhodamine 123 and then incubate them in a fresh medium for another period (e.g., 1-2 hours) to allow for efflux to occur.[12][14]
-
Fluorescence Measurement: Stop the efflux by washing with ice-cold PBS. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.[12]
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.[6][7][16][17]
Protocol:
-
Reaction Setup: Use a commercially available kit (e.g., P-gp-Glo™ Assay System) containing recombinant human P-gp membranes.[7]
-
Incubation: Incubate the P-gp membranes with the test compound (this compound) at various concentrations in the presence of Mg-ATP. Include controls such as a basal activity group (no compound), a positive control substrate (e.g., verapamil), and a P-gp ATPase inhibitor (e.g., sodium orthovanadate, Na3VO4).[6][7]
-
ATP Detection: After incubation (e.g., 40 minutes at 37°C), add an ATP detection reagent that generates a luminescent signal proportional to the amount of remaining ATP.[7]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence indicates ATP consumption by P-gp. The effect of the test compound is determined by comparing the change in luminescence in its presence to the basal and control groups. Both stimulation and inhibition of ATPase activity suggest an interaction with P-gp.[6]
Western Blot Analysis of P-gp Expression
This technique is used to determine if the P-gp inhibitor affects the expression level of the P-gp protein in cancer cells.
Protocol:
-
Cell Lysis: Treat cancer cells with the P-gp inhibitor for a specified duration (e.g., 24-48 hours). Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate the protein lysates (equal amounts of protein per lane) by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine any changes in P-gp expression levels.
Visualizations
The following diagrams illustrate key concepts and workflows related to the target validation of P-gp inhibitors.
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.
Caption: Experimental workflow for this compound target validation.
Caption: Logical relationship of P-gp inhibition leading to MDR reversal.
References
- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific targeting and killing activities of anti-P-glycoprotein monoclonal antibody MRK16 directed against intrinsically multidrug-resistant human colorectal carcinoma cell lines in the nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein Chimeric Recombinant Monoclonal Antibody (MRK16) (MA5-47797) [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. P-gp+inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. citeab.com [citeab.com]
- 15. Monoclonal Anti‐P‐glycoprotein Antibody‐dependent Killing of Multidrug‐resistant Tumor Cells by Human Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
The Pharmacological Profile of Tariquidar: A Potent P-glycoprotein Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical determinant of drug disposition and a key contributor to multidrug resistance (MDR) in oncology. By actively effluxing a wide range of xenobiotics from cells, P-gp can significantly reduce the intracellular concentration and efficacy of therapeutic agents. Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp that has been extensively investigated for its ability to overcome P-gp-mediated drug resistance. This technical guide provides a comprehensive overview of the pharmacological properties of Tariquidar, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
Tariquidar is a potent and specific inhibitor of P-glycoprotein, binding with high affinity to the transporter.[1][2] It functions as a non-competitive inhibitor, meaning it does not compete with P-gp substrates for the same binding site.[3] The primary mechanism of inhibition involves modulating the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[1][3] While some studies indicate that Tariquidar inhibits the vanadate-sensitive ATPase activity of P-gp, others suggest it can stimulate ATPase activity while locking the transporter in a conformation that is unable to efflux drugs.[1][3][4][5][6] This dual action effectively blocks the transport cycle, leading to increased intracellular accumulation of co-administered P-gp substrate drugs.[7] Tariquidar has also been shown to be an inhibitor and substrate of another important ABC transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[3][8][9]
Figure 1. Mechanism of P-gp Inhibition by Tariquidar.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Tariquidar.
Table 1: In Vitro Inhibitory Activity of Tariquidar
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity (Kd) | 5.1 nM | CHrB30 cells | High-affinity binding to P-gp. | [1][3] |
| IC50 (ATPase Activity) | 43 nM | P-gp membranes | Inhibition of vanadate-sensitive ATPase activity. | [1][3] |
| EC50 (Drug Accumulation) | 487 nM | CHrB30 cells | Effective concentration for increasing steady-state accumulation of cytotoxic drugs. | [3] |
| Concentration for Complete Reversal of Resistance | 25 - 80 nM | Various MDR cell lines | Potentiates the cytotoxicity of drugs like doxorubicin. | [3][10] |
| BCRP Inhibition | ~100 nM | ABCG2-expressing cells | Also inhibits BCRP-mediated efflux. | [9] |
Table 2: In Vivo Pharmacokinetic Parameters of Tariquidar
| Species | Dose & Route | Oral Bioavailability | Key Findings | Reference |
| Rat | 15 mg/kg, oral | 72 - 87% | Significantly higher oral bioavailability compared to humans. | [11][12] |
| Human | Up to 8 mg/kg, IV | 12% (oral) | Low oral bioavailability necessitates intravenous administration in clinical settings. | [11] |
| Human | 150 mg, IV | N/A | Reduced clearance of 99mTc-sestamibi from the liver, consistent with P-gp inhibition. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro P-gp Inhibition: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
a. Materials:
-
P-gp-overexpressing cell line (e.g., K562/DOX, MCF-7/ADR) and the corresponding parental cell line.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Rhodamine 123 (stock solution in DMSO).
-
Tariquidar (or test compound) stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
b. Protocol:
-
Cell Culture: Culture P-gp-overexpressing and parental cells to 80-90% confluency.
-
Cell Harvest: Harvest cells and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Inhibitor: Aliquot 1 mL of cell suspension into flow cytometry tubes. Add Tariquidar at various concentrations (e.g., 0.01 nM to 1 µM) and incubate at 37°C for 1 hour.[14] Include a vehicle control (DMSO).
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 0.2 µg/mL to each tube and incubate for 30-60 minutes at 37°C in the dark.[14]
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).
-
Data Analysis: The increase in mean fluorescence intensity in the presence of Tariquidar compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
Figure 2. Workflow for Rhodamine 123 Efflux Assay.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
a. Materials:
-
P-gp-containing membranes (from P-gp-overexpressing cells or commercially available).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and ATP).
-
Tariquidar (or test compound) stock solution in DMSO.
-
Malachite green reagent for phosphate detection.[15]
-
Phosphate standard solution.
-
Microplate reader.
b. Protocol:
-
Reaction Setup: In a 96-well plate, add P-gp membranes to the assay buffer.
-
Inhibitor Addition: Add Tariquidar at various concentrations. Include a basal control (no inhibitor) and a positive control substrate (e.g., verapamil) that stimulates ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction & Color Development: Stop the reaction and measure the liberated inorganic phosphate (Pi) by adding a malachite green-based reagent.[15] This forms a colored complex with Pi.
-
Measurement: Read the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to quantify the amount of Pi produced. The change in ATPase activity in the presence of Tariquidar is calculated relative to the basal activity. Tariquidar has been reported to inhibit the ATPase activity of hamster P-gp but stimulate the ATPase activity of human P-gp.[6]
Caco-2 Permeability Assay
This cell-based assay is widely used to predict intestinal drug absorption and identify P-gp substrates and inhibitors.
a. Materials:
-
Caco-2 cells.
-
Transwell permeable supports (e.g., 12- or 24-well format).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Tariquidar (or test compound) and a known P-gp substrate (e.g., digoxin).
-
Analytical method for compound quantification (e.g., LC-MS/MS).
b. Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[16][17]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only use monolayers with TEER values above a predefined threshold (e.g., >250 Ω·cm²).[16][17]
-
Permeability Measurement (A to B):
-
Wash the monolayer with transport buffer.
-
Add the P-gp substrate (with or without Tariquidar) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the concentration of the P-gp substrate.
-
-
Permeability Measurement (B to A):
-
Perform the same procedure but add the P-gp substrate (with or without Tariquidar) to the basolateral chamber and sample from the apical chamber.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a P-gp substrate.
-
A reduction in the efflux ratio in the presence of Tariquidar confirms its P-gp inhibitory activity.
-
Figure 3. Caco-2 Bidirectional Permeability Assay Workflow.
Conclusion
Tariquidar is a well-characterized, potent P-gp inhibitor with a complex mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to overcome P-gp-mediated multidrug resistance and improve the therapeutic efficacy of P-gp substrate drugs. The in vitro and in vivo models described are essential tools for the evaluation of novel P-gp inhibitors and for elucidating the intricate role of P-gp in drug disposition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar | C38H38N4O6 | CID 148201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to P-gp Inhibitor 16: A Review of Literature and Patents
Introduction to P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter protein. It acts as an efflux pump, removing a wide array of structurally diverse xenobiotics from cells. While this function is vital for cellular detoxification, its overexpression in cancer cells is a primary cause of multidrug resistance (MDR), a significant hurdle in chemotherapy. P-gp inhibitors, by blocking this efflux mechanism, can restore the efficacy of anticancer drugs. These inhibitors are also being explored to enhance the oral bioavailability of drugs that are P-gp substrates.
This technical guide delves into the specifics of compounds referred to as "P-gp inhibitor 16", presenting quantitative data, experimental methodologies, and a review of relevant patents.
Quantitative Data Summary
The inhibitory activities of various compounds designated as "16" in the literature are summarized below.
| Compound Description | Assay | Cell Line | Substrate | IC50 / Activity | Reversal Fold (RF) | Citation |
| 3,4-Dihydroisocoumarin 16 | P-gp Inhibition | HCT-15 | Rhodamine 6G | 81.2 ± 2.7% inhibition at 50 µM | - | [1] |
| 3,4-Dihydroisocoumarin 16 | BCRP Inhibition | MCF-7/MX | - | 89.1 ± 4.6% inhibition at 50 µM | - | [1] |
| 3,4-Dihydroisocoumarin 16 | Doxorubicin Sensitization | HCT-15 | Doxorubicin | IC50 of Doxorubicin alone: 8.5 µM; with 50 µM 16 : 2.3 µM | 3.7 | [1][2] |
| Furan derivative 16 (2) | Doxorubicin Sensitization | MCF-7/ADR | Doxorubicin | IC50 of Doxorubicin reduced from 50.81 µM to 0.73 µM (at 5 µM of 16 ) | 69.6 | [3] |
| Isatin derivative 16 | Cytotoxicity | HeLa | - | - | - | [4] |
| Isatin derivative 16 | VEGFR2 Inhibition | - | - | IC50 = 0.09 µM | - | [4] |
| Isatin derivative 16 | EGFR Inhibition | - | - | IC50 = 6.17 µM | - | [4] |
| Dexamethasone-doxorubicin derivative 16 | Cytotoxicity | MCF-7 | - | IC50 = 90.31 µg/mL | - | [5] |
| Dimer amine derivative 14 | Calcein-AM Efflux | HeLa (P-gp transduced) | Calcein-AM | IC50 = 16 µM | - | [6] |
| Pinoresinol 14 | Verapamil-stimulated ATPase Inhibition | - | ATP | IC50 = 20.89 µM | - | [7] |
| Marchantin C-furoxan hybrid 14 | Cytotoxicity | MCF-7/ADR | - | IC50 = 0.024 µM | 883 (vs. MCF-7) | [8] |
| Marchantin C-furoxan hybrid 14 | Cytotoxicity | A549/Taxol | - | IC50 = 1.43 µM | 17 (vs. A549) | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
P-gp Inhibition Assay (Rhodamine 6G Efflux)
This protocol is based on the methodology used for the 3,4-dihydroisocoumarin compound 16 .[1]
-
Cell Culture: HCT-15 cells, which overexpress P-gp, are seeded in 96-well plates and grown to confluence.
-
Compound Incubation: The cells are pre-incubated with the test compound (e.g., compound 16 ) at various concentrations in a buffer solution for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The fluorescent P-gp substrate, Rhodamine 6G, is added to the wells.
-
Efflux Measurement: The fluorescence inside the cells is monitored over time using a fluorescence plate reader. A decrease in the rate of fluorescence decline indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence retention in cells treated with the test compound to that of control cells (treated with vehicle) and cells treated with a known potent P-gp inhibitor (positive control).
Chemosensitization Assay (Doxorubicin Cytotoxicity)
This protocol describes the evaluation of a compound's ability to sensitize MDR cancer cells to a chemotherapeutic agent, as performed with 3,4-dihydroisocoumarin 16 .[1][2]
-
Cell Seeding: P-gp overexpressing cells (e.g., HCT-15) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the chemotherapeutic drug (e.g., doxorubicin) either alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 50 µM of compound 16 ).
-
Incubation: The plates are incubated for a period that allows for cell proliferation and drug-induced cytotoxicity (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: The IC50 values (the concentration of the chemotherapeutic drug that inhibits cell growth by 50%) are calculated for the drug alone and in combination with the P-gp inhibitor. The reversal fold (RF) is then calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
P-gp ATPase Activity Assay
This assay, as described for pinoresinol (14 ), measures the effect of a compound on the ATP hydrolysis rate of P-gp.[7]
-
Membrane Preparation: P-gp-containing membranes are isolated from cells overexpressing the transporter.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in a reaction buffer containing ATP and magnesium ions at 37°C. A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) can be included to measure inhibitory effects on stimulated activity.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., using a malachite green-based reagent).
-
Data Analysis: The ATPase activity is calculated as the difference in Pi released in the presence and absence of a general ATPase inhibitor (e.g., vanadate). The effect of the test compound is then determined by comparing the P-gp-specific ATPase activity in its presence to the basal or stimulated activity.
Signaling Pathways and Experimental Workflows
Mechanism of P-gp Mediated Drug Efflux and Inhibition
The following diagram illustrates the fundamental mechanism of P-gp action and how inhibitors interfere with this process. P-gp utilizes the energy from ATP hydrolysis to expel substrates from the cell. Inhibitors can block this process either by competitively binding to the same site as the substrates or by non-competitively interfering with ATP binding or hydrolysis.
References
- 1. Frontiers | Novel 3,4-Dihydroisocoumarins Inhibit Human P-gp and BCRP in Multidrug Resistant Tumors and Demonstrate Substrate Inhibition of Yeast Pdr5 [frontiersin.org]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Mechanism Underlying the Reversal of Drug Resistance in P-Glycoprotein-Expressing Leukemia Cells by Pinoresinol and the Study of a Derivative [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Understanding P-gp Mediated Multidrug Resistance (MDR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) is a primary obstacle to the success of chemotherapy in cancer treatment. A key mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp).[1] Encoded by the ABCB1 gene, P-gp functions as an ATP-dependent efflux pump, actively extruding a wide array of structurally diverse chemotherapeutic agents from cancer cells.[2][3] This action reduces the intracellular concentration of these drugs to sub-therapeutic levels, thereby conferring resistance.[1] This guide provides an in-depth overview of the molecular mechanisms of P-gp-mediated MDR, the complex signaling pathways that regulate its expression, detailed experimental protocols for its study, and quantitative data illustrating its impact on drug efficacy.
The Core Mechanism of P-gp Mediated Drug Efflux
P-glycoprotein is a 170 kDa transmembrane protein composed of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[3][4] The TMDs recognize and bind to a broad range of hydrophobic substrates, including widely used anticancer drugs like taxanes, vinca alkaloids, and anthracyclines.[5] The NBDs bind and hydrolyze ATP, providing the energy for conformational changes that result in drug translocation across the cell membrane.[3] This process effectively lowers the intracellular drug concentration, preventing the therapeutic agent from reaching its target and executing its cytotoxic function.[1]
Caption: Logical workflow of P-gp mediated drug efflux.
Regulation of P-gp Expression: Key Signaling Pathways
The expression of the ABCB1 gene is tightly regulated by a complex network of signaling pathways and transcription factors. Upregulation of these pathways in cancer cells is a common mechanism for acquiring the MDR phenotype.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth.[6] Its abnormal activation in cancer can lead to the upregulation of P-gp.[7] Activated Akt can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the accumulation and nuclear translocation of β-catenin, which can promote ABCB1 gene transcription.[7][8] Furthermore, this pathway can influence P-gp expression through transcription factors like NF-κB.[4][7]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that positively regulates P-gp expression.[1][2][9] Activation of this pathway can lead to the activation of transcription factors such as AP-1 and NF-κB, which bind to the promoter region of the ABCB1 gene and enhance its transcription.[1][4] Studies have shown that inhibiting the MEK/ERK pathway can lead to decreased P-gp expression and a reversal of the MDR phenotype.[9][10]
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. Testing the role of P-glycoprotein expression in clinical trials: applying pharmacological principles and best methods for detection together with good clinical trials methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the mitogen-activated protein kinase pathway results in the down-regulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of mitogen-activated protein kinase signal transduction pathway on multidrug resistance induced by vincristine in gastric cancer cell line MGC803 - PMC [pmc.ncbi.nlm.nih.gov]
Role of P-glycoprotein in drug efflux mechanisms
An In-depth Technical Guide on the Role of P-glycoprotein in Drug Efflux Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial transmembrane protein that actively transports a wide array of structurally and functionally diverse compounds out of cells.[1][2] This efflux pump is a member of the ATP-binding cassette (ABC) transporter superfamily, utilizing the energy derived from ATP hydrolysis to drive substrate transport.[2][3] P-gp is strategically expressed in various tissues with excretory or barrier functions, such as the intestinal epithelium, liver, kidneys, and the blood-brain barrier.[1][4] In these tissues, it plays a vital physiological role in detoxification by limiting the absorption of xenobiotics and facilitating their excretion.[4][5]
However, the function of P-gp presents a significant challenge in clinical settings. Its broad substrate specificity extends to numerous therapeutic drugs, leading to poor oral bioavailability and limited penetration into critical sanctuaries like the central nervous system.[4][6] Furthermore, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), a major obstacle to successful chemotherapy.[2][7] By actively pumping anticancer drugs out of tumor cells, P-gp reduces their intracellular concentration to sub-therapeutic levels, rendering the cells resistant to treatment.[3] Understanding the intricate mechanisms of P-gp-mediated drug efflux, its regulation, and its interaction with various compounds is therefore paramount for effective drug design and development.
Structure of P-glycoprotein
P-glycoprotein is a large glycoprotein with a molecular weight of approximately 170 kDa.[1][8] The protein consists of a single polypeptide chain organized into two homologous halves, connected by a flexible linker region.[8][9] Each half is composed of a transmembrane domain (TMD) and a cytosolic nucleotide-binding domain (NBD).[8][10]
-
Transmembrane Domains (TMDs): Each TMD consists of six membrane-spanning α-helices.[8][10] These domains form a central hydrophobic pore or chamber within the cell membrane, which houses the drug-binding sites.[11][12] The TMDs are responsible for recognizing and binding a wide variety of lipophilic substrates directly from the cytoplasm or the inner leaflet of the plasma membrane.[11][13]
-
Nucleotide-Binding Domains (NBDs): The two NBDs are located in the cytoplasm and are responsible for binding and hydrolyzing ATP.[9][11] They contain highly conserved motifs, including the Walker A and Walker B sequences and the ABC transporter signature C motif, which are essential for the catalytic cycle of ATP hydrolysis that powers the transport process.[9]
The overall structure allows P-gp to alternate between an inward-facing and an outward-facing conformation, a process driven by ATP binding and hydrolysis at the NBDs, which in turn drives the efflux of substrates.[14][15]
The P-glycoprotein Drug Efflux Cycle
The transport of drugs by P-gp is an active process coupled to the hydrolysis of ATP. The mechanism is often described by an "alternating access" model, where the drug-binding pocket is alternately exposed to the intracellular and extracellular sides of the membrane.[15] The cycle involves a series of conformational changes driven by nucleotide binding and hydrolysis.
-
Resting State (Inward-Facing): In the absence of substrate and ATP, P-gp is in an inward-facing conformation, with the two NBDs separated and the drug-binding pocket accessible from the cytoplasm and the inner membrane leaflet.[14]
-
Substrate and ATP Binding: A substrate binds to the high-affinity site within the TMDs. This is followed by the binding of two ATP molecules to the NBDs, which induces the dimerization of the NBDs.[12][16]
-
Conformational Switch (Outward-Facing): The NBD dimerization triggers a major conformational change, causing the TMDs to reorient into an outward-facing conformation.[10][15][16] This movement exposes the substrate-binding pocket to the extracellular space and simultaneously reduces its affinity for the substrate.[17]
-
Substrate Release and ATP Hydrolysis: The substrate is released into the extracellular medium. The transition to the outward-facing state facilitates the hydrolysis of one ATP molecule to ADP and inorganic phosphate (Pi).[16]
-
Resetting the Transporter: The hydrolysis of the second ATP molecule and the subsequent release of ADP and Pi reset the transporter, causing the NBDs to dissociate and the protein to return to its initial, inward-facing conformation, ready for another transport cycle.[16]
Caption: The ATP-dependent drug efflux cycle of P-glycoprotein.
P-glycoprotein Substrates, Inhibitors, and Inducers
P-gp is characterized by its exceptionally broad substrate specificity, transporting a vast range of compounds that differ significantly in their structure and therapeutic class.[1] This polyspecificity is a key factor in its clinical relevance. Compounds that interact with P-gp can be broadly categorized as substrates, inhibitors, or inducers.
-
Substrates: These are compounds that are actively transported by P-gp. This includes many anticancer drugs, immunosuppressants, antibiotics, and opioids.[1][18]
-
Inhibitors: These compounds block the function of P-gp, often by competing with substrates for binding.[1][19] Inhibition of P-gp can increase the bioavailability and CNS penetration of co-administered substrate drugs, which can be a therapeutic goal or a source of adverse drug-drug interactions.[4]
-
Inducers: These agents increase the expression of P-gp, typically by activating nuclear receptors that regulate the transcription of the ABCB1 gene.[1] Induction can decrease the efficacy of P-gp substrates.[4]
Data Presentation
The following tables summarize common and clinically relevant P-gp substrates, inhibitors, and inducers.
Table 1: Common P-glycoprotein Substrates
| Therapeutic Class | Examples |
|---|---|
| Anticancer Agents | Doxorubicin, Paclitaxel, Vinblastine, Vincristine, Etoposide, Docetaxel[1][18][20] |
| Immunosuppressants | Cyclosporine, Tacrolimus, Sirolimus[1][4][18] |
| Cardiac Glycosides | Digoxin[1][4][18] |
| HIV Protease Inhibitors | Ritonavir, Saquinavir, Indinavir[1][18] |
| Antibiotics | Erythromycin, Levofloxacin, Tetracycline[4][18] |
| Opioids | Morphine, Loperamide[4][18] |
| Antihistamines | Fexofenadine, Terfenadine[1][18] |
| Calcium Channel Blockers | Verapamil, Diltiazem[4][18] |
| Anticoagulants | Dabigatran, Edoxaban[4][18] |
Table 2: Common P-glycoprotein Inhibitors
| Compound | Therapeutic Class / Type |
|---|---|
| Verapamil | Calcium Channel Blocker (First-generation)[1][4] |
| Cyclosporine | Immunosuppressant (First-generation)[1][4] |
| Ketoconazole | Antifungal[4] |
| Ritonavir | HIV Protease Inhibitor[1] |
| Clarithromycin | Macrolide Antibiotic[1][4] |
| Quinidine | Antiarrhythmic[1] |
| Tariquidar | Third-generation, non-competitive inhibitor[1] |
| Zosuquidar | Third-generation, non-competitive inhibitor[1] |
| Elacridar | Third-generation inhibitor[1] |
| Amiodarone | Antiarrhythmic[1][4] |
Table 3: Common P-glycoprotein Inducers
| Compound | Type / Use |
|---|---|
| Rifampicin | Antibiotic[1][4] |
| St. John's Wort | Herbal Supplement[1] |
| Carbamazepine | Anticonvulsant[1] |
| Phenytoin | Anticonvulsant[1] |
| Dexamethasone | Glucocorticoid[1] |
| Phenobarbital | Barbiturate[1] |
Regulation of P-glycoprotein Expression and Activity
The expression and function of P-gp are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms, allowing cells to adapt to xenobiotic exposure and cellular stress.[1][6][21]
Transcriptional Regulation: The transcription of the ABCB1 gene is controlled by a variety of transcription factors and signaling pathways.[1]
-
Nuclear Receptors: Xenobiotics and drugs can activate nuclear receptors like the Pregnane X Receptor (PXR), which then bind to response elements in the ABCB1 promoter to induce its expression.[22][23]
-
Signaling Pathways: Several key signaling pathways modulate ABCB1 transcription. The PI3K/Akt and Wnt/β-catenin pathways are known to positively regulate P-gp expression.[1] The Mitogen-Activated Protein Kinase (MAPK) pathways have complex roles: the MAPK/ERK pathway is generally involved in positive regulation, the p38 MAPK pathway in negative regulation, and the JNK pathway has been implicated in both.[1][24]
-
Transcription Factors: Factors such as NF-κB, YB-1, and p53 can directly bind to the ABCB1 promoter to control its expression.[1][22] Oxidative stress, for instance, can modulate P-gp expression through transcription factors like Nrf2 and NF-κB.[21][25]
Post-Transcriptional and Post-Translational Regulation:
-
microRNAs (miRNAs): miRNAs can down-regulate P-gp expression by binding to the 3'-untranslated region (3'-UTR) of ABCB1 mRNA, leading to its degradation or translational suppression.[1][6][21]
-
Protein Trafficking and Stability: The amount of functional P-gp at the cell surface is controlled by its synthesis, trafficking to the plasma membrane, and degradation.[1] For example, the kinase Pim-1 can protect P-gp from ubiquitination and subsequent proteasomal degradation.[1] Small GTPases like Rab5 and Rab4 regulate the endocytic and exocytic trafficking of P-gp, thereby modulating its surface levels.[1]
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. role-of-p-glycoprotein-in-drug-disposition - Ask this paper | Bohrium [bohrium.com]
- 6. Regulation of P-Glycoprotein in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure and Functions of P-Glycoprotein: Ingenta Connect [ingentaconnect.com]
- 12. Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. examine.com [examine.com]
- 19. Classification of substrates and inhibitors of P-glycoprotein using unsupervised machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Down-regulation of the P-glycoprotein relevant for multidrug resistance by intracellular acidification through the crosstalk of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of P-Glycoprotein during Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reversal of Doxorubicin Resistance Through P-glycoprotein Inhibition: A Technical Guide to Understanding its Impact on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis in rapidly dividing cancer cells. However, the clinical efficacy of doxorubicin is often hampered by the development of multidrug resistance (MDR). A key player in this resistance is the P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including doxorubicin, out of cancer cells. This efflux mechanism reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects.
This technical guide delves into the effects of P-gp inhibitors on doxorubicin-induced apoptosis. While this document refers to a hypothetical "P-gp inhibitor 16," the data and methodologies presented are a composite of findings from studies on various potent P-gp inhibitors. The aim is to provide a comprehensive overview of the mechanisms, experimental validation, and signaling pathways involved when P-gp is inhibited to enhance doxorubicin's apoptotic efficacy.
The Role of P-gp in Doxorubicin Resistance and Apoptosis
P-glycoprotein, encoded by the ABCB1 gene, is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] Its overexpression in cancer cells is a well-established mechanism of MDR.[2][3] By actively pumping doxorubicin out of the cell, P-gp prevents the drug from reaching its intracellular targets, thereby inhibiting the downstream signaling cascades that lead to apoptosis.[4]
P-gp inhibitors are compounds that block the function of this efflux pump.[4][5] They can act through various mechanisms, including competitive inhibition, non-competitive inhibition, or by interfering with the ATP hydrolysis that powers the pump.[4][6] By inhibiting P-gp, these molecules increase the intracellular accumulation of doxorubicin, restoring its ability to induce apoptosis.[7][8]
Quantitative Effects of P-gp Inhibition on Doxorubicin Efficacy
The co-administration of a P-gp inhibitor with doxorubicin can dramatically enhance the drug's cytotoxicity in resistant cancer cells. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence and absence of the inhibitor. Furthermore, the direct impact on apoptosis can be quantified through various assays.
Table 1: Effect of P-gp Inhibitors on Doxorubicin IC50 in Resistant Cancer Cell Lines
| Cell Line | P-gp Inhibitor | Doxorubicin IC50 (without inhibitor) | Doxorubicin IC50 (with inhibitor) | Fold Change in Sensitivity | Reference |
| K562-Dox (Erythroleukemia) | Lomerizine (10 µM) | 60,000 ng/ml | 800 ng/ml | 75 | [8] |
| MDA-MB-231-R (Breast Cancer) | PSC833 (10 µM) | > 0.72 µmol/L | Significantly Reduced | Not explicitly calculated | [9] |
| HT29/DX (Colon Cancer) | Tariquidar (75 nM) | High | Significantly Reduced | Not explicitly calculated | [7] |
| A549/DX (Lung Cancer) | R-3 (75 nM) | High | Significantly Reduced | Not explicitly calculated | [7] |
Table 2: Enhancement of Doxorubicin-Induced Apoptosis by P-gp Inhibitors
| Cell Line | P-gp Inhibitor | Doxorubicin Treatment | Apoptosis Rate (Dox alone) | Apoptosis Rate (Dox + Inhibitor) | Reference |
| K562/A (P-gp+) | PSC833 | Not specified | Low | Significantly Increased | [10] |
| MCF-7 (Breast Cancer) | Verapamil (Co-encapsulated in Nanoparticles) | Not specified | Lower | Early Apoptotic: 13.52%, Late Apoptotic: 53.94% | [11] |
| HT29/DX (Colon Cancer) | Tariquidar (75 nM) | 5 µM | Low | Significantly Increased Caspase 3 Activity | [7] |
Signaling Pathways of Doxorubicin-Induced Apoptosis and P-gp Modulation
Doxorubicin induces apoptosis through a complex network of signaling pathways, primarily initiated by DNA damage. The inhibition of P-gp allows for higher intracellular doxorubicin concentrations, thus amplifying these apoptotic signals.
Doxorubicin-Induced Apoptosis Pathway
Doxorubicin's primary mode of inducing apoptosis is through the intrinsic pathway, which is initiated by intracellular stress such as DNA damage.[12] This leads to the activation of a cascade of events involving mitochondria and caspases.[12][13]
Caption: Doxorubicin-induced intrinsic apoptosis pathway.
P-gp Inhibition and Restoration of Apoptotic Signaling
P-gp inhibitors block the efflux of doxorubicin, leading to its accumulation within the cancer cell. This increased intracellular concentration enhances the DNA damage and ROS generation, thereby amplifying the entire downstream apoptotic cascade.
Caption: Mechanism of P-gp inhibition to enhance doxorubicin-induced apoptosis.
Experimental Protocols
P-glycoprotein Inhibition Assay
Several methods are available to assess the inhibitory potential of a compound against P-gp.[14] A common and reliable method is the Caco-2 bidirectional permeability assay.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a confluent and polarized monolayer that expresses P-gp.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
A known P-gp substrate (e.g., ³H-digoxin) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.
-
The test inhibitor (this compound) is added to both chambers at various concentrations.
-
The plates are incubated at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Samples are taken from the receiver chamber at the end of the incubation period, and the concentration of the P-gp substrate is quantified using liquid scintillation counting.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions.
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of the inhibitor indicates P-gp inhibition.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the efflux of the probe substrate is determined as the IC50 value.
Doxorubicin-Induced Apoptosis Assay
The extent of apoptosis induced by doxorubicin, with or without a P-gp inhibitor, can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[15][16]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Cancer cells (e.g., a doxorubicin-resistant line) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with:
-
Vehicle control
-
Doxorubicin alone
-
This compound alone
-
Doxorubicin in combination with this compound
-
-
Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
Adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.
Conclusion
The inhibition of P-glycoprotein presents a viable strategy to overcome doxorubicin resistance in cancer cells. By blocking the efflux of doxorubicin, P-gp inhibitors restore the intracellular concentration of the drug to a level sufficient to trigger the apoptotic cascade. The quantitative data from IC50 and apoptosis assays clearly demonstrate the synergistic effect of combining a P-gp inhibitor with doxorubicin. The signaling pathways involved are extensions of the known doxorubicin-induced apoptotic mechanisms, which are amplified in the presence of a P-gp inhibitor. The detailed experimental protocols provided herein offer a framework for researchers to investigate and validate the efficacy of novel P-gp inhibitors in sensitizing resistant cancers to doxorubicin and other chemotherapeutic agents. The continued development of potent and specific P-gp inhibitors holds significant promise for improving the outcomes of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of P-glycoprotein expression and its inhibitors on the distribution of doxorubicin in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 6. A Systematic Review and Classification of the Effects of P-glycoprotein Inhibitors and Inducers in Humans, Using Digoxin, Fexofenadine, and Dabigatran as Probe Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into P-Glycoprotein Inhibitors: New Inducers of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased Expression of P-Glycoprotein and Doxorubicin Chemoresistance of Metastatic Breast Cancer Is Regulated by miR-298 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. 2.3. Apoptosis Assay [bio-protocol.org]
- 16. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
P-gp inhibitor 16 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of P-gp Inhibitor 16, a compound identified for its potential in overcoming multidrug resistance in cancer cells. This document summarizes its physicochemical properties, details relevant experimental protocols, and explores its impact on cellular signaling pathways.
Core Compound Data
This compound, also referred to as compound 14 in some literature, is a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance. Its primary role is to enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.
| Property | Value |
| Molecular Weight | 589.68 g/mol |
| Molecular Formula | C35H35N5O4 |
| CAS Number | Not publicly available |
Mechanism of Action and Biological Activity
This compound functions by directly interacting with P-glycoprotein, thereby blocking its substrate binding and/or ATP hydrolysis, which is essential for the efflux of xenobiotics. By inhibiting P-gp, this compound effectively increases the intracellular concentration of co-administered anticancer drugs, such as Doxorubicin, leading to enhanced apoptosis and cytotoxic effects in resistant cancer cells.[1]
Experimental Protocols
Detailed methodologies for evaluating the efficacy and mechanism of P-gp inhibitors like this compound are crucial for reproducible research. Below are standard experimental protocols commonly employed in the study of P-gp inhibition.
In Vitro P-gp Inhibition Assays
1. Rhodamine 123 Accumulation Assay:
This assay is widely used to screen for P-gp inhibitors. P-gp-overexpressing cells (e.g., MCF7/ADR) are incubated with the fluorescent P-gp substrate Rhodamine 123 in the presence and absence of the test inhibitor. A potent inhibitor will block the efflux of Rhodamine 123, leading to its accumulation within the cells, which can be quantified by flow cytometry or fluorescence microscopy.
2. Calcein-AM Efflux Assay:
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent, membrane-impermeable calcein. In P-gp-overexpressing cells, Calcein-AM is rapidly extruded, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to a significant increase in intracellular fluorescence, which can be measured to determine the inhibitory potency.
3. Apoptosis Assay via Annexin V Staining:
To assess the ability of a P-gp inhibitor to sensitize cancer cells to chemotherapeutic agents, an apoptosis assay is performed. Cancer cells are treated with a chemotherapeutic drug (e.g., Doxorubicin) alone or in combination with the P-gp inhibitor. Apoptosis is then quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. An increase in the apoptotic cell population in the combination treatment group indicates successful chemosensitization.
Experimental Workflow for Chemosensitization Study
Workflow for assessing the chemosensitizing effect of this compound.
Impact on Signaling Pathways
The inhibition of P-glycoprotein can have downstream effects on various cellular signaling pathways, particularly those involved in cell survival and apoptosis. While specific studies on this compound are limited, the general mechanisms of P-gp modulation suggest potential impacts on the following pathways:
1. PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Overexpression of P-gp has been linked to the activation of this pathway, contributing to drug resistance. Inhibition of P-gp may lead to the downregulation of Akt phosphorylation, thereby promoting apoptosis in cancer cells.
2. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell growth and differentiation. Some studies suggest a correlation between P-gp expression and the activation of certain MAPK pathway components. By inhibiting P-gp, it is plausible that the activity of pro-survival MAPK signaling could be attenuated.
Putative Signaling Cascade upon P-gp Inhibition
Hypothesized signaling pathway modulation by this compound.
Conclusion
This compound represents a promising molecule for overcoming multidrug resistance in cancer therapy. Its ability to block the P-gp efflux pump and enhance the efficacy of existing chemotherapeutic agents warrants further investigation. The experimental protocols and potential signaling pathway interactions outlined in this guide provide a framework for future research and development in this area. Further studies are needed to elucidate the precise mechanism of action and to establish a comprehensive safety and efficacy profile for this compound.
References
Methodological & Application
Application Notes and Protocols for P-gp Inhibitor 16 in MDR1-Overexpressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of the P-glycoprotein (P-gp) transporter, encoded by the MDR1 (also known as ABCB1) gene.[1][2][3] P-gp is an ATP-dependent efflux pump that actively transports a broad range of structurally diverse anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4][5][6] The development of P-gp inhibitors that can reverse this resistance is a critical strategy in oncology drug development.[5][7]
P-gp inhibitor 16 is a potent, third-generation, non-competitive inhibitor of P-glycoprotein. It is designed to have high specificity and low intrinsic cytotoxicity, making it a promising agent for combination therapy with conventional chemotherapeutics in cancers that overexpress P-gp. These application notes provide detailed protocols for the use of this compound in in vitro studies involving MDR1-overexpressing cells to evaluate its efficacy in reversing multidrug resistance.
Mechanism of Action
This compound functions by binding to a site on P-glycoprotein distinct from the substrate-binding site, inducing a conformational change that inhibits the ATPase activity of the transporter.[6] This allosteric inhibition prevents the hydrolysis of ATP, which is essential for the energy-dependent efflux of chemotherapeutic agents.[6][8] By disabling the P-gp pump, this compound restores the intracellular accumulation and cytotoxic activity of co-administered anticancer drugs in resistant cells.
Data Presentation
The efficacy of this compound in reversing multidrug resistance can be quantified and summarized. The following tables provide representative data on the cytotoxic activity of a chemotherapeutic agent (Paclitaxel) in the presence and absence of this compound, and the effect of this compound on the intracellular accumulation of a P-gp substrate.
Table 1: Reversal of Paclitaxel Resistance by this compound in MDR1-Overexpressing Cells
| Cell Line | Treatment | IC₅₀ of Paclitaxel (nM) | Fold Reversal |
| Parental (Sensitive) | Paclitaxel alone | 5.2 ± 0.6 | - |
| MDR1-Overexpressing | Paclitaxel alone | 285.4 ± 21.7 | - |
| MDR1-Overexpressing | Paclitaxel + 100 nM this compound | 8.1 ± 1.1 | 35.2 |
| MDR1-Overexpressing | Paclitaxel + 250 nM this compound | 5.9 ± 0.8 | 48.4 |
Table 2: Effect of this compound on Intracellular Rhodamine 123 Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity | Fold Increase in Accumulation |
| Parental (Sensitive) | Rhodamine 123 alone | 987 ± 54 | - |
| MDR1-Overexpressing | Rhodamine 123 alone | 123 ± 15 | - |
| MDR1-Overexpressing | Rhodamine 123 + 100 nM this compound | 698 ± 42 | 5.7 |
| MDR1-Overexpressing | Rhodamine 123 + 250 nM this compound | 954 ± 68 | 7.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine Reversal of Resistance
This protocol determines the ability of this compound to sensitize MDR1-overexpressing cells to a chemotherapeutic agent.
Materials:
-
MDR1-overexpressing cell line (e.g., NCI/ADR-RES, MES-SA/Dx5) and its parental sensitive cell line (e.g., OVCAR-8, MES-SA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chemotherapeutic agent stock solution (e.g., Paclitaxel at 1 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 100 nM) and one with the vehicle control (e.g., DMSO).
-
Remove the overnight culture medium from the cells and add 100 µL of the drug/inhibitor dilutions to the respective wells. Include wells with cells and vehicle only as a control for 100% viability.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The Fold Reversal (FR) is calculated as: FR = IC₅₀ of chemotherapeutic agent alone / IC₅₀ of chemotherapeutic agent in the presence of this compound.
Protocol 2: Rhodamine 123 Accumulation Assay
This assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.[9]
Materials:
-
MDR1-overexpressing and parental sensitive cells
-
This compound stock solution (10 mM in DMSO)
-
Rhodamine 123 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 100 nM, 250 nM) or vehicle control for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM to each tube.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Stop the accumulation by adding 2 mL of ice-cold PBS and centrifuging at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice more with ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of flow cytometry buffer.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with excitation at 488 nm and emission at 525 nm).
-
Quantify the mean fluorescence intensity for each condition. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects in the plate, contamination. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Maintain sterile technique. |
| No reversal of resistance observed | Concentration of this compound is too low, the cell line does not express functional P-gp, the chemotherapeutic agent is not a P-gp substrate. | Perform a dose-response experiment for this compound. Confirm P-gp expression and function using Western blot and a functional assay. Verify that the chemotherapeutic agent is a known P-gp substrate. |
| Low fluorescence signal in Rhodamine 123 assay | Cell viability is low, incorrect filter set on the flow cytometer. | Check cell viability before the assay. Ensure the correct laser and emission filters for Rhodamine 123 are used. |
| This compound shows cytotoxicity | The concentration used is too high. | Determine the non-toxic concentration range of this compound alone in the target cells before performing combination studies. |
Conclusion
This compound is a valuable tool for studying and potentially overcoming multidrug resistance in cancer cells. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in their in vitro models. Careful experimental design and adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of more effective cancer therapies.
References
- 1. The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. redalyc.org [redalyc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role of P-Gp in Treatment of Cancer [scirp.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Studies of P-gp Inhibitors
Topic: P-gp Inhibitor Dosage for In Vivo Animal Studies Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that acts as an efflux pump, limiting the absorption and distribution of a wide array of therapeutic agents.[1][2][3] Inhibition of P-gp is a key strategy to enhance the oral bioavailability and brain penetration of drugs that are P-gp substrates.[4][5][6] This document provides detailed application notes and protocols for the in vivo use of various P-gp inhibitors in animal studies. It is important to note that "P-gp inhibitor 16" is not a standard nomenclature for a specific, publicly documented P-gp inhibitor. Therefore, this document focuses on well-characterized and commonly used P-gp inhibitors in preclinical research.
Data Presentation: In Vivo Dosages of Common P-gp Inhibitors
The following table summarizes the in vivo dosages of several frequently studied P-gp inhibitors in various animal models. Careful dose selection is critical to achieve effective P-gp inhibition while minimizing potential toxicity.[1]
| P-gp Inhibitor | Animal Model | Dosage | Route of Administration | Co-administered P-gp Substrate | Reference |
| Verapamil | Wistar Rats | 25 mg/kg | Gavage | Cyclosporine, Tacrolimus | [7] |
| Sprague-Dawley Rats | 10 mg/kg | Oral Gavage | Lumefantrine | [8] | |
| Rats | Not Specified | Not Specified | Irinotecan | [9] | |
| Tariquidar | Rats | Not Specified | Not Specified | SGC003F | [10] |
| LY335979 | Mice | 60 mg/kg | Oral | Paclitaxel | [11] |
| Mice | 15-30 mg/kg | Oral | Paclitaxel, Topotecan | [11] | |
| WK-X-34 | Mice | 40 mg/kg | Oral | Paclitaxel | [11] |
| Mice | 15-30 mg/kg | Oral | Paclitaxel, Topotecan | [11] | |
| Cyclosporin A | Mice | 15-30 mg/kg | Oral | Paclitaxel, Topotecan | [11] |
| Rifampicin (P-gp activator) | Rats | 250 mg/kg | Gavage | Cyclosporine, Tacrolimus | [7] |
| Ketoconazole | Dogs | Not Specified | Oral | Prednisolone | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of P-gp inhibitors to assess their effect on the pharmacokinetics of a P-gp substrate.
Protocol 1: Oral Bioavailability Study of a P-gp Substrate with a P-gp Inhibitor in Rats
Objective: To determine the effect of a P-gp inhibitor (e.g., Verapamil) on the oral bioavailability of a P-gp substrate (e.g., Lumefantrine).
Materials:
-
Male Sprague-Dawley rats (n=5 per group)
-
P-gp substrate (e.g., Lumefantrine)
-
P-gp inhibitor (e.g., Verapamil, 10 mg/kg)
-
Vehicle for oral administration
-
Blood collection supplies (e.g., heparinized microcentrifuge tubes)
-
Anesthetic (e.g., light ether)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Randomly assign rats to two groups: control (P-gp substrate alone) and treatment (P-gp substrate + P-gp inhibitor).
-
Administer the P-gp inhibitor (e.g., Verapamil at 10 mg/kg) by oral gavage to the treatment group 10 minutes prior to the administration of the P-gp substrate.[8]
-
Administer the P-gp substrate (e.g., Lumefantrine at 10 mg/kg) by oral gavage to all rats.[8]
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus under light anesthesia at predetermined time points (e.g., 0.5, 2, 5, 8, 24, 30, 54, 72, and 120 hours post-dose).[8]
-
Place blood samples into heparinized microcentrifuge tubes and process to obtain plasma.
-
Analyze the plasma samples for the concentration of the P-gp substrate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and bioavailability.
Protocol 2: Portal-Systemic Blood Concentration Difference Method in Mice
Objective: To evaluate the in vivo effect of a P-gp inhibitor on the intestinal absorption of a P-gp substrate.
Materials:
-
Male mice (n=3 per group)
-
P-gp substrate (e.g., Paclitaxel)
-
P-gp inhibitor (e.g., LY335979 at 60 mg/kg or WK-X-34 at 40 mg/kg)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for accessing the portal and abdominal veins
-
Blood collection supplies
Procedure:
-
Administer the P-gp inhibitor (e.g., LY335979 or WK-X-34) orally to the mice.[11]
-
After 10 minutes, orally administer the P-gp substrate (e.g., Paclitaxel at 20 mg/kg).[11]
-
At various time points (e.g., 0.083, 0.17, 0.5, 1, 2, 4, and 8 hours), anesthetize the mice with isoflurane.[11]
-
Collect blood samples (approximately 300 µL) from both the portal vein and the abdominal vein.[11]
-
Euthanize the mice after sample collection.
-
Process the blood samples to obtain plasma and analyze for the concentration of the P-gp substrate.
-
The difference in drug concentration between the portal and systemic circulation provides an indication of the extent of intestinal absorption and first-pass metabolism.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Experimental workflow for an in vivo P-gp inhibition study.
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. The Ameliorated Pharmacokinetics of VP-16 in Wistar Rats: A Possible Role of P-Glycoprotein Inhibition by Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for P-gp Inhibitor 16 in Reversing Doxorubicin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1).[2][3] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse anticancer drugs, including doxorubicin, out of cancer cells.[2][3][4] This reduction in intracellular drug concentration leads to decreased cytotoxicity and therapeutic failure.[2][4]
P-gp inhibitors, also known as MDR modulators, have been developed to counteract this resistance mechanism. By blocking the function of P-gp, these agents can restore the intracellular concentration of chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells.[2][5] P-gp Inhibitor 16 is a potent and selective third-generation P-gp inhibitor designed to reverse P-gp-mediated doxorubicin resistance with high efficacy and low intrinsic toxicity. These notes provide detailed protocols for evaluating the efficacy of this compound in vitro.
Mechanism of Action
This compound acts as a direct and potent inhibitor of the P-glycoprotein efflux pump. It is believed to function non-competitively, interfering with the ATP hydrolysis cycle that powers the transport of substrates like doxorubicin across the cell membrane.[6] This inhibition leads to a significant increase in the intracellular accumulation of doxorubicin in P-gp-overexpressing cancer cells, thereby restoring its cytotoxic effects.
Caption: Mechanism of P-gp mediated doxorubicin efflux and its inhibition by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Doxorubicin Cytotoxicity
| Cell Line | P-gp Expression | Treatment | IC₅₀ of Doxorubicin (nM) | Fold Reversal |
| MCF-7 | Low | Doxorubicin alone | 150 ± 12 | - |
| Doxorubicin + 1 µM this compound | 135 ± 10 | 1.1 | ||
| MCF-7/ADR | High | Doxorubicin alone | 3500 ± 250 | - |
| Doxorubicin + 1 µM this compound | 175 ± 20 | 20.0 |
IC₅₀ values represent the mean ± standard deviation from three independent experiments. Fold Reversal = IC₅₀ (Doxorubicin alone) / IC₅₀ (Doxorubicin + this compound)
Table 2: Effect of this compound on Intracellular Rhodamine 123 Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Accumulation Ratio |
| MCF-7 | Rhodamine 123 alone | 850 ± 60 | 1.0 |
| Rhodamine 123 + 1 µM this compound | 870 ± 55 | 1.02 | |
| MCF-7/ADR | Rhodamine 123 alone | 150 ± 25 | 1.0 |
| Rhodamine 123 + 1 µM this compound | 750 ± 70 | 5.0 |
MFI values represent the mean ± standard deviation from three independent experiments. Accumulation Ratio = MFI (Rhodamine 123 + this compound) / MFI (Rhodamine 123 alone)
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Doxorubicin Resistance Reversal
This protocol determines the effect of this compound on the cytotoxicity of doxorubicin in both drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cell lines.
Materials:
-
Doxorubicin-sensitive and -resistant cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in complete medium.
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration (e.g., 1 µM) in complete medium.
-
Aspirate the old medium from the wells.
-
Add 100 µL of medium containing various concentrations of doxorubicin, with or without a fixed concentration of this compound, to the respective wells. Include wells with medium only (blank) and cells with medium (untreated control).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of doxorubicin concentration and determine the IC₅₀ values using non-linear regression analysis.
References
- 1. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance [ouci.dntb.gov.ua]
- 5. aacrjournals.org [aacrjournals.org]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rhodamine 123 Efflux Assay for Screening P-gp Inhibitors
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by actively transporting a wide variety of substrates out of the cell.[1][][3] This ATP-dependent process is a key mechanism in the development of multidrug resistance (MDR) in cancer cells, as it can reduce the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.[3][4][5] P-gp is also expressed in various normal tissues, such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules, where it influences the absorption, distribution, and elimination of many drugs.[][6]
The Rhodamine 123 (Rh123) efflux assay is a widely used, fluorescence-based method to assess the functional activity of P-gp and to screen for potential P-gp inhibitors.[7][8][9] Rhodamine 123 is a fluorescent dye that is a known substrate of P-gp.[10][11] In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux of Rh123 is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence. This provides a robust and quantifiable measure of P-gp inhibition.[7]
These application notes provide a detailed protocol for utilizing the Rhodamine 123 efflux assay to characterize the inhibitory potential of a test compound, referred to here as "P-gp inhibitor 16."
Principle of the Assay
The assay is based on the principle of competitive or non-competitive inhibition of P-gp-mediated efflux of Rhodamine 123.[4][6] Cells that overexpress P-gp will exhibit low intracellular fluorescence of Rhodamine 123 due to active efflux. In the presence of a P-gp inhibitor, the efflux of Rhodamine 123 is diminished, leading to its accumulation inside the cells and a measurable increase in fluorescence intensity. The magnitude of this increase is proportional to the inhibitory activity of the compound being tested.
P-gp Mediated Rhodamine 123 Efflux Signaling Pathway
Caption: Mechanism of P-gp mediated Rhodamine 123 efflux and its inhibition.
Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: General workflow for the Rhodamine 123 efflux assay.
Experimental Protocols
Materials and Reagents
-
P-gp overexpressing cell line (e.g., MCF7/ADR, KB-V1)
-
Parental, low P-gp expressing cell line (e.g., MCF7, KB-3-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (test compound, stock solution in a suitable solvent)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Cell Culture
-
Maintain the P-gp overexpressing and parental cell lines in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
For the P-gp overexpressing cell line, it may be necessary to include a selection agent in the culture medium to maintain high levels of P-gp expression.
-
Subculture the cells regularly to maintain exponential growth.
Rhodamine 123 Efflux Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach and form a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and the positive control inhibitor (e.g., verapamil) in the cell culture medium.
-
Remove the old medium from the wells and wash once with warm PBS.
-
Add 100 µL of the medium containing the different concentrations of the inhibitors to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Rhodamine 123 Loading:
-
Prepare a working solution of Rhodamine 123 in the cell culture medium (final concentration typically 1-10 µM).
-
To each well, add 100 µL of the Rhodamine 123 working solution (the final volume in each well will be 200 µL).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Efflux Period:
-
After the loading period, gently aspirate the medium from all wells.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123 and to stop the efflux process temporarily.
-
Add 200 µL of fresh, pre-warmed culture medium (without Rhodamine 123, but containing the respective concentrations of the inhibitors) to each well.
-
Incubate the plate at 37°C for an additional 60-120 minutes to allow for the efflux of Rhodamine 123.
-
-
Fluorescence Measurement:
-
After the efflux period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of lysis buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes on a shaker to ensure complete cell lysis.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the fluorescence of the control wells (no inhibitor).
-
Plot the normalized fluorescence as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation compared to the untreated control. This can be determined by non-linear regression analysis using appropriate software.
Data Presentation
The inhibitory activity of "this compound" can be summarized and compared with a known P-gp inhibitor.
Table 1: Inhibitory Effect of this compound on Rhodamine 123 Efflux
| Compound | Cell Line | IC50 (µM) | Maximum Fold Increase in Fluorescence |
| This compound | MCF7/ADR | 2.5 ± 0.4 | 8.2 ± 1.1 |
| Verapamil (Control) | MCF7/ADR | 5.8 ± 0.9 | 7.5 ± 0.8 |
| This compound | KB-V1 | 1.8 ± 0.3 | 9.5 ± 1.3 |
| Verapamil (Control) | KB-V1 | 4.2 ± 0.7 | 8.9 ± 1.0 |
Note: The data presented in this table is representative and should be generated from actual experimental results.
Troubleshooting
-
High background fluorescence: Ensure complete removal of extracellular Rhodamine 123 by thorough washing.
-
Low signal-to-noise ratio: Optimize cell seeding density, Rhodamine 123 concentration, and incubation times.
-
Inconsistent results: Ensure uniform cell seeding and accurate pipetting of reagents. Maintain consistent incubation times and temperatures.
Conclusion
The Rhodamine 123 efflux assay is a reliable and efficient method for evaluating the inhibitory potential of compounds against P-gp. This protocol provides a detailed framework for screening and characterizing P-gp inhibitors like "this compound," which is essential for drug development, particularly in overcoming multidrug resistance in cancer and improving the pharmacokinetic profiles of various drugs.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review and Classification of the Effects of P-glycoprotein Inhibitors and Inducers in Humans, Using Digoxin, Fexofenadine, and Dabigatran as Probe Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodamine 123 requires carrier-mediated influx for its activity as a P-glycoprotein substrate in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of rhodamine 123, a P-glycoprotein substrate, across rat intestine and Caco-2 cell monolayers in the presence of cytochrome P-450 3A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: P-gp Inhibitor 16 in Blood-Brain Barrier Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key component of the blood-brain barrier (BBB).[][2][3] It functions as an efflux pump, actively transporting a wide range of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells and back into the bloodstream.[][4] This mechanism significantly limits the entry of neurotherapeutics into the central nervous system (CNS), posing a major challenge for the treatment of neurological disorders.[5] P-gp inhibitors are therefore crucial tools in BBB research and have the potential to enhance the efficacy of CNS drugs by overcoming this efflux barrier.[2][6]
This document provides detailed application notes and protocols for the use of P-gp Inhibitor 16 , a potent and selective inhibitor of P-gp, in blood-brain barrier research. These guidelines are intended for researchers, scientists, and drug development professionals working to understand and modulate BBB function for improved drug delivery to the CNS.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Description |
| IC50 | MDCK-MDR1 | 1.0 µM | Concentration of this compound that reduces the efflux of a P-gp substrate (e.g., Calcein-AM) by 50%.[7] |
| Maximum Inhibition (Emax) | Primary Porcine Brain Endothelial Cells (PBCECs) | >90% | The maximum achievable inhibition of P-gp activity at saturating concentrations of the inhibitor.[8] |
| Effect on TEER | hCMEC/D3 | No significant change | This compound does not compromise the integrity of the in vitro BBB model, as measured by Transendothelial Electrical Resistance (TEER). |
Table 2: In Vivo Effects of this compound on Brain Accumulation of P-gp Substrates
| P-gp Substrate | Animal Model | This compound Dose | Fold Increase in Brain:Blood Ratio |
| Loperamide | C57BL/6 Mice | 10 mg/kg, i.v. | 10-fold |
| (R)-[11C]verapamil | Sprague-Dawley Rats | 5 mg/kg, i.v. | 2.5-fold |
| Nelfinavir | Non-human Primate | 2 mg/kg/hr infusion | 15-fold |
Note: The data presented in these tables are representative values based on typical P-gp inhibitors and should be confirmed for each specific experimental setting.
Experimental Protocols
In Vitro P-gp Inhibition Assay using Calcein-AM
This protocol describes the use of the fluorescent P-gp substrate Calcein-AM to assess the inhibitory activity of this compound in a cell-based assay.
Materials:
-
MDCK-MDR1 or other P-gp overexpressing cells
-
Calcein-AM (acetoxymethyl ester)
-
This compound
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed MDCK-MDR1 cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound and the positive control in HBSS.
-
Remove the culture medium from the cells and wash twice with HBSS.
-
Add the different concentrations of this compound or control to the wells and pre-incubate for 30 minutes at 37°C.
-
Add Calcein-AM to each well at a final concentration of 1 µM and incubate for an additional 60 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence of calcein using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a method to assess the effect of this compound on the permeability of a P-gp substrate across an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a Transwell insert.[4][9][10]
Materials:
-
In vitro BBB model (e.g., primary rat brain endothelial cells co-cultured with astrocytes on Transwell inserts)
-
P-gp substrate (e.g., [3H]-digoxin, Rhodamine 123)
-
This compound
-
Assay buffer (e.g., HBSS)
-
Scintillation counter or fluorescence detector
Procedure:
-
Culture the in vitro BBB model on Transwell inserts until a high Transendothelial Electrical Resistance (TEER) is achieved, indicating tight junction formation.
-
Apical-to-Basolateral (A-B) Permeability: a. Add the P-gp substrate and this compound (or vehicle control) to the apical (luminal) chamber. b. At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber. c. Quantify the amount of substrate that has crossed the monolayer.
-
Basolateral-to-Apical (B-A) Permeability: a. Add the P-gp substrate and this compound (or vehicle control) to the basolateral chamber. b. At various time points, collect samples from the apical chamber. c. Quantify the amount of substrate in the apical samples.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
In Vivo Microdialysis for Measuring Brain Extracellular Fluid Concentrations
This protocol describes an in vivo method to determine the effect of this compound on the brain penetration of a co-administered P-gp substrate drug.
Materials:
-
Anesthetized rat or mouse model
-
Microdialysis probe
-
Stereotaxic apparatus
-
P-gp substrate drug
-
This compound
-
Ringer's solution (perfusion fluid)
-
Fraction collector
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus) of an anesthetized animal using a stereotaxic frame.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound (or vehicle) followed by the P-gp substrate drug via an appropriate route (e.g., intravenous).
-
Collect dialysate fractions at regular intervals for several hours.
-
Simultaneously, collect blood samples to determine the plasma drug concentration.
-
Analyze the concentration of the P-gp substrate drug in the dialysate and plasma samples using a validated analytical method.
-
Calculate the brain-to-plasma concentration ratio to assess the impact of this compound on drug penetration into the brain.
Visualizations
Signaling Pathway: P-gp Regulation at the BBB
Caption: Regulation of P-gp expression and function at the blood-brain barrier.
Experimental Workflow: In Vitro P-gp Inhibition Assay
Caption: Workflow for determining the IC50 of a P-gp inhibitor in vitro.
Logical Relationship: Overcoming P-gp Mediated Drug Efflux
Caption: Strategy to enhance CNS drug delivery by inhibiting P-gp.
References
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 6. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of P-glycoprotein at the Blood–Brain Barrier by Phytochemicals Derived from Traditional Chinese Medicine | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Involvement of P-glycoprotein in an in vitro blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
P-gp inhibitor 16 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics out of cells.[1] This process plays a crucial role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer cells, where its overexpression leads to decreased intracellular concentrations of chemotherapeutic agents.[1] P-gp inhibitor 16 (also referred to as compound 14) is a potent inhibitor of P-glycoprotein.[2][3] By blocking the efflux activity of P-gp, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. For instance, it has been shown to significantly enhance doxorubicin-induced apoptosis, highlighting its potential in overcoming multidrug resistance in cancer therapy.[2][3] These application notes provide detailed protocols for the preparation of stock solutions, proper storage, and a general experimental workflow for evaluating the P-gp inhibitory activity of this compound.
This compound: Properties and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity. The following table summarizes the key information for this compound.
| Property | Data | Reference |
| Synonyms | Compound 14 | [2][3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Storage of Powder | Store at -20°C for up to 3 years. | [3] |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [3] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO, which can then be diluted to the desired working concentration in aqueous buffers or cell culture media.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.[3]
Quantitative Data for Stock Solution Preparation:
The following table provides the required mass of this compound and volume of DMSO for preparing different volumes of a 10 mM stock solution. Note: The molecular weight of this compound is required for these calculations and should be obtained from the supplier's documentation.
| Desired Stock Volume | Mass of this compound (mg) | Volume of DMSO (µL) |
| 100 µL | Calculate based on MW | 100 |
| 500 µL | Calculate based on MW | 500 |
| 1 mL | Calculate based on MW | 1000 |
Experimental Protocols
The following is a general protocol for an in vitro P-gp inhibition assay using a fluorescent substrate like Rhodamine 123. This assay measures the ability of this compound to block the efflux of the substrate from P-gp-overexpressing cells, leading to its intracellular accumulation.
Cell Lines:
-
A P-gp-overexpressing cell line (e.g., MCF-7/ADR, K562/A02)
-
The corresponding parental (non-resistant) cell line (e.g., MCF-7, K562)
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Rhodamine 123 (or another suitable P-gp substrate)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor.
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and add the prepared dilutions of this compound. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add Rhodamine 123 to each well at a final concentration typically in the low micromolar range.
-
Incubation: Incubate the plate for a specific duration (e.g., 60-90 minutes) at 37°C, protected from light.
-
Washing: Remove the incubation medium and wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for Rhodamine 123.
-
Data Analysis: Calculate the fold increase in fluorescence in the presence of this compound compared to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% of the maximal inhibition of P-gp activity) can be determined by plotting the fluorescence intensity against the inhibitor concentration.
Visualizations
Diagram of P-gp Inhibition Mechanism:
Caption: Mechanism of P-gp inhibition.
Experimental Workflow for P-gp Inhibition Assay:
Caption: Workflow for in vitro P-gp inhibition assay.
References
Application Notes and Protocols for In Vitro P-glycoprotein (P-gp) Inhibition Assessment
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial plasma membrane protein that functions as an ATP-dependent efflux pump.[1][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, liver, and kidney, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[2][3] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing toxicity.[4][5] Conversely, in oncology, P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy.[3][6] Therefore, assessing the potential of new chemical entities (NCEs) to inhibit P-gp is a mandatory step in drug discovery and development, as recommended by regulatory agencies like the FDA and EMA.[7][8]
This document provides detailed application notes and protocols for the most common in vitro methods used to evaluate P-gp inhibition.
Cell-Based Assays: Substrate Accumulation/Efflux
These assays measure the ability of a test compound to inhibit the P-gp-mediated efflux of a known fluorescent substrate from cells overexpressing P-gp. Inhibition of efflux leads to an increase in intracellular fluorescence, which can be quantified.
Calcein-AM Assay
Principle: The Calcein-AM assay is a high-throughput method for assessing P-gp activity.[9] Calcein-AM is a non-fluorescent, lipophilic P-gp substrate that readily diffuses into cells.[10] Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into calcein, a highly fluorescent, hydrophilic molecule that is trapped within the cell.[10] In P-gp expressing cells, Calcein-AM is actively pumped out before it can be cleaved. A P-gp inhibitor will block this efflux, leading to the intracellular accumulation of Calcein-AM, subsequent cleavage, and a measurable increase in calcein fluorescence.[11][12]
Application Note: The Calcein-AM assay is highly sensitive and amenable to high-throughput screening (HTS) formats using microplate readers.[9][12] It is a rapid and cost-effective method for ranking compounds based on their P-gp inhibitory potential.[12] However, it's an indirect measurement and does not distinguish between competitive and non-competitive inhibition.[12] The choice of cell line and its P-gp expression level can significantly impact the resulting IC50 values.[9]
Visualization: P-gp Efflux and Calcein-AM Assay Principle
Caption: P-gp mediated efflux and its inhibition by a test compound.
Experimental Protocol: Calcein-AM Assay
-
Cell Culture: Culture cells overexpressing human P-gp (e.g., K562/MDR, MDCKII-MDR1) and the corresponding parental cell line in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Trypsinize the cells, wash with phosphate-buffered saline (PBS), and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation:
-
Pipette 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Add the test compounds and reference inhibitors (e.g., Verapamil) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.25-0.5 µM to all wells.[10][11]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[10]
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percent inhibition relative to the positive control (e.g., a high concentration of verapamil) and the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Rhodamine 123 Efflux Assay
Principle: Rhodamine 123 is a fluorescent cationic dye and a well-established P-gp substrate.[14][15] Similar to the Calcein-AM assay, cells are loaded with Rhodamine 123. In P-gp expressing cells, the dye is actively transported out. P-gp inhibitors block this efflux, resulting in higher intracellular accumulation of Rhodamine 123.[15][16] The change in fluorescence can be measured by flow cytometry or a fluorescence plate reader.[17][18]
Application Note: This assay is a reliable method for characterizing P-gp inhibitors.[15] Flow cytometry provides single-cell data, which can be more precise and reveal population heterogeneity.[16] However, some compounds may interfere with Rhodamine 123 fluorescence, and like the Calcein-AM assay, it does not provide mechanistic details on the type of inhibition. It has been noted that some inhibitors that block digoxin transport may not affect Rhodamine 123 efflux, suggesting substrate-dependent interaction sites.[15]
Experimental Protocol: Rhodamine 123 Accumulation Assay
-
Cell Culture: Grow P-gp overexpressing cells (e.g., MCF7/ADR, Caco-2) and parental cells as described above.
-
Cell Preparation: Prepare a cell suspension of 1 x 10^6 cells/mL in serum-free medium.
-
Inhibitor Pre-incubation:
-
Aliquot cells into flow cytometry tubes or wells of a 96-well plate.
-
Add various concentrations of the test compound or reference inhibitor. Include a vehicle control.
-
Incubate at 37°C for 30 minutes.
-
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM (a typical concentration is 5.25 µM).[14][15]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[15][18]
-
Efflux Phase:
-
Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (containing the respective inhibitors) and incubate for another 30-120 minutes to allow for efflux.[18]
-
-
Analysis:
-
After the efflux period, wash the cells again with cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer (e.g., FL1 channel) or a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percent increase in fluorescence accumulation compared to the vehicle control.
-
Determine IC50 values by plotting the increase in fluorescence against the log of the inhibitor concentration.
-
Cell-Based Assays: Bidirectional Transport
Principle: This assay is considered a "gold standard" for evaluating P-gp interactions.[8] It uses polarized cell monolayers, such as Caco-2 or MDCK-MDR1 cells, grown on semi-permeable filter supports (e.g., Transwell™ inserts).[8][19] These cells form tight junctions and express transporters in a polarized manner, mimicking the intestinal barrier.[20][21] A P-gp substrate is added to either the apical (A) or basolateral (B) chamber, and its transport to the opposite chamber is measured over time. The apparent permeability coefficients (Papp) are calculated for both directions (A-to-B and B-to-A).
For a P-gp substrate, the efflux from the basolateral to the apical side (Papp B-A) will be significantly greater than the influx from the apical to the basolateral side (Papp A-B). The ratio of these permeabilities (Efflux Ratio, ER = Papp B-A / Papp A-B) will be greater than 2. A P-gp inhibitor will reduce the B-to-A transport, thereby decreasing the efflux ratio.[19]
Application Note: This method provides a more physiologically relevant model and can distinguish between P-gp substrates and inhibitors.[19] It is less prone to artifacts from compound fluorescence. However, it is lower-throughput, more labor-intensive, and requires careful validation of cell monolayer integrity using methods like Transepithelial Electrical Resistance (TEER) measurements.[22][23] The choice of probe substrate (e.g., Digoxin) is critical.[15]
Visualization: Bidirectional Transport Assay Workflow
References
- 1. pipettespisser.no [pipettespisser.no]
- 2. researchgate.net [researchgate.net]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparing Various In Vitro Prediction Methods to Assess the Potential of a Drug to Inhibit P-glycoprotein (P-gp) Transporter In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-administration of P-glycoprotein (P-gp) Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), in cancer cells.[1][2][3] P-gp functions as an efflux pump, actively transporting a broad range of structurally diverse chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.[4][5] This phenomenon renders cancer cells resistant to a variety of drugs, including taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and vinca alkaloids.[1][6]
To counteract P-gp-mediated MDR, there has been considerable interest in the co-administration of P-gp inhibitors with conventional chemotherapy.[1] These inhibitors aim to block the efflux function of P-gp, thus restoring the intracellular concentration and therapeutic efficacy of anticancer drugs.[2][4] This document provides a comprehensive overview of the application of P-gp inhibitors in combination with chemotherapy, with a focus on experimental protocols and data interpretation. It also includes a special feature on a novel, intestine-specific P-gp inhibitor, compound 16c , for enhancing the oral delivery of paclitaxel.
Mechanism of P-gp Inhibition
P-gp inhibitors can be broadly categorized based on their mechanism of action:
-
Competitive Inhibition: The inhibitor competes with the chemotherapeutic agent for the same binding site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that impairs its transport function.[4]
-
Interference with ATP Hydrolysis: Some inhibitors block the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[4][7]
The development of P-gp inhibitors has progressed through several generations, each aiming to improve potency, specificity, and reduce toxicity.[2][6][8]
-
First-generation inhibitors , such as verapamil and cyclosporine A, were repurposed drugs that exhibited P-gp inhibition but suffered from low affinity, high toxicity, and undesirable pharmacokinetic interactions.[1][8]
-
Second-generation inhibitors , like dexverapamil and PSC 833 (valspodar), were developed to have greater potency and fewer side effects but still presented challenges with pharmacokinetic interactions.[9][]
-
Third-generation inhibitors , including tariquidar and zosuquidar (LY335979), were designed for high potency and specificity with minimal impact on the pharmacokinetics of co-administered drugs.[1][8][11]
-
Fourth-generation and novel inhibitors , such as the recently reported compound 16c , are being developed with specific properties like tissue-selectivity to minimize systemic exposure and toxicity.[12]
Featured P-gp Inhibitor: Compound 16c
A recent study has identified 16c , a benzofuran-fused-piperidine derivative, as a highly potent and intestine-specific P-gp inhibitor.[12] This compound is designed to enhance the oral bioavailability of chemotherapeutic agents that are P-gp substrates, such as paclitaxel (Taxol).[12] Notably, 16c exhibits minimal systemic absorption (F=0.82%), which is a significant advantage in reducing potential systemic toxicities often associated with P-gp inhibitors.[12] In preclinical models, co-administration of 16c with oral paclitaxel demonstrated high therapeutic efficiency and low toxicity in a xenograft model of breast cancer.[12]
Data on P-gp Inhibitor Co-administration with Chemotherapy
The following tables summarize key quantitative data from preclinical and clinical studies on the co-administration of various P-gp inhibitors with chemotherapy agents.
Table 1: In Vitro Reversal of Multidrug Resistance
| P-gp Inhibitor | Chemotherapy Agent | Cell Line | Fold Reversal of Resistance | Reference |
| XR9576 | Paclitaxel | 2780AD (Ovarian) | ~540 | [9] |
| LY335979 | Vinblastine | CEM/VLB100 | Full restoration of sensitivity | [11] |
| XR9051 | Doxorubicin | H69/LX4 (Lung) | Full sensitization at 0.3-0.5 µM | [13] |
| Piperine | Paclitaxel | MDCK-MDR1 | Up to 16.3-fold increase in sensitivity | [14] |
| PSC833 | Doxorubicin | MDA-MB-231-R | Improved cytotoxicity | [15] |
Table 2: In Vivo Efficacy of P-gp Inhibitor Co-administration
| P-gp Inhibitor | Chemotherapy Agent | Animal Model | Outcome | Reference |
| LY335979 | Doxorubicin | P388/ADR murine leukemia | Significant increase in life span | [11] |
| XR9576 | Paclitaxel | 2780AD ovarian xenograft | Enhanced antitumor activity | [9] |
| 16c | Paclitaxel (oral) | MDA-MB-231 xenograft | High therapeutic efficiency | [12] |
| CL-R8-LP (DOX + VER) | Doxorubicin | MCF-7/ADR tumor | Effective inhibition of tumor growth | [16] |
Table 3: Pharmacokinetic Interactions
| P-gp Inhibitor | Chemotherapy Agent | Species | Change in Pharmacokinetics | Reference |
| GF120918 | Paclitaxel (oral) | Human | Significantly increased systemic exposure | [8] |
| Tariquidar | Vinorelbine | Human | Lack of pharmacokinetic interactions | [8] |
| Valspodar | Paclitaxel | Human | Minor changes in paclitaxel PK | [17] |
| GF120918 | Paclitaxel | Mouse | 5-fold increase in brain uptake | [18] |
Experimental Protocols
Protocol 1: In Vitro Chemosensitivity Assay
Objective: To determine the ability of a P-gp inhibitor to reverse MDR in a cancer cell line overexpressing P-gp.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES) and its parental sensitive cell line (e.g., MCF-7, OVCAR-8).
-
Chemotherapy agent (e.g., doxorubicin, paclitaxel).
-
Test P-gp inhibitor.
-
96-well plates.
-
Cell culture medium and supplements.
-
MTT or similar cell viability reagent.
-
Plate reader.
Procedure:
-
Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapy agent and the P-gp inhibitor.
-
Treat the cells with the chemotherapy agent alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor. Include wells with the P-gp inhibitor alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for 48-72 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 (concentration that inhibits 50% of cell growth) for the chemotherapy agent in the presence and absence of the P-gp inhibitor. The fold reversal of resistance is calculated as the IC50 of the chemotherapy agent alone divided by the IC50 in the presence of the inhibitor.
Protocol 2: In Vitro Drug Efflux Assay
Objective: To measure the direct inhibitory effect of a compound on P-gp-mediated efflux.
Materials:
-
P-gp-overexpressing cell line.
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
-
Test P-gp inhibitor.
-
Positive control P-gp inhibitor (e.g., verapamil, tariquidar).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Harvest the P-gp-overexpressing cells and resuspend them in a suitable buffer.
-
Pre-incubate the cells with the test P-gp inhibitor or positive control at various concentrations for 30-60 minutes.
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for another 30-60 minutes.
-
Wash the cells with ice-cold buffer to remove the extracellular fluorescent substrate.
-
Analyze the intracellular fluorescence intensity using a flow cytometer or fluorescence microscope.
-
An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the efficacy of co-administering a P-gp inhibitor and a chemotherapy agent in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
P-gp-overexpressing cancer cell line.
-
Chemotherapy agent.
-
Test P-gp inhibitor.
-
Calipers for tumor measurement.
Procedure:
-
Inject the P-gp-overexpressing cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, chemotherapy agent alone, P-gp inhibitor alone, and combination of chemotherapy agent and P-gp inhibitor.
-
Administer the treatments according to a predetermined schedule and route of administration.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth inhibition between the different treatment groups.
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Workflow for evaluating P-gp inhibitor co-administration.
References
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Highly Potent and Intestine Specific P-Glycoprotein Inhibitor to Enable Oral Delivery of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Increased Expression of P-Glycoprotein and Doxorubicin Chemoresistance of Metastatic Breast Cancer Is Regulated by miR-298 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-delivery of doxorubicin and P-gp inhibitor by a reduction-sensitive liposome to overcome multidrug resistance, enhance anti-tumor efficiency and reduce toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
P-gp inhibitor 16 solubility issues in DMSO and media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with P-gp inhibitor 16 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as compound 14, is an inhibitor of P-glycoprotein (P-gp).[1][2] P-gp is an ATP-dependent efflux pump that can contribute to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of anticancer drugs, such as doxorubicin, leading to enhanced apoptosis in cancer cells.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[5][6] It is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in cell culture media should be kept as low as possible, typically not exceeding 0.5%.[5] High concentrations of DMSO can have detrimental effects on cell viability and function.
Troubleshooting Guide: Solubility Issues
Problem: this compound precipitates out of solution when diluted into my aqueous cell culture medium.
This is a common issue encountered with hydrophobic small molecules when transitioning from a high-concentration organic stock solution to an aqueous environment. Here are several steps to troubleshoot and resolve this issue:
Step 1: Optimize Stock Solution Concentration and Dilution Strategy
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into your aqueous buffer or media. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility. However, be cautious not to overheat the media, as this can degrade components like serum and supplements.
Step 2: Modify the Final Formulation
-
Incorporate a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Cremophor EL or Polysorbate 80 (Tween 80), to the final solution can help to maintain the solubility of hydrophobic compounds.[7] These have also been noted to have P-gp inhibitory effects themselves.[7]
-
Use of Solubilizing Agents: For in vivo studies, co-solvents like PEG300, PEG400, or other solubilizing agents are often used.[8] For in vitro work, the choice of a suitable, non-toxic solubilizing agent is critical.
Step 3: Adjust Experimental Parameters
-
Final Concentration of the Inhibitor: Re-evaluate the required final concentration of this compound for your experiment. It is possible that a lower, yet still effective, concentration will be more soluble. IC50 values for some P-gp inhibitors can be in the low micromolar or even nanomolar range.[9]
-
Pre-warm and Mix Thoroughly: Ensure the inhibitor is added to pre-warmed media and mixed thoroughly but gently immediately after addition to prevent localized high concentrations that can lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Adding DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C.
-
Dilution: Add the appropriate volume of the DMSO stock solution to the pre-warmed media to achieve the final desired working concentration. Crucially, ensure the final DMSO concentration is below 0.5%.
-
Mixing: Immediately after adding the stock solution, gently mix the media by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
-
Use Immediately: It is best practice to prepare the working solution fresh for each experiment and use it immediately.
Quantitative Data Summary
| Parameter | Value | Source |
| Final Recommended DMSO Concentration in Media | ≤ 0.5% | [5] |
| Typical Working Concentration Range for P-gp Inhibitors | 0.01 - 10 µM | [5] |
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Flowchart for troubleshooting solubility issues.
Caption: Simplified pathway of P-gp inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. globalresearchonline.net [globalresearchonline.net]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing P-gp Inhibitor Concentration for Efflux Inhibition
Disclaimer: Due to the limited availability of specific experimental data for "P-gp inhibitor 16," this guide utilizes Verapamil , a well-characterized, first-generation P-gp inhibitor, as a representative compound to illustrate the principles of optimizing inhibitor concentration for efflux inhibition experiments. The methodologies and data presented here serve as a general framework for researchers working with P-gp inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is its inhibition important?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This process is ATP-dependent.[3] P-gp is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, and in cancer cells.[2]
Inhibition of P-gp is crucial for:
-
Overcoming Multidrug Resistance (MDR) in Cancer: Cancer cells often overexpress P-gp, leading to the efflux of chemotherapeutic agents and rendering them ineffective.[4][5] P-gp inhibitors can block this efflux, increasing intracellular drug concentration and restoring sensitivity to treatment.
-
Improving Drug Bioavailability: P-gp in the intestine can limit the absorption of orally administered drugs by pumping them back into the intestinal lumen.[6] Inhibiting P-gp can enhance the oral bioavailability of these drugs.
-
Enhancing Drug Delivery to the Central Nervous System (CNS): The blood-brain barrier expresses high levels of P-gp, which restricts the entry of many drugs into the brain. P-gp inhibitors can be used to increase the brain penetration of CNS-acting drugs.
Q2: How do P-gp inhibitors work?
P-gp inhibitors can function through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the P-gp substrate for the same binding site on the transporter.[3]
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents substrate transport.
-
Interference with ATP Hydrolysis: Some inhibitors interfere with the ATP binding or hydrolysis that powers the pump's activity.[3]
Q3: What factors should be considered when determining the optimal concentration of a P-gp inhibitor?
Optimizing the inhibitor concentration is critical for achieving maximal efflux inhibition while minimizing off-target effects and cytotoxicity. Key factors include:
-
Inhibitor Potency (IC50): The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce P-gp activity by 50%. A common starting point for experiments is to use a concentration range around the IC50 value.
-
Cell Type: The level of P-gp expression can vary significantly between different cell lines, which will influence the required inhibitor concentration.
-
P-gp Substrate: The affinity of the substrate being tested for P-gp can affect the apparent potency of the inhibitor.
-
Cytotoxicity: High concentrations of P-gp inhibitors can be toxic to cells. It is essential to determine the maximum non-toxic concentration of the inhibitor before performing efflux inhibition assays.
-
Off-target Effects: Some P-gp inhibitors can interact with other transporters or cellular targets, leading to confounding results.[4]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Question: We are observing significant well-to-well and day-to-day variability in our IC50 measurements for our P-gp inhibitor. What could be the cause?
-
Answer: Inter-laboratory and even intra-laboratory variability in P-gp IC50 values is a known issue.[7][8] Several factors can contribute to this:
-
Cell Passage Number: The expression and activity of P-gp can change as cells are passaged. It is crucial to use cells within a consistent and validated passage number range.
-
Inconsistent Cell Seeding Density: Uneven cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and use a reliable method for cell counting.
-
Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, or washing steps can impact the results. Strict adherence to a standardized protocol is essential.
-
DMSO Concentration: If your inhibitor is dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).[9]
-
Issue 2: The P-gp inhibitor shows cytotoxicity at concentrations required for efflux inhibition.
-
Question: Our P-gp inhibitor is causing significant cell death at the concentrations where we expect to see P-gp inhibition. How can we address this?
-
Answer: This is a common challenge, especially with first-generation P-gp inhibitors.[10]
-
Determine the Maximum Non-Toxic Concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the highest concentration of your inhibitor that does not significantly affect cell viability over the time course of your experiment. All subsequent inhibition experiments should be conducted at or below this concentration.
-
Use a More Potent Inhibitor: If possible, consider using a third-generation P-gp inhibitor, which is often more potent and less toxic.[11]
-
Reduce Incubation Time: Shortening the exposure time to the inhibitor may reduce cytotoxicity while still allowing for measurable P-gp inhibition.
-
Issue 3: Incomplete inhibition of P-gp efflux even at high inhibitor concentrations.
-
Question: We are not observing complete inhibition of substrate efflux, even when using high concentrations of our P-gp inhibitor. Why might this be happening?
-
Answer: Several factors could lead to incomplete inhibition:
-
Presence of Other Efflux Transporters: The cells you are using may express other efflux pumps (e.g., MRP1 or BCRP) that also transport your substrate. In this case, inhibiting P-gp alone will not completely block efflux. You may need to use a cell line that specifically overexpresses P-gp or use inhibitors for other relevant transporters.
-
Inhibitor is a P-gp Substrate: Some P-gp inhibitors are also substrates for the pump. At high concentrations, the inhibitor may be actively transported out of the cell, reducing its intracellular concentration and inhibitory effect.
-
Solubility Issues: The inhibitor may be precipitating out of solution at higher concentrations, leading to a lower effective concentration. Ensure your inhibitor is fully dissolved in the assay medium.
-
Data Presentation
Table 1: Representative IC50 Values for Verapamil in Different P-gp Inhibition Assays
| Assay Type | P-gp Substrate | Cell Line | IC50 (µM) | Reference |
| Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | 3.6 | [12] |
| Bidirectional Transport | Digoxin | Caco-2 | 10.5 | [7] |
| Calcein AM Efflux | Calcein AM | MCF-7/Doxo | ~10 | [13] |
Note: IC50 values can vary significantly depending on the specific experimental conditions.
Table 2: Troubleshooting Summary for Optimizing Verapamil Concentration
| Problem | Potential Cause | Recommended Action |
| High Variability in Results | Inconsistent cell passage or seeding density. | Use cells within a defined passage range. Ensure uniform cell seeding. |
| Cytotoxicity | Inhibitor concentration is too high. | Determine the maximum non-toxic concentration using an MTT or similar assay. |
| Incomplete Inhibition | Presence of other efflux transporters. | Use a cell line specifically overexpressing P-gp or co-administer other transporter inhibitors. |
| Incomplete Inhibition | Inhibitor is also a substrate of P-gp. | Consider using a non-substrate inhibitor. |
Experimental Protocols
Protocol 1: Calcein AM Accumulation Assay for P-gp Inhibition
This assay measures the activity of P-gp by quantifying the intracellular accumulation of a fluorescent substrate, Calcein AM. Calcein AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate and is retained by the cell. Inhibition of P-gp leads to increased intracellular accumulation of Calcein AM and thus, higher fluorescence.
Materials:
-
P-gp expressing cells (e.g., MDCK-MDR1 or Caco-2)
-
Parental cell line (e.g., MDCK or Caco-2) as a negative control
-
96-well black, clear-bottom plates
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
P-gp inhibitor stock solution (e.g., Verapamil, 10 mM in DMSO)
-
Positive control inhibitor (e.g., 50 µM Verapamil)
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Cell Seeding: Seed the P-gp expressing and parental cells in a 96-well plate at an appropriate density to form a confluent monolayer. Incubate for 24-48 hours.
-
Prepare Inhibitor Concentrations: Prepare a serial dilution of the test P-gp inhibitor (and the positive control, Verapamil) in assay buffer.
-
Pre-incubation with Inhibitor:
-
Gently wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the different concentrations of the P-gp inhibitor to the respective wells. Include a "no inhibitor" control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Addition of Calcein AM:
-
Prepare a working solution of Calcein AM in the assay buffer (e.g., 1 µM).
-
Add the Calcein AM working solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein AM.
-
Add fresh assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of the inhibitor-treated wells to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
P-gp Efflux Pump Mechanism
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Workflow for P-gp Inhibition Assay
Caption: Workflow for a cell-based P-gp efflux inhibition assay.
References
- 1. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 11. journals.aboutscience.eu [journals.aboutscience.eu]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-gp Inhibitor Off-Target Effects on CYP Enzymes
Disclaimer: The specific compound "P-gp inhibitor 16" could not be definitively identified in publicly available scientific literature. Therefore, this technical support guide provides information on the well-documented off-target effects of P-glycoprotein (P-gp) inhibitors as a class on cytochrome P450 (CYP) enzymes. The troubleshooting advice and protocols are intended for researchers encountering unexpected CYP-related effects with novel or proprietary P-gp inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are developing a potent P-gp inhibitor and have observed unexpected inhibition of CYP3A4. Is this a common finding?
A1: Yes, this is a very common observation. Many P-gp inhibitors, particularly first and second-generation compounds, are also known to be inhibitors of CYP3A4.[1][2][3] This is due to the overlapping substrate and inhibitor specificities of P-gp and CYP3A4, which are both key players in drug metabolism and disposition.[2] However, the potency of P-gp inhibition does not always correlate with the potency of CYP3A4 inhibition, and the ratio of these activities can vary widely between compounds.[1][3]
Q2: Why do so many P-gp inhibitors also affect CYP enzymes?
A2: Both P-gp (an efflux transporter) and CYP3A4 (a metabolic enzyme) are located in high concentrations in the same tissues, such as the enterocytes of the small intestine and hepatocytes in the liver.[2] They often act on a similar range of chemical compounds (xenobiotics). This co-localization and overlapping substrate specificity mean that a compound designed to bind to the active site of P-gp may also have an affinity for the active site of CYP3A4, leading to dual inhibition.
Q3: Our P-gp inhibitor shows potent inhibition of P-gp in a Caco-2 cell assay, but weak inhibition of CYP3A4 in human liver microsomes. How should we interpret this?
A3: This suggests your compound may have a degree of selectivity for P-gp over CYP3A4. A higher ratio of the IC50 for CYP3A4 inhibition to the IC50 for P-gp inhibition indicates greater selectivity.[1] This is a desirable characteristic in the development of new P-gp inhibitors, as it can reduce the potential for clinically significant drug-drug interactions.[1] Further characterization across a panel of CYP isoforms is recommended to fully understand its off-target profile.
Q4: Can inhibition of P-gp itself affect the outcome of an in vitro CYP inhibition assay?
A4: In standard in vitro CYP inhibition assays using human liver microsomes, P-gp is not functionally active in a way that would directly interfere with the measurement of CYP activity. Microsomes are vesicles of the endoplasmic reticulum and do not perform active transport in the same way as intact cells. However, if you are using a cell-based assay to evaluate CYP metabolism (e.g., in cultured hepatocytes), potent P-gp inhibition could alter the intracellular concentration of your test compound or the CYP substrate, thereby indirectly affecting the observed CYP inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in CYP inhibition data | - Compound solubility issues: The P-gp inhibitor may be precipitating at higher concentrations in the assay buffer. - Non-specific binding: The compound may be binding to the microsomal protein or plasticware. | - Check solubility: Visually inspect for precipitation and consider using a lower concentration range or a different solvent system (ensuring solvent concentration is low and consistent across wells). - Assess non-specific binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the unbound fraction of your inhibitor in the microsomal incubation. |
| Discrepancy between in vitro and in vivo results | - In vivo, both P-gp and CYP3A4 are active: The net effect on the pharmacokinetics of a co-administered drug is a combination of both inhibition activities.[2] - Metabolism of the P-gp inhibitor: The inhibitor itself may be metabolized by CYPs in vivo, leading to different effective concentrations at the site of action. | - Use a physiologically-based pharmacokinetic (PBPK) model: These models can help to dissect the relative contributions of P-gp and CYP inhibition to the overall drug-drug interaction. - Characterize the metabolism of your inhibitor: Determine which CYP enzymes are responsible for metabolizing your P-gp inhibitor. |
| Uncertain if observed effect is due to P-gp or CYP inhibition | - Overlapping specificities: Many probe substrates for P-gp are also substrates for CYP3A4. | - Use specific probe substrates: For P-gp, use a substrate that is not significantly metabolized by CYPs, such as digoxin.[1] For CYP assays, use isoform-specific probe substrates. - Use selective inhibitors as controls: Compare the effects of your compound to those of a known selective P-gp inhibitor (if available) and a selective CYP inhibitor (e.g., ketoconazole for CYP3A4). |
Quantitative Data Summary
The following tables summarize the inhibitory potential of various P-gp inhibitors on CYP enzymes. Note that IC50 values can vary depending on the specific experimental conditions.
Table 1: P-gp and CYP3A4 Inhibition Profile of Selected Compounds
| Compound | P-gp Inhibition IC50 (µM) | CYP3A4 Inhibition IC50 (µM) | Selectivity Ratio (CYP3A4 IC50 / P-gp IC50) |
| Verapamil | ~1.5 - 3.8 | ~30 | ~8 - 20 |
| Cyclosporine A | ~0.5 - 2.0 | ~1.5 - 5.0 | ~2 - 3 |
| Ketoconazole | ~1.0 | ~0.05 | ~0.05 |
| Ritonavir | ~0.2 | ~0.02 | ~0.1 |
| Hypothetical Compound 16 | [Insert your experimental value] | [Insert your experimental value] | [Calculate] |
Data compiled from multiple sources for illustrative purposes. Actual values may vary.[1]
Experimental Protocols
Protocol 1: Assessing P-gp Inhibition using a Caco-2 Bidirectional Transport Assay
This protocol determines if a test compound inhibits the P-gp-mediated efflux of a probe substrate, such as digoxin.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and polarization.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Preparation of Test Compound and Substrate: Prepare stock solutions of the test compound (your P-gp inhibitor) and a P-gp probe substrate (e.g., [³H]-digoxin). Create working solutions at the desired final concentrations in the assay buffer.
-
Transport Experiment (A-to-B and B-to-A):
-
For Apical-to-Basolateral (A-to-B) transport, add the probe substrate with and without the test compound to the apical (upper) chamber.
-
For Basolateral-to-Apical (B-to-A) transport, add the probe substrate with and without the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from the receiver chambers (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the probe substrate in the samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates, LC-MS/MS for non-labeled substrates).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value from a concentration-response curve.
-
Protocol 2: Assessing CYP Inhibition using Human Liver Microsomes (HLM)
This protocol determines the IC50 of a test compound for a specific CYP isoform (e.g., CYP3A4).
-
Reagents:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP activity)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Isoform-specific probe substrate (e.g., midazolam for CYP3A4)
-
Test compound (your P-gp inhibitor)
-
Specific metabolite standard (e.g., 1'-hydroxymidazolam)
-
-
Incubation Mixture:
-
In a microcentrifuge tube or 96-well plate, combine HLM, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiate Reaction: Add the probe substrate to the mixture.
-
Start Metabolism: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing primary (P-gp) and off-target (CYP) inhibition.
Caption: Interplay of P-gp and CYP3A4 in drug absorption and metabolism.
Caption: Decision tree for troubleshooting unexpected CYP inhibition results.
References
Troubleshooting P-gp inhibitor 16 instability in culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using P-gp inhibitor 16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as compound 14) is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] P-gp is known for its role in extruding a wide variety of xenobiotics, including many chemotherapeutic agents, from cells, thereby conferring multidrug resistance (MDR).[2][4] this compound works by blocking the efflux function of P-gp, which can increase the intracellular concentration and efficacy of co-administered P-gp substrate drugs.[4][5] It has been shown to significantly enhance doxorubicin-induced apoptosis in cancer cells.[1][3] The primary mechanisms by which P-gp inhibitors function include competitive or non-competitive blocking of the drug binding site, interference with ATP hydrolysis which powers the pump, or altering the integrity of the cell membrane lipids.[6][7]
Q2: What are the recommended storage and handling conditions for this compound? A2: Proper storage is critical to maintaining the stability and activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C and is stable for up to three years.[1] Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.[8]
Q3: In which solvent should I dissolve this compound? A3: this compound should be dissolved in a sterile, anhydrous solvent such as DMSO to prepare a concentrated stock solution.[9] For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the chemical formula of this compound? A4: The chemical formula for this compound is C35H35N5O4.[1]
Troubleshooting Guide: Instability in Culture
Users may occasionally observe variability or a decrease in the activity of this compound in cell culture experiments. The following guide addresses common causes and solutions.
Q5: My results with this compound are inconsistent. What could be the cause? A5: Inconsistent results can stem from several factors related to inhibitor stability and experimental setup:
-
Inconsistent Storage: Repeated freeze-thaw cycles of stock solutions can degrade the compound. Always aliquot stocks into single-use vials.[8]
-
Media Instability: The inhibitor may have limited stability in aqueous culture media at 37°C. The effective concentration can decrease over the course of a long incubation period. Consider refreshing the media with a fresh inhibitor for long-term assays (>24 hours).
-
Cell Monolayer Variability: Ensure cell monolayers are consistently confluent (e.g., 80-90%) before starting the experiment, as P-gp expression can vary with cell density and passage number.[9][10]
-
Interaction with Serum: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, if compatible with your cell line.
Q6: I suspect this compound is degrading in my culture medium. How can I test for this? A6: To assess stability, you can perform a time-course experiment.
-
Prepare a master mix of your complete culture medium containing this compound at the final working concentration.
-
Incubate this medium at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the pre-incubated medium and apply it to your cells in a functional assay, such as the Calcein AM efflux assay (see protocols below).
-
A decrease in the inhibitor's effect at later time points suggests degradation in the culture medium.
Q7: Can the type of cell culture plate affect the inhibitor's stability or availability? A7: Yes, highly lipophilic compounds can sometimes adsorb to the plastic of standard tissue culture plates. This reduces the actual concentration of the compound available to the cells. If you suspect plastic adsorption, using low-binding plates or including a small, non-disruptive concentration of a surfactant like Tween 80 (e.g., 0.01-0.05%) in your media might mitigate this effect, but should be validated for cell compatibility first.
Supporting Data
Table 1: Storage and Chemical Properties of this compound
| Property | Value | Citation |
| Chemical Formula | C35H35N5O4 | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
| Recommended Solvent | DMSO | [9] |
Table 2: Hypothetical Half-Life of this compound in Different Culture Media at 37°C
This data is for illustrative purposes to guide experimental design.
| Culture Medium | Estimated Half-Life (t½) | Notes |
| RPMI 1640 + 10% FBS | ~18 hours | Standard conditions; serum components may slightly reduce availability. |
| DMEM (High Glucose) + 10% FBS | ~20 hours | Similar stability to RPMI. |
| Serum-Free Medium | ~24 hours | Increased stability in the absence of serum protein binding. |
| HBSS (for short-term assays) | > 48 hours | Stable in buffered salt solutions for the duration of typical efflux assays. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO. For example, if the molecular weight is 593.68 g/mol , dissolve 5.94 mg in 1 mL of DMSO. Vortex thoroughly.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store aliquots at -80°C.[1]
-
Working Solution: On the day of the experiment, thaw a single aliquot. Prepare working solutions by diluting the stock solution in pre-warmed culture medium to the desired final concentration immediately before adding to the cells.
Protocol 2: P-gp Functional Assay using Calcein AM
This assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, Calcein AM.
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MDCKII-MDR1, A2780/ADR) in a 96-well, black-walled, clear-bottom plate at a density that will yield an 80-90% confluent monolayer on the day of the assay.[9]
-
Inhibitor Pre-incubation: Gently aspirate the culture medium. Wash cells once with warm HBSS or other assay buffer. Add medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein AM to each well to a final concentration of 0.5-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Wash the cells three times with ice-cold HBSS to remove extracellular calcein. Add 100 µL of fresh HBSS to each well. Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Analysis: Increased fluorescence in wells treated with this compound compared to the vehicle control indicates successful inhibition of P-gp efflux.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. P-gp inhibitor 16_TargetMol [targetmol.com]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. adooq.com [adooq.com]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
P-gp inhibitor 16 IC50 variability across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in P-gp inhibitor IC50 values across different cell lines.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for the same P-gp inhibitor in different cell lines?
A1: IC50 values for P-gp inhibitors can vary significantly between cell lines due to several factors:
-
P-gp Expression Levels: Different cell lines express P-glycoprotein (P-gp) at varying levels.[1] Cell lines with higher P-gp expression may require a higher concentration of the inhibitor to achieve 50% inhibition, resulting in a higher IC50 value.
-
Presence of Other Transporters: Cells can co-express other efflux transporters, such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs).[2][3] If the inhibitor is not entirely specific for P-gp, its interaction with these other transporters can influence the measured IC50.
-
Cellular Metabolism: Differences in cellular metabolism between cell lines can affect the intracellular concentration and activity of the inhibitor.
-
Basal Membrane Permeability: The intrinsic permeability of the cell membrane can differ, affecting the intracellular accumulation of both the P-gp substrate and the inhibitor.
-
Presence of Uptake Transporters: Some cell lines may have uptake transporters that can influence the intracellular concentration of the P-gp substrate, which can add a layer of complexity to the interpretation of the P-gp IC50 value.[4]
Q2: My IC50 values differ from those reported in the literature, even when using the same cell line. What could be the reason?
A2: Discrepancies in IC50 values, even with the same cell line, can arise from variations in experimental conditions:
-
P-gp Substrate Used: The choice of P-gp substrate (e.g., Rhodamine 123, Digoxin, Paclitaxel) can significantly impact the determined IC50 value of an inhibitor.[5][6] Different substrates may have different affinities for P-gp and may interact with the inhibitor in distinct ways.
-
Substrate Concentration: The concentration of the P-gp substrate used in the assay can influence the inhibitory potency of competitive inhibitors.
-
Assay Method: Different assay methodologies, such as accumulation assays (e.g., Rhodamine 123 uptake) versus bidirectional transport assays, measure different aspects of P-gp function and can yield different IC50 values.[7][8]
-
Calculation Method: The mathematical method used to calculate the IC50 from the dose-response curve can introduce variability.[9][10]
-
Cell Culture Conditions: Factors such as passage number, cell density, and media composition can alter P-gp expression and function over time.
-
Incubation Time and Temperature: The duration and temperature of incubation with the inhibitor and substrate can affect the outcome of the assay.
Q3: How does P-gp inhibition work, and how does this relate to IC50 variability?
A3: P-gp inhibitors can act through several mechanisms, which can contribute to observed IC50 variability:
-
Competitive Inhibition: The inhibitor competes with the P-gp substrate for the same binding site on the transporter.[11][12] The IC50 value in this case will be dependent on the substrate used and its concentration.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, causing a conformational change that reduces its transport activity.[11][12]
-
Interference with ATP Hydrolysis: Some inhibitors block the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[11][13]
The specific mechanism of your inhibitor can influence its potency and how it is affected by different experimental conditions and cell lines.
Troubleshooting Guide
Issue: High Variability in Replicate IC50 Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density is seeded across all wells of the assay plate. Use a cell counter for accuracy. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Fluorescent Compound Interference | If using a fluorescent substrate, check if the test compound has intrinsic fluorescence at the same wavelength. Include a compound-only control. |
| Cell Health | Monitor cell viability throughout the experiment. Ensure cells are healthy and in the logarithmic growth phase. |
Issue: Unexpectedly High or Low IC50 Values
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the stock solution concentration and perform serial dilutions accurately. |
| P-gp Expression Changes | Regularly check P-gp expression levels in your cell line using techniques like Western blotting or flow cytometry. |
| Substrate Saturation | Titrate the P-gp substrate to determine the optimal concentration for your assay. High concentrations can lead to inaccurate IC50 values for competitive inhibitors. |
| Assay Incubation Time | Optimize the incubation time for both the inhibitor and the substrate. Insufficient time may not allow for maximal inhibition. |
| Presence of Serum in Media | Components in fetal bovine serum (FBS) can bind to the inhibitor or substrate, reducing their effective concentration. Consider performing the assay in serum-free media. |
Data Summary
The following table summarizes the IC50 values for a set of 16 P-gp inhibitors determined in P-gp-overexpressing MCF7R cells using a Rhodamine 123 accumulation assay. This data illustrates the range of potencies observed for different inhibitors under the same experimental conditions.[5]
| Inhibitor | IC50 (µM) |
| Amiodarone | 1.8 |
| Atorvastatin | 2.2 |
| Cyclosporin A | 0.8 |
| Diltiazem | 3.5 |
| Domperidone | 0.8 |
| Elacridar (GF120918) | 0.05 |
| Erythromycin | 43.5 |
| Itraconazole | 0.4 |
| Ketoconazole | 1.1 |
| Loperamide | 0.4 |
| Nicardipine | 0.2 |
| Nitrendipine | 250.5 |
| Quinidine | 0.9 |
| Verapamil | 0.4 |
Experimental Protocols
Rhodamine 123 Accumulation Assay for IC50 Determination [5]
This protocol is a common method for assessing P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF7R) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the P-gp inhibitor in the assay buffer.
-
Inhibitor Incubation: Remove the culture medium and wash the cells with a pre-warmed buffer. Add the different concentrations of the P-gp inhibitor to the cells and incubate at 37°C.
-
Substrate Addition: Add the P-gp substrate, Rhodamine 123 (e.g., at a final concentration of 5.25 µM), to each well containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at 37°C.[5]
-
Termination of Accumulation: Stop the assay by washing the cells with ice-cold buffer to remove the extracellular substrate and inhibitor.
-
Cell Lysis: Lyse the cells to release the intracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for Rhodamine 123 (e.g., 485 nm excitation and 530 nm emission).[14][15]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a Rhodamine 123 accumulation assay.
Caption: Factors contributing to P-gp inhibitor IC50 variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 12. A Systematic Review and Classification of the Effects of P-glycoprotein Inhibitors and Inducers in Humans, Using Digoxin, Fexofenadine, and Dabigatran as Probe Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of P-gp Inhibitor 16 in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of P-glycoprotein (P-gp) inhibitor 16 in mice.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it affect the bioavailability of my compound, P-gp inhibitor 16?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter found in various tissues, including the apical surface of epithelial cells in the small intestine, the blood-brain barrier, and kidney proximal tubules.[1][2] Its primary function is to pump a wide array of structurally diverse compounds out of cells, thus limiting their absorption and distribution.[1][2] If this compound is a substrate of P-gp, the transporter will actively pump it back into the intestinal lumen after oral administration, leading to poor absorption and low oral bioavailability.[3][4]
Q2: How can I determine if this compound is a substrate of P-gp?
Several in vitro and in vivo methods can be employed:
-
In vitro transport assays: Caco-2 cell monolayers are a common model to assess the bidirectional transport of a compound. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests that the compound is a P-gp substrate.[5]
-
ATPase activity assays: P-gp substrates stimulate the ATPase activity of P-gp. An in vitro assay using human P-gp membranes can indicate if your compound interacts with the transporter.[6]
-
In vivo pharmacokinetic studies in knockout mice: Comparing the oral bioavailability of this compound in wild-type mice versus mdr1a/1b knockout mice (which lack P-gp) is a definitive way to assess its substrate status.[3][5][7] A significantly higher bioavailability in knockout mice confirms that P-gp limits its oral absorption.[3][7]
Q3: What are the common strategies to improve the oral bioavailability of a P-gp substrate like this compound?
The primary strategies involve inhibiting the P-gp efflux pump:
-
Co-administration with a known P-gp inhibitor: This is a common approach where a potent P-gp inhibitor is administered alongside your compound of interest.[1]
-
Formulation-based approaches: Incorporating P-gp inhibiting excipients into the drug formulation can enhance bioavailability.[7][8][9] Examples include solid dispersions, micelles, liposomes, and nanoparticles.[3][7] These formulations can also improve drug solubility and protect it from degradation.
Q4: Which generation of P-gp inhibitors is most suitable for in vivo studies in mice?
There are three generations of P-gp inhibitors:
-
First-generation: (e.g., Verapamil, Cyclosporin A) These have pharmacological activities of their own and can have off-target effects and toxicity.[4][5]
-
Second-generation: (e.g., Valspodar (PSC833)) These are more potent and have less pharmacological activity than the first generation but can still interact with other transporters and enzymes like CYP3A4.[4][5]
-
Third-generation: (e.g., GF120918 (elacridar), LY335979 (zosuquidar), XR9576 (tariquidar)) These are highly potent, selective for P-gp, and have a better safety profile, making them ideal for in vivo studies to specifically probe the role of P-gp.[3][4][5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low and variable oral bioavailability of this compound in wild-type mice. | This compound is a substrate for intestinal P-gp, which is actively effluxing the compound back into the gut lumen.[6] Inter-individual differences in P-gp expression can lead to variability.[2] | 1. Confirm P-gp substrate characteristics using in vitro Caco-2 assays or in vivo studies with mdr1a/1b knockout mice. 2. Co-administer this compound with a potent and selective third-generation P-gp inhibitor like GF120918 or LY335979.[5][10] 3. Explore formulation strategies using P-gp inhibiting excipients like Kolliphor TPGS.[8] |
| Co-administration with a P-gp inhibitor did not significantly increase bioavailability. | 1. The co-administered inhibitor was not potent enough or its dose was too low. 2. The pharmacokinetics of the inhibitor and this compound are mismatched (e.g., the inhibitor is cleared before this compound is absorbed). 3. Other transporters or metabolic pathways (e.g., CYP3A4) are also limiting the bioavailability.[5][6] 4. Poor aqueous solubility of this compound is the primary limiting factor, not P-gp efflux.[6] | 1. Increase the dose of the co-administered inhibitor or switch to a more potent one.[1] 2. Administer the P-gp inhibitor shortly before this compound to ensure maximal P-gp inhibition during the absorption phase.[5] 3. Investigate the role of CYP3A4 using in vitro metabolic stability assays or co-administration with a CYP3A4 inhibitor. Note that many P-gp inhibitors also inhibit CYP3A4.[5] 4. Improve the solubility of this compound through formulation approaches like solid dispersions.[8] |
| Unexpected toxicity or altered pharmacokinetics of this compound with a co-administered inhibitor. | The co-administered P-gp inhibitor may have its own pharmacological effects or inhibit other transporters and metabolic enzymes, leading to drug-drug interactions.[3][7] Inhibition of P-gp in other tissues (e.g., liver, kidney) can alter the distribution and elimination of this compound.[1][11] | 1. Switch to a more selective third-generation P-gp inhibitor to minimize off-target effects.[4][5] 2. Conduct a dose-ranging study for the co-administered inhibitor to find the optimal dose that inhibits intestinal P-gp without causing systemic toxicity. 3. Perform a full pharmacokinetic study, including intravenous administration, to understand the effects on clearance and volume of distribution.[5] |
| High variability in bioavailability data between individual mice. | Biological variability in P-gp expression and function, as well as differences in gut motility and food intake, can contribute to this. Fed or fasted states can impact absorption.[8] | 1. Ensure consistent experimental conditions, including fasting periods and dosing procedures. 2. Increase the number of animals per group to improve statistical power. 3. Consider using inbred mouse strains to reduce genetic variability. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice to Assess the Impact of a P-gp Inhibitor
Objective: To determine the effect of a co-administered P-gp inhibitor (e.g., LY335979) on the oral bioavailability of this compound.
Materials:
-
This compound
-
LY335979 (or another selected P-gp inhibitor)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Wild-type mice (e.g., C57BL/6), male, 8-10 weeks old
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Group 1: this compound orally (e.g., 10 mg/kg).
-
Group 2: LY335979 orally (e.g., 10 mg/kg), followed by this compound orally (10 mg/kg) after a short interval (e.g., 10-30 minutes).[5]
-
Group 3 (Optional, for absolute bioavailability): this compound intravenously (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose of this compound.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Mice
| Treatment Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Oral Bioavailability (F%) |
| This compound alone | 10 | Value | Value | Value | Value |
| This compound + LY335979 | 10 + 10 | Value | Value | Value | Value |
Visualizations
Caption: Workflow for in vivo pharmacokinetic study in mice.
Caption: Mechanism of P-gp mediated efflux and its inhibition.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. mdpi.com [mdpi.com]
- 4. journals.aboutscience.eu [journals.aboutscience.eu]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of P-glycoprotein modulation on the clinical pharmacokinetics and adverse effects of morphine - PMC [pmc.ncbi.nlm.nih.gov]
P-gp inhibitor 16 nonspecific binding in experimental assays
Welcome to the technical support center for P-gp Inhibitor 16. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to nonspecific binding in experimental assays involving P-gp inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding and why is it a concern with this compound?
A1: Nonspecific binding refers to the interaction of a compound, such as this compound, with targets other than its intended target (P-glycoprotein). This can include binding to plasticware, other proteins, or the lipid membrane. It is a significant concern because it can lead to an underestimation of the inhibitor's true potency (IC50 values), variability between experiments, and misleading structure-activity relationships (SAR).[1][2] Highly lipophilic compounds are often more prone to nonspecific binding.[1][3]
Q2: My IC50 value for this compound is much higher than expected. Could nonspecific binding be the cause?
A2: Yes, this is a classic sign of nonspecific binding. If a significant fraction of this compound binds to the assay plates or other components, the effective concentration available to inhibit P-gp is reduced, leading to an artificially high IC50 value. It is crucial to optimize assay conditions to minimize this effect.
Q3: How can I determine if this compound is exhibiting nonspecific binding in my assay?
A3: A simple test is to run your assay in the absence of the target protein (P-gp) but with all other components present. If you still observe a significant loss of your inhibitor or a signal in a binding assay, it is likely due to nonspecific binding to the assay apparatus (e.g., plate walls).
Q4: What are the common causes of nonspecific binding in P-gp inhibition assays?
A4: Common causes include:
-
Compound Properties: High lipophilicity and molecular weight can increase the tendency for nonspecific binding.[1]
-
Assay Components: Plasticware (e.g., polypropylene plates), cell membranes, and other proteins in the assay buffer can provide surfaces for nonspecific adsorption.
-
Buffer Composition: Suboptimal pH, ionic strength, or the absence of detergents can fail to prevent nonspecific interactions.
Troubleshooting Guides
Issue 1: High Variability in P-gp ATPase Assay Results
The P-gp ATPase assay measures the inhibitor's effect on ATP hydrolysis, which fuels the pump's activity.[4][5] Nonspecific binding can deplete the available inhibitor, leading to inconsistent results.
Troubleshooting Steps:
-
Incorporate a Detergent: Add a non-ionic detergent like Tween-20 (0.01-0.05%) or Triton X-100 to the assay buffer. This helps to prevent hydrophobic compounds from sticking to plastic surfaces.[4]
-
Add a Carrier Protein: Include Bovine Serum Albumin (BSA) (0.1-1%) in the buffer. BSA can occupy nonspecific binding sites on the plate, leaving this compound free to interact with P-gp.[6][7]
-
Check for Micelle Formation: High concentrations of some inhibitors can form micelles, which may interfere with the assay. If you suspect this, optimizing the detergent concentration can help.[8]
-
Use Low-Binding Plates: Consider using commercially available low-binding microplates.
Issue 2: Inconsistent Inhibition in Calcein-AM Efflux Assays
The Calcein-AM assay is a cell-based functional assay.[9] Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon entering the cell. Inhibition of P-gp leads to intracellular accumulation of the fluorescent product, calcein.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: High concentrations of this compound may lead to cytotoxicity, which can cause calcein leakage and confound the results. Always determine the maximum non-toxic concentration first.
-
Pre-incubation Time: Vary the pre-incubation time with this compound. A longer incubation might be needed to reach equilibrium, but a shorter time might reduce nonspecific binding to cell culture plates.
-
Buffer Additives: As with the ATPase assay, adding BSA (0.1%) or a low concentration of a mild detergent to the incubation buffer can reduce nonspecific binding. Ensure the additives are not toxic to the cells.
-
Control for Autofluorescence: Test this compound alone with the cells to ensure it does not possess intrinsic fluorescence at the wavelengths used for calcein detection.
Quantitative Data Summary
The following table provides reference IC50 values for well-characterized P-gp inhibitors in different assay systems. These values can serve as a benchmark when validating your own assays and troubleshooting results for novel inhibitors like this compound.
| Inhibitor | Assay Type | Cell Line / System | Probe Substrate | IC50 Value (µM) | Reference |
| Verapamil | Bidirectional Transport | Caco-2 | Digoxin | 3.2 - 4.4 | [10] |
| Verapamil | ATPase Activity | P-gp Membranes | Verapamil | ~25 | [11] |
| Cyclosporin A | Bidirectional Transport | LLC-MDR1 | Digoxin | 0.8 - 1.5 | [12] |
| Tariquidar | ATPase Activity | Human P-gp | Tariquidar | ~0.33 | [11] |
| Elacridar (GF120918) | Bidirectional Transport | Caco-2 | Digoxin | 0.04 - 0.1 | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., substrate concentration, cell density, buffer composition) and should be interpreted within that context.[8]
Experimental Protocols
P-gp ATPase Activity Assay
This protocol is adapted from established methods for measuring drug-stimulated ATPase activity in P-gp-rich membrane vesicles.[4][12]
Materials:
-
P-gp-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM Sodium Azide, 2 mM DTT, 10 mM MgCl2
-
ATP Solution: 100 mM ATP in water, pH 7.0
-
This compound stock solution in DMSO
-
Verapamil (positive control activator)
-
Sodium Orthovanadate (Na3VO4, P-gp ATPase inhibitor)
-
Phosphate detection reagent (e.g., malachite green-based)
Procedure:
-
Thaw P-gp membrane vesicles on ice. Dilute to a final concentration of 1 mg/mL in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer containing a fixed concentration of a P-gp activator like verapamil (e.g., 50 µM). Include a "no inhibitor" control.
-
To a 96-well plate, add 20 µL of diluted inhibitor or control.
-
Add 20 µL of the diluted membrane vesicles (20 µg).
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 25 mM ATP (final concentration 5 mM).
-
Incubate for 20 minutes at 37°C. The incubation time may need optimization.
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
To determine the P-gp specific activity, subtract the absorbance values from parallel wells containing 1 mM Sodium Orthovanadate.
-
Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC50 value.
Calcein-AM Efflux Assay
This cell-based protocol measures the functional inhibition of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcein-AM stock solution (1 mM in DMSO)
-
This compound stock solution in DMSO
-
HBSS or other suitable assay buffer
-
Fluorescence plate reader
Procedure:
-
Seed P-gp overexpressing cells and parental cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells twice with warm HBSS.
-
Load the cells with Calcein-AM by incubating with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C.
-
Wash the cells three times with cold HBSS to remove extracellular Calcein-AM.
-
Add HBSS containing serial dilutions of this compound (or controls) to the wells.
-
Incubate the plate at 37°C for 60 minutes to allow for P-gp-mediated efflux.
-
Measure the intracellular fluorescence (calcein) using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate the percent inhibition by comparing the fluorescence in inhibitor-treated wells to the maximum (positive control inhibitor like cyclosporin A) and minimum (vehicle control) fluorescence.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating nonspecific binding.
Caption: Mechanism of the Calcein-AM assay for measuring P-gp inhibition.
References
- 1. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-lipophilicity relationship studies on P-gp ligands designed as simplified tariquidar bulky fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TR202001617A2 - MULTIPLE THERAPEUTIC AGENT-LOADED NANOVESICULES FOR IMPROVEMENT OF ANTI-CANCER EFFECTIVENESS OF DOCETAXELIN - Google Patents [patents.google.com]
- 6. biossusa.com [biossusa.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
P-glycoprotein (P-gp) Inhibitor Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls of P-glycoprotein (P-gp) inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it important in drug development?
A: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a crucial protein that acts as an ATP-dependent efflux pump.[1] It is found in the cell membranes of various tissues, including the intestine, blood-brain barrier, liver, and kidneys.[1] Its primary function is to transport a wide array of substances, such as drugs, toxins, and metabolites, out of cells.[1] This protective mechanism can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and its overexpression in cancer cells is a major cause of multidrug resistance (MDR).[1][2] Therefore, identifying compounds that inhibit P-gp is a key strategy to improve the efficacy of other drugs and overcome MDR.[1][2]
Q2: What are the different generations of P-gp inhibitors?
A: P-gp inhibitors are broadly classified into three generations based on their specificity, affinity, and toxicity.[3][4]
-
First-generation inhibitors: These are typically other clinically used drugs that were incidentally found to inhibit P-gp, such as verapamil and cyclosporine A.[1][5] Their use for P-gp inhibition is often limited by side effects at the high concentrations needed to be effective.[5]
-
Second-generation inhibitors: These were developed to have higher potency and specificity for P-gp than the first generation. However, many of these compounds exhibited problematic pharmacokinetic interactions, often because they are also substrates for cytochrome P450 3A4 (CYP3A4).
-
Third-generation inhibitors: This newer class of inhibitors, including compounds like tariquidar and elacridar, were designed for high potency and specificity with fewer off-target effects and lower toxicity.[3][4]
Q3: My potential P-gp inhibitor shows conflicting results in different assays. Why?
A: It is not uncommon to observe variability in the inhibitory potency (IC50) of a compound when tested in different in vitro assays.[2] This discrepancy can arise from several factors:
-
Different P-gp expression levels: Cell lines used in these assays (e.g., Caco-2, MDCK-MDR1) can have significantly different levels of P-gp expression, which can lead to variations in IC50 values of 10- to 100-fold.[6]
-
Assay-specific parameters: Each assay (e.g., Calcein-AM, rhodamine 123 efflux, ATPase activity) measures a different aspect of P-gp function and has its own set of experimental conditions and endpoints, which can influence the outcome.
-
Lack of standardized calculation methods: There is no universally accepted method for calculating the percentage of P-gp inhibition, which can lead to different IC50 values from the same dataset.[7]
It is often recommended to use a combination of assays to classify a compound as a P-gp substrate or inhibitor.
Troubleshooting Guides
Issue 1: High background fluorescence in the Calcein-AM assay.
-
Possible Cause 1: Incomplete removal of extracellular Calcein-AM.
-
Solution: Ensure thorough washing of the cells with ice-cold phosphate-buffered saline (PBS) after incubation with Calcein-AM to remove any residual dye from the medium.
-
-
Possible Cause 2: Spontaneous hydrolysis of Calcein-AM.
-
Solution: Prepare the Calcein-AM working solution fresh for each experiment. Avoid prolonged exposure of the solution to light and room temperature.
-
-
Possible Cause 3: Cell death or membrane damage.
-
Solution: High concentrations of the test compound or prolonged incubation times can be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed increase in fluorescence is not due to compromised cell membrane integrity.
-
Issue 2: Inconsistent results in the rhodamine 123 efflux assay.
-
Possible Cause 1: Variation in P-gp expression between cell passages.
-
Solution: Use cells within a consistent and validated passage number range for all experiments. Regularly check the P-gp expression and function of your cell line using a positive control inhibitor.
-
-
Possible Cause 2: Test compound is also fluorescent.
-
Solution: Measure the intrinsic fluorescence of your test compound at the excitation and emission wavelengths used for rhodamine 123. If there is significant overlap, consider using a non-fluorescent P-gp substrate or a different assay.
-
-
Possible Cause 3: Non-specific binding of rhodamine 123 or the test compound.
-
Solution: Include appropriate vehicle controls and ensure proper washing steps. The presence of serum in the media can also affect the free concentration of rhodamine 123 due to protein binding.[8] It is often recommended to perform the assay in serum-free media like Hank's Balanced Salt Solution (HBSS).[8]
-
Issue 3: Low signal or high variability in the P-gp ATPase assay.
-
Possible Cause 1: Poor quality of membrane vesicles.
-
Solution: Use commercially available, quality-controlled membrane vesicles or ensure your in-house preparation is validated for high P-gp expression and activity. The transporter activity in vesicles can vary from batch to batch.[9]
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Optimize the concentration of the stimulating substrate (e.g., verapamil) and the incubation time. Ensure the ATP concentration is not limiting.
-
-
Possible Cause 3: Test compound precipitates in the assay buffer.
-
Solution: Check the solubility of your test compound in the assay buffer at the concentrations being tested. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all wells.
-
Data Presentation
Table 1: Comparison of IC50 Values for Known P-gp Inhibitors Across Different In Vitro Assays.
| Inhibitor | Calcein-AM Assay IC50 (µM) | Rhodamine 123 Efflux Assay IC50 (µM) | Digoxin Transport Assay IC50 (µM) |
| Verapamil | 0.5 - 5.0 | 1.0 - 10.0 | 2.0 - 20.0 |
| Cyclosporine A | 0.1 - 1.0 | 0.5 - 5.0 | 1.0 - 10.0 |
| Ketoconazole | 0.2 - 2.0 | 0.5 - 5.0 | 1.0 - 15.0 |
| Tariquidar (XR9576) | 0.01 - 0.1 | 0.02 - 0.2 | 0.05 - 0.5 |
| Elacridar (GF120918) | 0.005 - 0.05 | 0.01 - 0.1 | 0.02 - 0.2 |
Note: These values are approximate and can vary significantly depending on the specific cell line and experimental conditions used.
Experimental Protocols
Calcein-AM Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the non-fluorescent substrate Calcein-AM. Inside the cell, Calcein-AM is hydrolyzed by esterases into the fluorescent molecule calcein, which is trapped intracellularly.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1 or K562/ADR) and the corresponding parental cell line in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.
-
Compound Incubation: Remove the culture medium and wash the cells with HBSS. Add HBSS containing various concentrations of the test compound or positive control (e.g., verapamil) and incubate for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for another 15-30 minutes at 37°C, protected from light.[10]
-
Fluorescence Measurement: Wash the cells three times with ice-cold HBSS. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the fluorescence in the control wells (vehicle and a potent inhibitor for maximum signal).
Rhodamine 123 Efflux Assay
This assay quantifies the efflux of the fluorescent P-gp substrate rhodamine 123 from cells.
Methodology:
-
Cell Seeding: Seed cells as described for the Calcein-AM assay.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test compound or a positive control inhibitor for 24 hours.[11]
-
Rhodamine 123 Loading: Wash the cells and incubate with medium containing 1 µg/ml of rhodamine 123 for 1 hour at 37°C to allow for substrate uptake.[11]
-
Efflux Period: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed medium (with or without the test compound) and incubate for 1-2 hours at 37°C to allow for efflux.[12][13]
-
Cell Lysis and Fluorescence Measurement: Wash the cells again with ice-cold PBS and lyse them with a lysis buffer (e.g., 1% Triton X-100).[12] Measure the fluorescence of the cell lysate using a fluorometer (excitation ~485 nm, emission ~538 nm).[12]
-
Data Analysis: A decrease in intracellular rhodamine 123 accumulation compared to control cells indicates P-gp activity. An increase in accumulation in the presence of a test compound suggests P-gp inhibition.
Bidirectional Transport Assay using Caco-2 Cells
This assay assesses whether a test compound is a P-gp substrate or inhibitor by measuring its transport across a polarized monolayer of Caco-2 cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and polarization.[14] Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A to B): Add the test compound (at a single concentration, e.g., 10 µM) to the apical (upper) chamber.[14] At specified time points (e.g., 90 minutes), collect samples from the basolateral (lower) chamber.[14]
-
Transport Experiment (Basolateral to Apical - B to A): Add the test compound to the basolateral chamber and collect samples from the apical chamber at the same time points.[14]
-
Inhibition Assessment: To determine if the test compound is a P-gp inhibitor, perform the bidirectional transport of a known P-gp substrate (e.g., digoxin) in the presence and absence of the test compound.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.[14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a P-gp substrate. A reduction in the efflux ratio of a known substrate in the presence of the test compound indicates P-gp inhibition.
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Caption: Decision tree for troubleshooting potential false positives.
References
- 1. researchgate.net [researchgate.net]
- 2. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.aboutscience.eu [journals.aboutscience.eu]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xenotech.com [xenotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhodamine 123 efflux assay [bio-protocol.org]
- 12. Rhodamine 123 efflux assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Addressing Altered Pharmacokinetics with P-gp Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-glycoprotein (P-gp) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it important in pharmacokinetics?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-dependent efflux transporter.[1][2] It is found in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[3][4] P-gp's primary role is to pump a wide array of substrates, such as drugs and toxins, out of cells.[1] This protective function can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its therapeutic efficacy.[5][6]
Q2: How do P-gp inhibitors alter the pharmacokinetics of other drugs?
P-gp inhibitors block the efflux activity of the P-gp transporter.[1] This can occur through several mechanisms, including competitive or non-competitive binding to the drug's binding site, interference with ATP hydrolysis, or by altering the cell membrane's lipid integrity.[7] By inhibiting P-gp, these compounds increase the intracellular concentration of co-administered drugs that are P-gp substrates.[1] This can lead to increased oral bioavailability, enhanced penetration into tissues like the brain, and reduced clearance, thereby altering the drug's overall pharmacokinetic profile.[1][7][8]
Q3: What are the potential therapeutic benefits of using P-gp inhibitors?
The primary benefit of using P-gp inhibitors is to enhance the efficacy of other therapeutic agents.[1] In oncology, they can help overcome multidrug resistance (MDR) in cancer cells by increasing the intracellular accumulation of chemotherapeutic drugs.[1][2] P-gp inhibitors can also improve the delivery of drugs to the central nervous system (CNS) for treating neurological disorders.[1] Additionally, they can increase the oral bioavailability of poorly absorbed drugs, potentially allowing for lower doses and reducing side effects.[1][9]
Q4: What are the risks associated with using P-gp inhibitors?
The co-administration of P-gp inhibitors can lead to drug-drug interactions (DDIs).[8][9] By increasing the systemic concentration of other drugs, P-gp inhibitors can elevate the risk of toxicity and adverse effects.[8][10] For example, inhibiting P-gp can lead to dangerously high plasma concentrations of drugs like dabigatran, increasing the risk of severe hemorrhage.[3] It is crucial to carefully evaluate the potential for DDIs when using P-gp inhibitors.
Q5: How can I determine if my compound is a P-gp inhibitor?
Several in vitro assays can be used to identify P-gp inhibitors. The most common methods include:
-
Bidirectional Transport Assays: Using polarized cell monolayers (e.g., Caco-2, MDCK-MDR1) to measure the transport of a known P-gp substrate in the presence and absence of the test compound. A decrease in the efflux ratio of the substrate indicates P-gp inhibition.[11][12]
-
Vesicle-Based Assays: Using inverted plasma membrane vesicles from cells overexpressing P-gp to measure the accumulation of a probe substrate. Inhibition is observed as a decrease in ATP-dependent substrate uptake.[13][14]
-
ATPase Activity Assays: Measuring the ATP hydrolysis activity of P-gp in the presence of the test compound.[15][16]
-
Cellular Accumulation Assays: Using fluorescent P-gp substrates (e.g., rhodamine-123, calcein AM) to measure their intracellular accumulation in cells expressing P-gp. An increase in fluorescence indicates inhibition.[16]
Troubleshooting Guides
Guide 1: Inconsistent Results in Bidirectional Transport Assays
Problem: High variability or inconsistent efflux ratios for a known P-gp substrate.
| Potential Cause | Troubleshooting Step |
| Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity is maintained.[12] |
| Cell Passage Number | Use cells within a consistent and validated passage number range, as P-gp expression can vary with passage.[17] |
| Probe Substrate Concentration | Ensure the probe substrate concentration is well below its Km value for P-gp to avoid saturation of the transporter.[12] |
| Inhibitor Cytotoxicity | Assess the cytotoxicity of the test compound at the concentrations used in the assay. Cell death can compromise monolayer integrity.[14] |
| Non-specific Binding | Evaluate the non-specific binding of the test compound and probe substrate to the assay plates and cell monolayers.[14] |
Guide 2: Discrepancies Between In Vitro and In Vivo P-gp Inhibition Data
Problem: A compound shows potent P-gp inhibition in vitro but has a minimal effect on the pharmacokinetics of a P-gp substrate in vivo.
| Potential Cause | Troubleshooting Step |
| Metabolism of the Inhibitor | Investigate the in vivo metabolism of the inhibitor. It may be rapidly cleared or converted to inactive metabolites. |
| Involvement of Other Transporters | Consider the role of other efflux or uptake transporters in the in vivo disposition of the substrate drug.[18] |
| Complex Drug-Drug Interactions | The inhibitor may also affect metabolizing enzymes like CYP3A4, which can have overlapping substrate specificity with P-gp, leading to complex net effects.[3][5] |
| Species Differences | P-gp transport activity can differ significantly between species. Ensure the in vitro model is relevant to the in vivo species being studied.[6] |
| Gut Concentration vs. Systemic Concentration | For orally administered drugs, the concentration of the inhibitor in the gut lumen ([I2]) may be more relevant for predicting intestinal P-gp inhibition than systemic plasma concentrations ([I]).[17][19] |
Quantitative Data Summary
Table 1: Examples of P-gp Inhibitors and Their Effects on Substrate Pharmacokinetics
| P-gp Inhibitor | P-gp Substrate | Change in Substrate AUC | Change in Substrate Cmax | Reference |
| Verapamil | Digoxin | Increased | Increased | [3][20] |
| Ritonavir | Digoxin | Increased | Increased | [3] |
| Clarithromycin | Digoxin | Increased | Increased | [3][21] |
| Ketoconazole | Dabigatran Etexilate | Increased | Increased | [3] |
| Rifampicin (Inducer) | Digoxin | Decreased | Decreased | [3][20] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
Protocol 1: Bidirectional Transport Assay for P-gp Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against P-gp-mediated transport of a probe substrate.
Materials:
-
MDR1-transfected MDCKII cells (or Caco-2 cells)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
P-gp probe substrate (e.g., [³H]-Digoxin)
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., Verapamil)
-
Scintillation counter and fluid
-
TEER meter
Methodology:
-
Seed MDR1-MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed (typically 4-7 days).
-
Measure the TEER of each monolayer to confirm integrity.
-
Wash the monolayers twice with pre-warmed HBSS.
-
Prepare solutions of the probe substrate and the test compound at various concentrations in HBSS.
-
To determine the apical-to-basolateral (A-to-B) permeability, add the substrate/inhibitor solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To determine the basolateral-to-apical (B-to-A) permeability, add the substrate/inhibitor solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from the receiver chambers.
-
Quantify the amount of probe substrate in the samples using a scintillation counter.
-
Calculate the apparent permeability (Papp) for both directions.
-
Calculate the efflux ratio (ER) as Papp (B-to-A) / Papp (A-to-B).
-
Determine the percent inhibition at each concentration of the test compound and calculate the IC50 value.[12]
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Experimental workflow for a bidirectional transport assay.
Caption: Decision logic for P-gp mediated drug-drug interactions.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Pharmacokinetic and pharmacodynamic implications of P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Are the major effects of P-glycoprotein modulators due to altered pharmacokinetics of anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. xenotech.com [xenotech.com]
- 15. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug–Drug Interactions Mediated Through P‐Glycoprotein: Clinical Relevance and In Vitro–In Vivo Correlation Using Digoxin as a Probe Drug | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
P-gp inhibitor 16 toxicity profile and limitations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-gp Inhibitor 16.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound?
A1: this compound, as a representative P-gp inhibitor, may exhibit a range of toxicities depending on the specific compound generation it belongs to. First-generation inhibitors are known for having a low therapeutic window and significant off-target effects, such as cardiotoxicity observed with verapamil.[1][2] Second and third-generation inhibitors were developed to have improved potency and reduced toxicity.[2][3] However, dose-limiting toxicities can still occur. For instance, some third-generation inhibitors like zosuquidar have been associated with cerebellar dysfunction and hallucinations at high doses.[2] It is crucial to consult the specific preclinical toxicology data for the exact analogue of this compound being used.
Q2: What are the main limitations of using this compound in my experiments?
A2: The primary limitations of using P-gp inhibitors like this compound include:
-
Off-target effects: Many P-gp inhibitors also interact with other cellular targets, most notably cytochrome P450 enzymes like CYP3A4.[1][4] This can lead to complex and unpredictable drug-drug interactions.
-
Toxicity at effective concentrations: Achieving a high enough concentration to effectively inhibit P-gp in a clinical setting can lead to unacceptable toxicity.[1][5]
-
Non-specificity for tumor P-gp: P-gp is expressed in healthy tissues, such as the blood-brain barrier, liver, and intestines, where it plays a protective role.[4][6] Systemic administration of a P-gp inhibitor will affect P-gp in these tissues, potentially leading to adverse effects by increasing the penetration of other drugs or xenobiotics into sensitive organs.[4]
-
Variable efficacy: The clinical success of P-gp inhibitors has been limited, with many clinical trials showing disappointing outcomes despite promising preclinical data.[1]
Q3: Can this compound be used to reverse multidrug resistance (MDR) in any cancer cell line?
A3: this compound is designed to reverse MDR mediated by the overexpression of P-glycoprotein (ABCB1). Its effectiveness will be most pronounced in cancer cell lines where P-gp is the primary mechanism of drug efflux. It is important to confirm that your cell line of interest overexpresses P-gp and that the chemotherapeutic agent you are using is a known P-gp substrate. The inhibitor may have minimal or no effect in cell lines where MDR is caused by other mechanisms, such as overexpression of other ABC transporters (e.g., MRP1 or BCRP) or alterations in apoptotic pathways.
Q4: How does this compound interact with other drugs, particularly chemotherapeutics?
A4: this compound can significantly alter the pharmacokinetics of co-administered drugs that are P-gp substrates. By inhibiting P-gp-mediated efflux, it can increase the intracellular concentration of these drugs. This is the intended effect for reversing MDR in cancer cells. However, this can also lead to increased toxicity if the chemotherapeutic agent's concentration in healthy tissues reaches toxic levels.[7] Furthermore, if this compound also inhibits CYP3A4, it can slow the metabolism of many chemotherapeutic agents, further increasing their systemic exposure and potential for toxicity.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed with this compound alone. | The concentration used is too high, leading to off-target toxicity. | Perform a dose-response curve to determine the IC50 of this compound on your specific cell line. Use a concentration well below the IC50 for your combination experiments. |
| No significant reversal of drug resistance is observed. | 1. The cell line may not be overexpressing P-gp, or MDR is mediated by another mechanism.2. The chemotherapeutic agent is not a P-gp substrate.3. The concentration of this compound is too low. | 1. Confirm P-gp expression in your cell line using Western blot or flow cytometry with a P-gp specific antibody. 2. Verify from the literature that your chemotherapeutic is a known P-gp substrate.3. Perform a dose-response experiment with varying concentrations of this compound in combination with a fixed concentration of the chemotherapeutic to find the optimal concentration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, cell density).2. Instability of this compound in the culture medium. | 1. Standardize cell culture protocols. Use cells within a consistent and low passage number range.2. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). Prepare fresh dilutions for each experiment. |
| Unexpected potentiation of chemotherapy toxicity in vivo. | Inhibition of P-gp in excretory organs (liver, kidney) or at the blood-brain barrier is leading to increased systemic exposure and tissue penetration of the chemotherapeutic. | Carefully monitor for signs of toxicity in animal models. Consider reducing the dose of the chemotherapeutic agent when co-administered with this compound. Conduct pharmacokinetic studies to understand the drug-drug interaction. |
Quantitative Data Summary
The following table summarizes representative quantitative data for different generations of P-gp inhibitors. Note that the specific values for "this compound" should be determined experimentally.
| Inhibitor (Generation) | P-gp Inhibition IC50 | Cytotoxicity (IC50) | Key Toxicities/Limitations |
| Verapamil (1st) | ~1-10 µM | Cell-type dependent | Cardiotoxicity, low potency.[1][2] |
| PSC-833 (Valspodar) (2nd) | ~0.1-1 µM | Generally low | Potent inhibitor, but significant drug-drug interactions.[3] |
| Tariquidar (3rd) | ~10-50 nM | >10 µM | Good tolerability in early trials, but limited clinical efficacy.[2] |
| Zosuquidar (3rd) | ~20-60 nM | >10 µM | Generally well-tolerated; dose-limiting neurotoxicity.[2] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to attach overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and plot the results to determine the IC50 value.
Protocol 2: Calcein-AM P-gp Inhibition Assay
This protocol assesses the ability of this compound to block the efflux of the fluorescent P-gp substrate, Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., DU145TXR) and parental cells
-
This compound
-
Calcein-AM (1 mM stock in DMSO)
-
Hoechst 33342 stain (for nuclear counterstaining, optional)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.
-
Wash the cells twice with warm PBS or serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium for 30-60 minutes at 37°C. Include a positive control (e.g., verapamil) and a negative control (medium only).
-
Add Calcein-AM to each well to a final concentration of 0.5-1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm) or visualize using a fluorescence microscope.
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Mechanism of P-gp drug efflux and its inhibition by this compound.
Caption: Experimental workflow for a P-gp inhibition assay using a fluorescent substrate.
References
- 1. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Experimental Hurdles with Third-Generation P-gp Inhibitors
Welcome to the technical support center for researchers working with third-generation P-glycoprotein (P-gp) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are third-generation P-gp inhibitors and how do they differ from previous generations?
Third-generation P-gp inhibitors, such as zosuquidar, elacridar, laniquidar, and tariquidar, were developed to have higher potency and greater specificity for P-gp compared to first and second-generation inhibitors.[1][2][] Unlike their predecessors, which often had low affinity and significant off-target effects, third-generation inhibitors were designed using approaches like combinatorial chemistry to achieve nanomolar affinity for P-gp.[2][4] The goal was to reduce the toxicity and unpredictable pharmacokinetic interactions that plagued earlier inhibitors, many of which also interacted with cytochrome P450 enzymes like CYP3A4.[][4]
Q2: I am observing unexpected toxicity in my cell-based assays when using a third-generation P-gp inhibitor. What could be the cause?
While third-generation inhibitors are more specific, they are not entirely without off-target effects and can still cause toxicity.[4][5] One major issue has been adverse drug reactions when co-administered with anticancer agents, often necessitating a dose reduction of the chemotherapy drug.[4] This can be due to overlapping specificities with drug-metabolizing enzymes like CYP3A4, leading to altered pharmacokinetics.[4] It is also crucial to consider the intrinsic toxicity of the inhibitor itself. For example, dose-limiting toxicities for zosuquidar in clinical trials included cerebellar dysfunction and hallucinations.[1]
Troubleshooting steps:
-
Perform a dose-response curve for the inhibitor alone: This will help you determine the maximum non-toxic concentration in your specific cell line.
-
Check for interactions with co-administered drugs: Be aware of potential interactions with other compounds in your assay, especially if they are known CYP3A4 substrates.[4]
-
Review the literature for known toxicities: Familiarize yourself with the reported side effects of the specific inhibitor you are using.
Q3: My P-gp inhibitor is not effectively reversing multidrug resistance (MDR) in my cancer cell line. Why might this be?
Several factors can contribute to a lack of efficacy in MDR reversal studies:
-
P-gp expression levels: The level of P-gp expression can vary significantly between cell lines and even within a cell population.[6][7][8] This variability can be influenced by culture conditions, such as whether cells are trypsinized before or after reaching confluence, and the type of culture vessel used.[8]
-
Inhibitor concentration: The concentration of the inhibitor may be insufficient to effectively block P-gp activity. It's important to use a concentration that is well above the IC50 value for P-gp inhibition but below the toxic concentration.
-
Presence of other resistance mechanisms: Cancer cells can develop resistance through various mechanisms other than P-gp overexpression, such as the involvement of other ABC transporters like MRP1.[9] Third-generation P-gp inhibitors are designed to be specific and may not affect these other transporters.[1]
-
Inhibitor solubility: Poor solubility of the P-gp inhibitor can lead to a lower effective concentration in your assay.[10][11]
Q4: How do I choose the right in vitro assay to test my third-generation P-gp inhibitor?
The choice of assay depends on your specific research question. Two common and reliable methods are the rhodamine 123 efflux assay and the calcein-AM assay.
-
Rhodamine 123 efflux assay: This is a functional assay that measures the ability of P-gp to pump out the fluorescent substrate rhodamine 123.[12][13][14][15] Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123, which can be quantified using flow cytometry or fluorescence microscopy.[12][14]
-
Calcein-AM assay: In this assay, the non-fluorescent calcein-AM readily enters cells and is converted by intracellular esterases into the fluorescent molecule calcein.[9][16][17] Calcein itself is a P-gp substrate, so active P-gp will pump it out of the cell.[17] An effective P-gp inhibitor will block this efflux, resulting in a higher intracellular fluorescence signal.[16][17]
Troubleshooting Guides
Low Inhibitor Potency or Inconsistent Results
If you are observing lower than expected potency or high variability in your results, consider the following:
-
Cell Line Integrity:
-
Passage number: Use cells with a consistent and low passage number, as P-gp expression can change over time in culture.
-
Mycoplasma contamination: Regularly test your cell lines for mycoplasma, as it can affect cell metabolism and drug resistance.
-
-
Experimental Conditions:
-
Inhibitor stability: Ensure your inhibitor is stable in your culture medium for the duration of the experiment. Some compounds may degrade or precipitate over time.
-
Serum effects: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of P-gp inhibitors.[14] Consider if a serum-free medium is appropriate for your assay, but be aware that this can also alter P-gp activity.[14]
-
-
Data Analysis:
-
Appropriate controls: Always include positive and negative controls in your experiments. A known P-gp inhibitor (like verapamil or a well-characterized third-generation inhibitor) should be used as a positive control, and a cell line with low or no P-gp expression can serve as a negative control.[12]
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of several third-generation P-gp inhibitors. Note that IC50 values can vary between different assay systems and cell lines.
| P-gp Inhibitor | Chemical Name/Code | Target | IC50/Kd | Reference |
| Tariquidar | XR9576 | P-gp | Kd: 5.1 nM | [18] |
| Zosuquidar | LY335979 | P-gp | Ki: 60 nM | [18] |
| Elacridar | GF120918 | P-gp | IC50: 0.02 µM | [18] |
| Laniquidar | R101933 | P-gp | - | [1] |
| Encequidar | HM30181 | P-gp | IC50: 0.63 nM | [18] |
Experimental Protocols
Rhodamine 123 Efflux Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a suitable format (e.g., 96-well plate or flow cytometry tubes) and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with your third-generation P-gp inhibitor at various concentrations for 30-60 minutes at 37°C. Include a positive control (e.g., verapamil) and a vehicle control.
-
Rhodamine 123 Loading: Add rhodamine 123 (typically 1-5 µM) to all wells/tubes and incubate for 30-60 minutes at 37°C.[12][15]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.[12]
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (containing the inhibitor for the treated groups) and incubate at 37°C for 1-2 hours to allow for P-gp-mediated efflux.[12]
-
Data Acquisition: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader (excitation ~488 nm, emission ~525 nm).
-
Data Analysis: Calculate the percentage of rhodamine 123 retention relative to the control cells. A higher fluorescence intensity indicates greater inhibition of P-gp.
Calcein-AM Assay
This protocol provides a general framework for assessing P-gp inhibition using calcein-AM.
-
Cell Preparation: Prepare a single-cell suspension of your cells in a suitable buffer or medium.
-
Inhibitor and Calcein-AM Incubation: Incubate the cells with your third-generation P-gp inhibitor at various concentrations. After a short pre-incubation (5-10 minutes), add calcein-AM (typically 0.25-1 µM) and continue to incubate for 15-45 minutes at 37°C in the dark.[16][17][19]
-
Washing: Wash the cells three times with cold PBS to remove extracellular calcein-AM.[17]
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader or flow cytometer (excitation ~488 nm, emission ~530 nm).[17]
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor corresponds to the level of P-gp inhibition.
Visualizations
Caption: A flowchart of the general experimental workflow for testing third-generation P-gp inhibitors.
Caption: A decision tree for troubleshooting experiments where low P-gp inhibitor efficacy is observed.
Caption: A diagram illustrating the potential interactions of third-generation P-gp inhibitors with both P-gp and CYP3A4.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Expression levels of human P-glycoprotein in in vitro cell lines: correlation between mRNA and protein levels for P-glycoprotein expressed in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. P-glycoprotein (P-gp) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to P-gp Inhibitors: Tariquidar vs. a Novel Thiazole-Based Compound In Vivo
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-characterized P-glycoprotein (P-gp) inhibitor, tariquidar, and a novel investigational thiazole-based inhibitor, herein referred to as Inhibitor 16/Compound 28. Due to the limited public data on a specific, widely recognized "P-gp inhibitor 16," this guide utilizes data for a potent thiazole-based compound (compound 28) from recent medicinal chemistry literature as a representative for a next-generation inhibitor.
This guide presents a detailed comparison of their mechanisms of action, in vivo efficacy based on available data, and the experimental protocols used to evaluate them. The information is intended to aid in the selection and application of P-gp inhibitors in preclinical and clinical research.
Mechanism of Action and Preclinical Data
Tariquidar is a potent, non-competitive, third-generation P-gp inhibitor.[1][2] It binds with high affinity to P-gp, inhibiting its drug efflux function and thereby increasing the intracellular concentration of co-administered P-gp substrates.[2][3] This mechanism has been explored to overcome multidrug resistance in cancer and to enhance the brain penetration of drugs targeting the central nervous system.[4][5]
Inhibitor 16/Compound 28 is a novel compound designed as a P-gp inhibitor. Its mechanism is based on the peptide coupling of diverse chemical scaffolds onto a thiazole amino acid core.[6] While extensive in vivo data is not yet available, in vitro studies have demonstrated its potential as a potent P-gp inhibitor.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for tariquidar and Inhibitor 16/Compound 28. It is important to note that the data for Inhibitor 16/Compound 28 is currently limited to in vitro assays.
Table 1: In Vitro P-gp Inhibitory Potency
| Inhibitor | Assay | Cell Line | IC50 / Kd | Reference |
| Tariquidar | [3H]Daunorubicin Efflux | EMT6AR1.0 | ~50 nM (EC50) | [7] |
| P-gp Binding Affinity | CHrB30 | 5.1 nM (Kd) | [2][3] | |
| ATPase Activity Inhibition | P-gp | 43 nM (IC50) | [2] | |
| Inhibitor 16/Compound 28 | Calcein-AM Efflux | NCI/ADR-RES | 1.0 µM (IC50) | [6] |
Table 2: In Vivo Efficacy of Tariquidar in Rodent Models
| P-gp Substrate | Animal Model | Tariquidar Dose | Fold Increase in Brain Uptake | Reference |
| (R)-[11C]Verapamil | Wistar Unilever Rats | 15 mg/kg | 12-fold | [4] |
| Ondansetron | Wild Type Rats | 7.5 mg/kg | Complete inhibition of P-gp efflux | [8] |
| Paclitaxel | Nude Mice with Human Ovarian Carcinoma Xenografts | 12 mg/kg (p.o.) | Enhanced anti-tumor activity | [7] |
Experimental Protocols
In Vivo P-gp Inhibition Assessment at the Blood-Brain Barrier using (R)-[11C]Verapamil and PET Imaging (as applied to Tariquidar)
This protocol describes a method to quantify the in vivo potency of a P-gp inhibitor at the blood-brain barrier (BBB) in rats using positron emission tomography (PET).
-
Animal Model: Male Wistar Unilever rats are used.[4]
-
Radiotracer: (R)-[11C]Verapamil, a well-characterized P-gp substrate, is synthesized and administered intravenously.[4]
-
PET Scanning:
-
A baseline PET scan is performed to measure the initial brain uptake of (R)-[11C]Verapamil.
-
Tariquidar is then administered intravenously at the desired dose (e.g., 15 mg/kg).[4]
-
A second dynamic PET scan is acquired immediately after tariquidar administration to measure the change in brain radiotracer concentration over time.[4]
-
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the PET scans to determine the radiotracer concentration in plasma, which is necessary for kinetic modeling.[4]
-
Data Analysis:
-
The distribution volume (DV) of (R)-[11C]Verapamil in the brain is calculated from the PET data and the arterial input function.
-
The fold increase in DV after tariquidar administration is used as a measure of P-gp inhibition at the BBB.[4] A significant increase indicates effective inhibition.
-
In Vivo Assessment of P-gp Inhibition in Tumor Models (as applied to Tariquidar)
This protocol outlines a general method to evaluate the efficacy of a P-gp inhibitor in enhancing the anti-tumor effect of a chemotherapeutic agent that is a P-gp substrate.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are implanted with human tumor xenografts known to overexpress P-gp (e.g., 2780AD ovarian carcinoma).[7]
-
Treatment Groups:
-
Vehicle control
-
Chemotherapeutic agent alone (e.g., paclitaxel)
-
P-gp inhibitor alone (e.g., tariquidar)
-
Combination of the chemotherapeutic agent and the P-gp inhibitor
-
-
Drug Administration:
-
The chemotherapeutic agent is administered via a clinically relevant route (e.g., intravenously).
-
Tariquidar is administered, often orally, prior to or concurrently with the chemotherapy.[7]
-
-
Efficacy Endpoint:
-
Tumor volume is measured regularly using calipers.
-
The primary endpoint is the delay in tumor growth in the combination treatment group compared to the single-agent groups.[7]
-
-
Pharmacokinetic Analysis (Optional): Plasma and tumor concentrations of the chemotherapeutic agent can be measured to correlate with the pharmacodynamic outcome.
Visualizations
Caption: Mechanism of P-gp inhibition.
Caption: General workflow for in vivo P-gp inhibitor evaluation.
Conclusion
Tariquidar is a well-established P-gp inhibitor with a substantial body of in vivo data demonstrating its efficacy in enhancing drug delivery to P-gp-protected tissues.[4][5][7] The available data for the novel Inhibitor 16/Compound 28 is promising in vitro, but further in vivo studies are necessary to ascertain its translational potential.[6] Researchers should consider the extensive preclinical and clinical experience with tariquidar when selecting a P-gp inhibitor for in vivo studies. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel P-gp inhibitors like Inhibitor 16/Compound 28, with the ultimate goal of improving therapeutic outcomes in areas such as oncology and neurology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacokinetic Modeling of the Effect of Tariquidar on Ondansetron Disposition into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
P-Glycoprotein Inhibitor Efficacy in Xenograft Models: A Comparative Analysis of Tariquidar, Zosuquidar, and Verapamil
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of three P-glycoprotein (P-gp) inhibitors—Tariquidar, Zosuquidar, and Verapamil—validated in preclinical xenograft models. This guide details their in vivo efficacy, pharmacokinetic profiles, and the experimental protocols used for their evaluation.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer. Its overexpression in tumor cells leads to the efflux of a broad range of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors aims to reverse this resistance and restore the effectiveness of anticancer drugs. This guide focuses on the in vivo validation of P-gp inhibitors in xenograft models, a critical step in the preclinical assessment of these agents.
Comparative In Vivo Efficacy of P-gp Inhibitors
The in vivo efficacy of P-gp inhibitors is typically evaluated by their ability to enhance the antitumor activity of co-administered chemotherapeutic drugs in xenograft models. The following tables summarize the performance of Tariquidar, Zosuquidar, and Verapamil in combination with common chemotherapeutics in various cancer xenograft models.
| P-gp Inhibitor | Chemotherapeutic Agent | Cancer Cell Line (Xenograft Model) | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Tariquidar | Paclitaxel | MDA-MB-231 (Breast Cancer) | Tariquidar: 50 mg/kg p.o. + Paclitaxel: 8 mg/kg i.v. | 5-fold increase in paclitaxel concentration in the brain.[1] | [1] |
| Tariquidar | Doxorubicin | MC26 (Colon Carcinoma) | Tariquidar: 2.5-4.0 mg/kg (i.v. or p.o.) + Doxorubicin | Significant potentiation of antitumor activity.[2] | [2] |
| Tariquidar | Doxorubicin | Doxorubicin-resistant breast tumors | Tariquidar: 10 mg/kg i.v. + Doxorubicin: 5 mg/kg i.v. | Reversed doxorubicin resistance.[3] | [3] |
| Zosuquidar | Paclitaxel | Wild-type mice (Brain Penetration Study) | Zosuquidar: 25 mg/kg p.o. + Paclitaxel: i.v. | 3.5-fold higher paclitaxel levels in the brain.[4] | [4] |
| Zosuquidar | Doxorubicin | P388/ADR (Murine Leukemia) | Zosuquidar: 30 mg/kg i.p. + Doxorubicin: 1 mg/kg | Significantly increased survival.[5] | [5] |
| Verapamil | Doxorubicin | B16VDXR (Melanoma) | Verapamil: i.p. twice daily + Doxorubicin: i.v. once weekly | Did not enhance doxorubicin activity in resistant tumors.[3] | [3] |
| Verapamil | Doxorubicin | 4T1-R (Metastatic Breast Cancer) | Combination treatment | Did not improve overall survival in BALB/c mice.[4] | [4] |
Pharmacokinetic Profiles of P-gp Inhibitors in Mice
Understanding the pharmacokinetic properties of P-gp inhibitors is crucial for designing effective in vivo studies. The following table summarizes key pharmacokinetic parameters for Tariquidar, Zosuquidar, and Verapamil in mice.
| P-gp Inhibitor | Administration Route | Dose | Cmax | AUC | Half-life (t1/2) | Reference |
| Tariquidar | Intravenous (i.v.) | 15 mg/kg | - | - | - | [6] |
| Tariquidar | Oral (p.o.) | 15 mg/kg | - | - | - | [6] |
| Zosuquidar | Intraperitoneal (i.p.) | 30 mg/kg | - | Plasma and liver AUC0–5 h increased with zosuquidar | - | [7] |
| Verapamil | Intraperitoneal (i.p.) | - | Peak plasma concentrations of 3 µM | - | - | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and interpretation of in vivo studies. Below is a representative protocol for a xenograft study evaluating a P-gp inhibitor.
Representative Xenograft Study Protocol: P-gp Inhibitor in Combination with a Chemotherapeutic Agent
-
Cell Line and Culture:
-
The human breast cancer cell line MDA-MB-231 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a 5% CO2 incubator at 37°C.[8]
-
-
Animal Model:
-
Tumor Inoculation:
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days.[12] Tumor volume is calculated using the formula: (length × width²) / 2.
-
-
Treatment Groups and Administration:
-
Once the tumors reach a palpable size (e.g., 100-500 mm³), the mice are randomized into treatment groups (n=6-10 mice per group):
-
Vehicle control
-
Chemotherapeutic agent alone (e.g., Paclitaxel 8 mg/kg i.v.)
-
P-gp inhibitor alone (e.g., Tariquidar 50 mg/kg p.o.)
-
Combination of the chemotherapeutic agent and the P-gp inhibitor.[1]
-
-
The P-gp inhibitor is typically administered 1-4 hours before the chemotherapeutic agent.[1][4]
-
Treatment is administered according to a predefined schedule (e.g., once daily, every other day) for a specified duration (e.g., 21 days).
-
-
Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the combination therapy group compared to the control and single-agent groups.
-
Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals is monitored.
-
Toxicity: Animal body weight is monitored regularly as an indicator of systemic toxicity. At the end of the study, major organs may be collected for histological analysis.
-
-
Pharmacokinetic Analysis:
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided in Graphviz DOT language.
P-gp Related Signaling Pathways
The expression and activity of P-glycoprotein are regulated by various intracellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are two of the key signaling cascades implicated in the upregulation of P-gp, contributing to multidrug resistance.[13][14][15][16][17][18][19][20]
P-gp expression is upregulated by the PI3K/Akt/mTOR and NF-κB signaling pathways.
Experimental Workflow for Xenograft Model
The following diagram illustrates the typical workflow for an in vivo study evaluating a P-gp inhibitor in a xenograft model.
A typical experimental workflow for evaluating P-gp inhibitor efficacy in a xenograft model.
References
- 1. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JNK-AKT-NF-κB controls P-glycoprotein expression to attenuate the cytotoxicity of deoxynivalenol in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DHW-221, a Dual PI3K/mTOR Inhibitor, Overcomes Multidrug Resistance by Targeting P-Glycoprotein (P-gp/ABCB1) and Akt-Mediated FOXO3a Nuclear Translocation in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P-glycoprotein inhibits the MAPK/NF-KB pathway and activates autophagy and oxidative stress to improve GPS resistance in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effect of P-Glycoprotein (P-gp), Nuclear Factor-Kappa B (Nf-κb), and Aldehyde Dehydrogenase-1 (ALDH-1) Expression on Metastases, Recurrence and Survival in Advanced Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Cross-Validation of P-gp Inhibition: A Comparative Guide to Verapamil and ABCB1 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods used to counteract P-glycoprotein (P-gp, encoded by the ABCB1 gene) mediated multidrug resistance (MDR) in cancer cells: the pharmacological inhibitor Verapamil and the gene-silencing tool, ABCB1 siRNA. Understanding the nuances of these techniques is critical for the validation of P-gp as a therapeutic target and for the development of novel MDR-reversing agents.
Data Presentation: Reversal of Doxorubicin Resistance
The following table summarizes the quantitative effect of ABCB1 siRNA on the cytotoxicity of the chemotherapeutic drug Doxorubicin in P-gp overexpressing osteosarcoma cell lines. While Verapamil is a well-established P-gp inhibitor, a direct side-by-side quantitative comparison of its effect on the IC50 of Doxorubicin with ABCB1 siRNA in the same experimental setting was not available in the reviewed literature. However, studies have consistently shown that Verapamil increases the intracellular accumulation of P-gp substrates and sensitizes MDR cells to chemotherapeutic agents.[1][2][3][4] For instance, Verapamil has been shown to cause a dose-dependent increase in the accumulation of Rhodamine 123, a known P-gp substrate, in MDR cells.[5]
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Change in Sensitivity | Reference |
| KHOSR2 | Doxorubicin alone | 10 | - | [6] |
| KHOSR2 | Doxorubicin + MDR1 siRNA | 0.1 | 100 | [6] |
| U-2OSR2 | Doxorubicin alone | 6 | - | [6] |
| U-2OSR2 | Doxorubicin + MDR1 siRNA | 0.06 | 100 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to represent standard laboratory practices.[3][6][7][8]
Cell Culture
-
Cell Lines: P-gp overexpressing multidrug-resistant cancer cell lines (e.g., MCF-7/ADR, K562/ADR, KHOSR2) and their parental sensitive counterparts are used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of the selecting drug (e.g., doxorubicin) is often added to the culture medium to maintain P-gp expression.
ABCB1 siRNA Transfection
-
siRNA Design: Small interfering RNA (siRNA) sequences targeting a specific region of the human ABCB1 mRNA are synthesized. A non-targeting or scrambled siRNA is used as a negative control.
-
Transfection Procedure:
-
Cells are seeded in 6-well plates or 96-well plates to reach 70-80% confluency on the day of transfection.
-
The ABCB1 siRNA and a transfection reagent (e.g., Lipofectamine™) are diluted separately in serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature to allow the formation of siRNA-lipid complexes.
-
The complexes are added to the cells, and the cells are incubated for a specified period (e.g., 48-72 hours) to allow for gene silencing.
-
-
Verification of Knockdown: The efficiency of ABCB1 knockdown is confirmed at both the mRNA and protein levels using real-time quantitative PCR (RT-qPCR) and Western blotting, respectively.
P-gp Inhibitor Treatment (Verapamil)
-
Preparation: Verapamil hydrochloride is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution.
-
Treatment: Cells are pre-incubated with various concentrations of Verapamil for a short period (e.g., 1-2 hours) before the addition of the chemotherapeutic drug or P-gp substrate.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of a chemotherapeutic drug (e.g., Doxorubicin) with or without the P-gp inhibitor (Verapamil) or after transfection with ABCB1 siRNA.
-
After a set incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
P-gp Efflux Assay (Rhodamine 123 Accumulation)
-
Cells are harvested and resuspended in a suitable buffer.
-
The cells are pre-incubated with or without the P-gp inhibitor (Verapamil) or after transfection with ABCB1 siRNA.
-
The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension.
-
The cells are incubated for a specific time to allow for substrate accumulation.
-
The intracellular fluorescence is measured using a flow cytometer. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizations
The following diagrams illustrate the logical and experimental relationships in the cross-validation of P-gp inhibition.
Caption: Experimental workflow for comparing Verapamil and ABCB1 siRNA.
Caption: Logical framework for cross-validating P-gp's role in MDR.
Caption: P-gp inhibition can lead to apoptosis via the intrinsic pathway.[9]
References
- 1. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vinblastine, colchicine, and verapamil on rhodamine 123 accumulation in human P-glycoprotein-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ABCB1 (MDR1) Expression by an siRNA Nanoparticulate Delivery System to Overcome Drug Resistance in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SiRNA-mediated Knockdown of ABCB1 Enhances the Efficacy of Doxorubicin and Vinorelbine in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P-gp Inhibitor 16 with Other Third-Generation P-gp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. By actively effluxing a broad range of chemotherapeutic agents, P-gp reduces their intracellular concentration and efficacy. Third-generation P-gp inhibitors have been developed to overcome this resistance with high potency and specificity. This guide provides a head-to-head comparison of a promising new agent, P-gp inhibitor 16 (also known as compound 14 or 8a), with three other well-characterized third-generation inhibitors: tariquidar, zosuquidar, and elacridar.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of these inhibitors is a critical measure of their ability to block P-gp function. The following table summarizes key performance indicators from various studies.
Disclaimer: The data presented below are compiled from different sources and experimental conditions. Direct comparison of absolute values should be made with caution due to inter-laboratory variability in assays and cell lines used.
| Inhibitor | Parameter | Value | Cell Line / System | Citation |
| This compound (compound 14/8a) | EC50 (MDR Reversal) | 48.74 nM | K562/A02 | |
| Tariquidar | Kd | 5.1 nM | CHrB30 | |
| IC50 (ATPase Inhibition) | 43 nM | P-gp | ||
| IC50 (P-gp Inhibition) | ~40 nM | Not Specified | ||
| Zosuquidar | Ki | 59 nM | P-gp | |
| IC50 | 1.2 nM | HL60/VCR | ||
| IC50 | 6.56 ± 1.92 nM | MDCKII-MDR1 | ||
| Elacridar | IC50 (P-gp Labeling Inhibition) | 160 nM | P-gp | |
| IC50 (MDR Reversal) | 20 nM | CHRC5, OV1/DXR, MCF7/ADR | ||
| IC50 (Rhodamine 123 Assay) | 50 nM | MCF7R | [1] |
Enhancement of Chemotherapeutic Efficacy
A primary function of P-gp inhibitors is to sensitize MDR cancer cells to chemotherapy. This is often evaluated by measuring the enhancement of drug-induced apoptosis or by assessing in vivo tumor growth inhibition when the inhibitor is co-administered with a chemotherapeutic agent like doxorubicin.
Potentiation of Doxorubicin-Induced Apoptosis
While quantitative, directly comparable data on the fold-increase in apoptosis is limited, available information indicates that all four inhibitors enhance doxorubicin-induced cell death in MDR cancer cells.
-
This compound has been shown to significantly increase doxorubicin-induced apoptosis.
-
Tariquidar has been demonstrated to resensitize triple-negative breast cancer cells to doxorubicin-induced apoptosis by inhibiting the efflux pump and increasing intracellular doxorubicin accumulation[2].
-
Zosuquidar has been shown to restore drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) cells, leading to enhanced cytotoxicity of anthracyclines[3].
-
Elacridar , when co-delivered with doxorubicin in nanoparticles, significantly enhanced the cytotoxicity and reversal of multidrug resistance in breast cancer cells[4][5].
In Vivo Efficacy: Tumor Growth Inhibition with Doxorubicin
The ultimate test of a P-gp inhibitor's efficacy is its ability to enhance chemotherapy-driven tumor reduction in vivo.
| Inhibitor Combination | Cancer Model | Efficacy | Citation |
| Tariquidar + Doxorubicin | Doxorubicin-resistant murine breast cancer | Completely reversed doxorubicin resistance. | [6][7] |
| Zosuquidar + Doxorubicin | Murine syngeneic and human xenografts | Restored drug sensitivity to P-gp expressing implants. | [8] |
| Elacridar + Doxorubicin | Doxorubicin-resistant P388 leukemia xenograft | Reversed resistance to doxorubicin. | [9] |
In vivo efficacy data for this compound in combination with doxorubicin is not yet widely available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketone-selenoesters as potential anticancer and multidrug resistance modulation agents in 2D and 3D ovarian and breast cancer in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of P-gp Inhibition Data: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro data is paramount for making informed decisions. This guide delves into the critical issue of inter-laboratory variability in the determination of P-glycoprotein (P-gp) inhibitor potency, using a landmark study of 16 inhibitors as a central case study. We provide a comprehensive comparison of experimental systems, detailed protocols, and quantitative data to shed light on the factors influencing reproducibility and offer guidance for interpreting P-gp inhibition results.
P-glycoprotein (P-gp), an efflux transporter, plays a pivotal role in drug absorption, distribution, and multidrug resistance in cancer.[1][2][3][4][5] Consequently, the accurate assessment of a compound's potential to inhibit P-gp is a regulatory requirement in drug development to predict potential drug-drug interactions (DDIs).[3][6] However, significant variability in the reported inhibitory potency (IC50 values) of P-gp inhibitors across different laboratories presents a considerable challenge.
A seminal study conducted by a P-gp IC50 working group, comprising 23 pharmaceutical and contract research laboratories, systematically investigated this issue.[7][8][9] The study evaluated 16 different P-gp inhibitors across various in vitro test systems, revealing substantial inter-laboratory variability in IC50 values. This guide will dissect the findings of this study and provide a broader context for understanding the nuances of P-gp inhibition assays.
Unpacking the Variability: A Tale of Sixteen Inhibitors
The multi-laboratory study highlighted that the difference in IC50 values for the same inhibitor could range from 20-fold to as high as 796-fold across different test systems and laboratories.[7][9] This variability was primarily attributed to inter-laboratory differences in experimental protocols rather than inherent, systematic differences between the test systems themselves.[7][9]
The following table summarizes the range of reported IC50 values for the 16 P-gp inhibitors investigated in the study, illustrating the extent of inter-laboratory variability.
| Inhibitor | Minimum IC50 (µM) | Maximum IC50 (µM) | Fold Difference |
| Amiodarone | 0.3 | 20.9 | 70 |
| Atorvastatin | 1.9 | 49.3 | 26 |
| Carvedilol | 0.08 | 3.5 | 44 |
| Clarithromycin | 1.8 | 61.2 | 34 |
| Cyclosporin A | 0.1 | 5.1 | 51 |
| Diltiazem | 2.2 | 68.1 | 31 |
| Erythromycin | 6.7 | 250 | 37 |
| Isradipine | 0.05 | 1.2 | 24 |
| Itraconazole | 0.04 | 2.7 | 68 |
| Ketoconazole | 0.1 | 7.9 | 79 |
| Quinidine | 0.2 | 15.1 | 76 |
| Ranolazine | 13.9 | 400 | 29 |
| Sertraline | 0.2 | 4.0 | 20 |
| Telmisartan | 0.05 | 20.3 | 407 |
| Verapamil | 0.05 | 39.8 | 796 |
| GF120918 (Elacridar) | 0.002 | 0.1 | 50 |
Data compiled from the P-gp IC50 working group study. The exact values may vary slightly between different publications of the study results.
Key Factors Influencing Reproducibility
The variability in P-gp inhibition data can be traced back to several key factors in the experimental setup and data analysis.
In Vitro Test Systems
Four primary in vitro systems are commonly employed for assessing P-gp inhibition:
-
Caco-2 cells: A human colon adenocarcinoma cell line that endogenously expresses P-gp.
-
MDCKII-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high P-gp expression.
-
LLC-PK1-MDR1 cells: Lilly Laboratories pig kidney epithelial cells transfected with the human MDR1 gene.
-
Membrane vesicles: Isolated membrane fractions containing high concentrations of P-gp.
While the multi-laboratory study found that the choice of test system was not the primary driver of variability, differences in cell line passage number, transporter expression levels, and cell culture conditions can contribute to discrepancies.
Experimental Protocols
The lack of standardized protocols is a major contributor to inter-laboratory variability. Key aspects of the experimental design that can differ include:
-
P-gp Substrate Probe: The choice of the substrate used to measure P-gp activity (e.g., digoxin, rhodamine 123, calcein-AM) can influence the resulting IC50 values.[10][11][12]
-
Concentration of Substrate: The concentration of the probe substrate relative to its Km value can impact the apparent inhibitory potency.
-
Incubation Times: The duration of exposure to the inhibitor and substrate can affect the outcome.
-
Buffer Composition: The composition of the assay buffer can influence both transporter function and compound solubility.
-
Presence of Serum: The inclusion or exclusion of serum in the assay medium can alter the free concentration of the inhibitor.
IC50 Calculation Methods
The method used to calculate the IC50 value from the raw experimental data can also introduce significant differences. Common approaches include:
-
Efflux Ratio (ER): Calculated as the ratio of basal-to-apical (B-A) permeability to apical-to-basal (A-B) permeability. The efflux ratio-based equation generally results in lower IC50 values compared to other methods.[7]
-
Unidirectional Flux: Based on the inhibition of either the B-A or A-B flux of the substrate.
-
Net-Secretory-Flux: Represents the difference between the B-A and A-B flux.
The following diagram illustrates the factors contributing to the variability of P-gp inhibitor data.
Standardized Experimental Protocols: A Path Towards Better Reproducibility
To mitigate the issue of poor reproducibility, the adoption of standardized and well-characterized experimental protocols is crucial. Below are detailed methodologies for two common P-gp inhibition assays.
Cell-Based P-gp Inhibition Assay (Bidirectional Transport)
This assay measures the ability of a test compound to inhibit the polarized transport of a P-gp substrate across a monolayer of cells.
Materials:
-
P-gp-expressing cells (e.g., Caco-2, MDCKII-MDR1) cultured on permeable supports (e.g., Transwell® inserts).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
P-gp substrate probe (e.g., Digoxin, Rhodamine 123).
-
Test inhibitor and positive control inhibitor (e.g., Verapamil, Elacridar).
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Cell Culture: Seed cells on permeable supports and culture until a confluent monolayer with robust tight junctions is formed.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Pre-incubate the monolayers with the test inhibitor or control in both the apical (A) and basolateral (B) chambers for a defined period (e.g., 30-60 minutes).
-
-
Transport Study:
-
A-to-B Transport: Add the P-gp substrate probe to the apical chamber. At specified time points, collect samples from the basolateral chamber.
-
B-to-A Transport: Add the P-gp substrate probe to the basolateral chamber. At specified time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the amount of substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS for digoxin, fluorescence for rhodamine 123).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
Plot the percentage of P-gp inhibition against the inhibitor concentration to determine the IC50 value.
-
The following diagram illustrates the workflow for a cell-based bidirectional transport assay.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this ATPase activity.
Materials:
-
P-gp-containing membrane vesicles.
-
Assay buffer.
-
ATP.
-
P-gp substrate (e.g., Verapamil, which stimulates ATPase activity).
-
Test inhibitor.
-
Reagent for detecting inorganic phosphate (Pi).
Protocol:
-
Assay Setup: In a microplate, combine the P-gp membrane vesicles, test inhibitor, and P-gp substrate in the assay buffer.
-
Reaction Initiation: Add ATP to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Phosphate Detection: Add the phosphate detection reagent and measure the absorbance to quantify the amount of inorganic phosphate released.
-
Data Analysis: Calculate the percentage of inhibition of the substrate-stimulated ATPase activity at different inhibitor concentrations to determine the IC50 value.
The following diagram illustrates the workflow for a P-gp ATPase assay.
Conclusion and Recommendations
The significant inter-laboratory variability in P-gp inhibition data underscores the critical need for standardization of experimental protocols and data analysis methods. While the choice of the in vitro test system appears to be a less significant factor, the specifics of the experimental procedure and the method of IC50 calculation can dramatically influence the results.
For researchers and drug development professionals, the following recommendations are crucial:
-
Acknowledge the Variability: Be aware of the inherent variability in P-gp inhibition data when comparing results across different studies or laboratories.
-
Detailed Reporting: When publishing or reporting P-gp inhibition data, provide comprehensive details of the experimental protocol, including the cell line or membrane preparation, substrate probe and concentration, incubation times, buffer composition, and the specific method used for IC50 calculation.
-
Use of Reference Compounds: Include well-characterized P-gp inhibitors as positive controls to benchmark the assay performance and aid in cross-laboratory comparisons.
-
Focus on Relative Potency: When absolute IC50 values are highly variable, consider focusing on the relative potency ranking of a series of compounds tested within the same laboratory under identical conditions.
-
Embrace Standardization Efforts: Support and adopt industry-wide efforts to standardize P-gp inhibition assays to improve data reproducibility and reliability for regulatory submissions and internal decision-making.
By understanding the sources of variability and promoting standardized approaches, the scientific community can enhance the consistency and predictive value of in vitro P-gp inhibition data, ultimately leading to more robust assessments of drug-drug interaction risks.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition [labbulletin.com]
- 3. Screening for P-Glycoprotein (Pgp) Substrates and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in P-glycoprotein inhi ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
P-gp Inhibitor 16: A Guide to Differentiating Competitive vs. Non-Competitive Inhibition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the inhibition mechanism of P-glycoprotein (P-gp) inhibitors, using a hypothetical "P-gp inhibitor 16" as a case study. We will explore the key experimental approaches and data analyses required to distinguish between competitive and non-competitive inhibition, enabling a deeper understanding of drug-drug interactions and the development of more effective therapeutic agents.
Understanding P-gp Inhibition Mechanisms
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that plays a critical role in limiting the intracellular concentration of a wide variety of drugs.[1] Inhibition of P-gp can enhance the bioavailability and efficacy of co-administered drug substrates. This inhibition can occur through several mechanisms, primarily categorized as competitive and non-competitive.[1][2]
-
Competitive Inhibition: The inhibitor directly competes with the P-gp substrate for the same binding site on the transporter.[3][4] This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the P-gp transporter that is distinct from the substrate-binding site (an allosteric site).[4][5] This binding event induces a conformational change in the transporter that reduces its activity, and its effect cannot be surmounted by increasing the substrate concentration.[6][7]
Experimental Approaches to Determine Inhibition Mechanism
Several in vitro assays are employed to elucidate the mechanism of P-gp inhibition. The choice of assay can depend on factors such as the properties of the inhibitor and the specific research question.
Substrate Transport Assays
These assays measure the ability of an inhibitor to block the efflux of a known P-gp substrate from cells.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that is a widely accepted model for the intestinal barrier and expresses P-gp.[8][9]
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
A known P-gp substrate (e.g., [³H]-digoxin) is added to either the apical (A) or basolateral (B) chamber of the Transwell system.[9]
-
The test inhibitor (e.g., "this compound") is added at various concentrations to both chambers.
-
Samples are taken from the receiver chamber at specified time points to determine the rate of substrate transport.
-
-
Quantification: The concentration of the radiolabeled substrate is measured using liquid scintillation counting.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (ER) is then determined (Papp(B-to-A) / Papp(A-to-B)). A significant reduction in the ER in the presence of the inhibitor indicates P-gp inhibition.
Experimental Protocol: Rhodamine 123 Accumulation Assay
This assay utilizes a fluorescent P-gp substrate, rhodamine 123, to assess inhibitor activity in P-gp-overexpressing cells.[10]
-
Cell Seeding: P-gp-overexpressing cells (e.g., MCF7/ADR) are seeded in a multi-well plate.
-
Incubation: Cells are incubated with rhodamine 123 in the presence and absence of varying concentrations of the test inhibitor.[10]
-
Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 accumulation in the presence of the inhibitor indicates P-gp inhibition. The data is used to calculate an IC50 value.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates.[1] This assay measures the effect of an inhibitor on the ATPase activity of P-gp.
Experimental Protocol:
-
Membrane Preparation: P-gp-containing membranes are isolated from P-gp-overexpressing cells.
-
Assay Reaction: The membranes are incubated with ATP and the test inhibitor at various concentrations. The reaction is initiated by the addition of a P-gp substrate (e.g., verapamil) to stimulate ATPase activity.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method.
-
Data Analysis: Inhibition of substrate-stimulated ATPase activity suggests that the compound is a P-gp inhibitor.
Data Presentation and Interpretation
To distinguish between competitive and non-competitive inhibition, kinetic studies are performed by varying the concentrations of both the P-gp substrate and the inhibitor.
Table 1: Hypothetical Kinetic Data for "this compound" in a Digoxin Transport Assay
| Digoxin Concentration (nM) | No Inhibitor (Vmax) | + "this compound" (Competitive) | + "this compound" (Non-competitive) |
| Km (nM) | 500 | 1000 | 500 |
| Vmax (pmol/min) | 100 | 100 | 50 |
-
Interpretation: In a competitive inhibition scenario, the apparent Km for the substrate increases in the presence of the inhibitor, while the Vmax remains unchanged. For non-competitive inhibition, the Km remains the same, but the Vmax is reduced.[6][11]
Table 2: IC50 Values for "this compound" at Different Substrate Concentrations
| P-gp Substrate | Substrate Concentration | IC50 of "this compound" (µM) |
| Digoxin | Low (e.g., 50 nM) | 1.2 |
| Digoxin | High (e.g., 5 µM) | 5.8 |
| Rhodamine 123 | Low (e.g., 1 µM) | 0.8 |
| Rhodamine 123 | High (e.g., 20 µM) | 4.1 |
-
Interpretation: A significant increase in the IC50 value of the inhibitor at higher substrate concentrations is indicative of competitive inhibition. For a non-competitive inhibitor, the IC50 value would remain relatively constant regardless of the substrate concentration.
Visualizing Inhibition Mechanisms and Workflows
Diagram 1: P-gp Efflux Mechanism and Inhibition
Caption: Mechanisms of P-gp mediated drug efflux and its inhibition.
Diagram 2: Experimental Workflow for Determining Inhibition Mechanism
Caption: Workflow for determining the mechanism of a P-gp inhibitor.
Conclusion
By employing a combination of substrate transport and ATPase activity assays, coupled with rigorous kinetic analysis, researchers can definitively characterize the mechanism of action for novel P-gp inhibitors like "this compound." Understanding whether an inhibitor acts competitively or non-competitively is crucial for predicting its in vivo effects, anticipating potential drug-drug interactions, and guiding the development of next-generation therapeutics that can overcome multidrug resistance.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untitled Document [ucl.ac.uk]
Evaluating the Interaction of P-gp Inhibitor Verapamil with Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Verapamil, a well-established P-glycoprotein (P-gp) inhibitor, on the major drug-metabolizing cytochrome P450 (CYP) enzymes: CYP3A4, CYP2D6, and CYP2C9. The following sections present quantitative data on these interactions, detailed experimental protocols for their assessment, and visual representations of the underlying metabolic pathways and experimental workflows.
Data Presentation: Quantitative Inhibition of Cytochrome P450 by Verapamil
The inhibitory potential of Verapamil against key CYP isoforms and its primary target, P-gp, is summarized in the table below. This data is crucial for predicting potential drug-drug interactions (DDIs) when Verapamil is co-administered with substrates of these enzymes.
| Target Protein | Inhibitor | Parameter | Value (µM) |
| CYP3A4 | R-Verapamil | Ki | 6.46[1] |
| S-Verapamil | Ki | 2.97[1] | |
| CYP2D6 | Verapamil | IC50/Ki | Data not readily available in the public domain |
| CYP2C9 | Verapamil | IC50/Ki | Data not readily available in the public domain |
| P-glycoprotein (P-gp) | Verapamil | IC50 | 1.1[2], 6.5[3] |
Note: The IC50 and Ki values represent the concentration of the inhibitor required to cause 50% inhibition of enzyme activity or the inhibition constant, respectively. Lower values indicate greater potency.
Experimental Protocols
Detailed methodologies for evaluating the interaction of Verapamil with cytochrome P450 enzymes and P-gp are provided below. These protocols are based on established in vitro methods.
Cytochrome P450 Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory effect of Verapamil on CYP3A4, CYP2D6, and CYP2C9 activity using human liver microsomes or recombinant human CYP enzymes.
1. Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4, CYP2D6, or CYP2C9 enzymes.
-
Verapamil hydrochloride.
-
CYP-specific probe substrates:
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
LC-MS/MS system for metabolite quantification.
2. Procedure:
-
Prepare a stock solution of Verapamil in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of Verapamil to be tested.
-
In a microcentrifuge tube or 96-well plate, pre-incubate the HLM or recombinant CYP enzyme with the Verapamil dilutions in potassium phosphate buffer at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each Verapamil concentration compared to a vehicle control (no Verapamil).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Verapamil concentration and fitting the data to a suitable sigmoidal dose-response model. For Ki determination, experiments are performed with multiple substrate concentrations.
P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Permeability Assay)
This protocol describes the use of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer expressing P-gp, to assess Verapamil's inhibitory effect on P-gp-mediated transport.
1. Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Verapamil hydrochloride.
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Scintillation counter or LC-MS/MS for Digoxin quantification.
2. Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer (HBSS with HEPES).
-
Prepare solutions of Digoxin and various concentrations of Verapamil in the transport buffer.
-
To assess the basolateral-to-apical (B-to-A) transport of Digoxin (efflux), add the Digoxin solution with and without Verapamil to the basolateral (bottom) chamber and fresh transport buffer to the apical (top) chamber.
-
To assess the apical-to-basolateral (A-to-B) transport of Digoxin (influx), add the Digoxin solution with and without Verapamil to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver chamber (apical for B-to-A, basolateral for A-to-B).
-
Quantify the concentration of Digoxin in the samples using a scintillation counter (if using radiolabeled Digoxin) or LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). A significant reduction in the efflux ratio in the presence of Verapamil indicates P-gp inhibition.
-
Determine the IC50 value for P-gp inhibition by plotting the percent inhibition of Digoxin efflux against the Verapamil concentration.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for assessing CYP and P-gp inhibition.
Caption: Verapamil's metabolic pathway and interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fexofenadine transport in Caco-2 cells: inhibition with verapamil and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Inhibition Service | Evotec [evotec.com]
A Comparative Guide to the Efficacy of P-glycoprotein Inhibitors in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of several prominent P-glycoprotein (P-gp) inhibitors in various cancer models. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer, a major hurdle in successful chemotherapy.[1][2][3][4][5] P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][3] P-gp inhibitors aim to counteract this mechanism, restoring the sensitivity of resistant cancer cells to chemotherapy.[1][4]
This guide focuses on a selection of well-characterized P-gp inhibitors, presenting quantitative data on their efficacy, detailed experimental protocols for assessing their activity, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy of P-gp Inhibitors
The following tables summarize the efficacy of selected P-gp inhibitors in various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for P-gp activity or the fold-reversal of resistance to a chemotherapeutic agent. Lower IC50 values indicate higher potency in inhibiting P-gp. A higher fold-reversal indicates a greater ability to resensitize resistant cells to a cytotoxic drug.
Table 1: P-gp Inhibitory Activity (IC50) of Selected Compounds
| P-gp Inhibitor | Cancer Cell Line | Assay Method | IC50 (nM) | Reference |
| Tariquidar | CHrB30 (Chinese Hamster Ovary) | [³H]-ligand accumulation | 487 | [6] |
| Tariquidar | P-gp ATPase activity | Vanadate-sensitive ATPase assay | 43 | [6] |
| Zosuquidar | - | P-gp binding (Ki) | 59 | [7] |
| Verapamil | K562/ADR (Leukemia) | P-gp expression downregulation | ~15,000 | [8] |
| Cyclosporin A | MCF7R (Breast Cancer) | Rhodamine 123 accumulation | ~2,000 | [2] |
Table 2: Reversal of Chemotherapeutic Resistance by P-gp Inhibitors
| P-gp Inhibitor | Cancer Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| Tariquidar (0.1 µM) | MC26 (Murine Colon Carcinoma) | Doxorubicin | 5-fold decrease in IC50 | [6] |
| Tariquidar (0.1 µM) | EMT6/AR1.0 (Murine Mammary) | Doxorubicin | 22 to 150-fold decrease in IC50 | [6] |
| Tariquidar (0.1 µM) | H69/LX4 (Human Small-Cell Lung) | Doxorubicin | 22 to 150-fold decrease in IC50 | [6] |
| Tariquidar (0.1 µM) | 2780AD (Human Ovarian) | Doxorubicin | 22 to 150-fold decrease in IC50 | [6] |
| Zosuquidar (0.3 µM) | K562/DOX (Leukemia) | Daunorubicin | >45.5-fold enhancement of cytotoxicity | [9] |
| Elacridar | A2780PR1 & A2780PR2 (Ovarian) | Paclitaxel | Significant sensitization | [10] |
| Elacridar | Hepatoblastoma cell line | Doxorubicin | Increased cellular response | [10] |
| Verapamil | - | - | - | [8][11] |
| Cyclosporin A (2 µM) | K562/DOX (Leukemia) | Daunorubicin | >4.8-fold enhancement of cytotoxicity | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells. An increase in intracellular fluorescence indicates inhibition of P-gp activity.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF7/ADR, K562/ADR) and a parental, low P-gp expressing cell line.
-
Rhodamine 123 solution (e.g., 5.25 µM).[2]
-
Test P-gp inhibitors at various concentrations.
-
Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A).[2]
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates (e.g., 96-well plates) and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with PBS. Add culture medium containing various concentrations of the test P-gp inhibitor or the positive control to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.[2]
-
Rhodamine 123 Loading: Add Rhodamine 123 solution to each well to a final concentration of 5.25 µM and incubate for a further 30-60 minutes at 37°C.[2]
-
Washing: Remove the loading solution and wash the cells multiple times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement:
-
Fluorometer: Lyse the cells and measure the intracellular fluorescence using a fluorometer.
-
Flow Cytometer: Detach the cells and analyze the intracellular fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation in the presence of the inhibitor compared to the untreated control. Determine the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.
Cytotoxicity Assay (MTT Assay) for Reversal of Multidrug Resistance
This assay determines the ability of a P-gp inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Multidrug-resistant cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel).
-
Test P-gp inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both resistant and sensitive cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with:
-
Chemotherapeutic agent alone at various concentrations.
-
P-gp inhibitor alone at a fixed, non-toxic concentration.
-
A combination of the chemotherapeutic agent (at various concentrations) and the P-gp inhibitor (at a fixed concentration).
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value of the chemotherapeutic agent alone and in combination with the P-gp inhibitor in the resistant cell line.
-
The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor.
-
Visualizations: Pathways and Workflows
P-glycoprotein Efflux Mechanism and Inhibition
The following diagram illustrates the mechanism of P-gp mediated drug efflux and how P-gp inhibitors can block this process.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Workflow: P-gp Inhibition Assessment
This diagram outlines the typical workflow for evaluating the efficacy of a P-gp inhibitor in a cancer cell line.
Caption: Workflow for assessing P-gp inhibitor efficacy.
References
- 1. Role of P-Gp in Treatment of Cancer [scirp.org]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of P-glycoprotein (P-gp) Inhibitor Performance: A Comparative Analysis
For researchers and scientists engaged in drug development, the effective inhibition of P-glycoprotein (P-gp) is a critical factor in overcoming multidrug resistance and improving drug bioavailability. This guide provides a comparative analysis of the experimental results for a panel of 16 P-gp inhibitors, with a focus on their inhibitory potency. The data is presented alongside that of well-established P-gp inhibitors to offer a comprehensive performance benchmark.
Comparative Analysis of P-gp Inhibitory Potency
The inhibitory potential of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a set of 16 structurally diverse drugs, as determined by a Rhodamine 123 accumulation assay.[1][2][3] For comparative purposes, data for other widely recognized P-gp inhibitors are also included. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | IC50 (µM) |
| Amiodarone | 18.2 |
| Atorvastatin | 29.3 |
| Carvedilol | 2.8 |
| Cimetidine | >500 |
| Clarithromycin | 12.6 |
| Cyclosporin A | 1.9 |
| Diltiazem | 14.5 |
| Elacridar | 0.05 |
| Felodipine | 19.3 |
| Fexofenadine | >500 |
| Itraconazole | 1.1 |
| Ketoconazole | 1.8 |
| Nitrendipine | 250.5 |
| Quinidine | 3.5 |
| Ranolazine | 108.5 |
| Verapamil | 2.2 |
Data sourced from a study utilizing a Rhodamine 123 accumulation assay in P-gp-overexpressing MCF7R cells. Cimetidine and fexofenadine did not demonstrate significant P-gp inhibition in this assay.[1][2][3]
Experimental Protocols
A clear understanding of the methodologies used to generate this data is crucial for its correct interpretation and for designing future experiments.
Rhodamine 123 Accumulation Assay
This assay is a common method to assess P-gp inhibitory activity.[1][2]
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7R) and a parental cell line with low P-gp expression (e.g., MCF7) are cultured under standard conditions.
-
Incubation: Cells are seeded in appropriate culture plates and allowed to adhere. They are then incubated with the fluorescent P-gp substrate, Rhodamine 123, in the presence and absence of various concentrations of the test inhibitor.
-
Washing: After the incubation period, the cells are washed with a cold buffer to remove extracellular Rhodamine 123.
-
Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a spectrofluorometer.
-
Data Analysis: An increase in intracellular Rhodamine 123 accumulation in the presence of the inhibitor indicates P-gp inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1][2]
Visualizing P-gp Inhibition and Experimental Workflow
To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of P-gp inhibition.
Caption: Rhodamine 123 accumulation assay workflow.
References
A Comparative Guide to P-gp Inhibitor 16 and the Natural P-gp Inhibitor Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic P-gp inhibitor 16, also known as IKK 16, and the naturally occurring P-gp inhibitor, quercetin. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Quantitative Data Summary
| Parameter | This compound (IKK 16) | Quercetin | Reference Compound (Verapamil) |
| Target | IκB kinase (IKK), P-glycoprotein (ABCB1) | P-glycoprotein (P-gp), CYP3A4 | P-glycoprotein (P-gp) |
| IC50 (P-gp Inhibition) | Not explicitly reported | 7 µM (Calcein-AM efflux assay)[1] | ~1-5 µM (Varies by assay) |
| Other IC50 Values | IKK1: 200 nM, IKK2: 40 nM, IKK complex: 70 nM[1][2][3] | CYP3A4: 1.97 µM[4] | - |
| Mechanism of Action | Interferes with the binding of substrates to ABCB1; Inhibits the NF-κB signaling pathway.[1][2] | Binds to the interface of the nucleotide-binding domain and transmembrane domain of P-gp, restricting conformational change.[3][5] | Competitive inhibitor of P-gp |
| Source | Synthetic | Natural (Flavonoid) | Synthetic |
Signaling Pathways and Mechanisms of Action
This compound (IKK 16)
This compound, or IKK 16, primarily acts as an inhibitor of IκB kinase (IKK). This inhibition prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes. While its direct mechanism on P-gp is described as interference with substrate binding, its effect on the NF-κB pathway may also indirectly influence P-gp expression, as NF-κB can be involved in the regulation of the ABCB1 gene.[5]
Quercetin
Quercetin, a natural flavonoid, directly interacts with P-glycoprotein. It is proposed to bind at the interface between the nucleotide-binding domains (NBDs) and the transmembrane domains (TMDs). This binding is thought to impede the conformational changes that are necessary for the ATP-dependent efflux of substrates, effectively locking the transporter in a state that is unable to pump out drugs.[3][5]
Experimental Protocols
Calcein-AM Efflux Assay
This assay is used to determine the inhibitory effect of a compound on P-gp function by measuring the intracellular accumulation of a fluorescent P-gp substrate, calcein.
Materials:
-
P-gp overexpressing cells (e.g., KB-V1) and parental cells (e.g., KB-3-1)
-
Calcein-AM (acetoxymethyl ester)
-
Test inhibitor (this compound or quercetin)
-
Positive control inhibitor (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (and positive control) in serum-free medium for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to each well at a final concentration of 0.25 µM and incubate for an additional 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorometer with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated cells to that of untreated and positive control-treated cells. Determine the IC50 value from the dose-response curve.
Rhodamine 123 Accumulation Assay
This assay measures the ability of an inhibitor to block the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR)
-
Rhodamine 123
-
Test inhibitor (this compound or quercetin)
-
Positive control inhibitor (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Harvest and resuspend P-gp overexpressing cells in a suitable buffer or medium.
-
Inhibitor Incubation: Aliquot the cell suspension and incubate with different concentrations of the test inhibitor or positive control for 30 minutes at 37°C.
-
Substrate Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~507 nm, emission ~529 nm).
-
Data Interpretation: An increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor indicates P-gp inhibition.
Conclusion
Both this compound (IKK 16) and quercetin have demonstrated P-glycoprotein inhibitory activity. Quercetin, a natural flavonoid, has a well-documented direct inhibitory effect on P-gp with a reported IC50 value. This compound, a synthetic molecule, is a potent inhibitor of the IKK/NF-κB pathway and is also known to inhibit P-gp, although its direct P-gp inhibitory potency (IC50) is not as clearly defined in the literature.
The choice between these two inhibitors will depend on the specific research question. If the goal is to specifically inhibit P-gp with a well-characterized natural compound, quercetin is a suitable choice. If the research involves modulating the NF-κB pathway in conjunction with P-gp inhibition, or if a synthetic compound is preferred, this compound (IKK 16) could be considered, with the caveat that its direct P-gp IC50 may need to be determined experimentally for the specific assay system being used. Researchers should carefully consider the potential off-target effects of each inhibitor, such as quercetin's inhibition of CYP3A4 and IKK 16's primary activity as an IKK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of P-gp Inhibitor 16
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of P-gp inhibitor 16, a potent chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to consult the material's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: Depending on the form of the inhibitor (e.g., powder), a respirator may be necessary to avoid inhalation.
Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste must be categorized and handled as hazardous chemical waste due to its potential toxicity.
-
Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies such as pipette tips, tubes, and weighing papers.
-
Liquid Waste: This category includes solutions containing this compound, such as experimental buffers, cell culture media, and solvent rinses.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]
Key Principle: Do not mix different waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate. Similarly, acidic and basic waste streams must be segregated to prevent violent reactions.[2][3]
Step-by-Step Disposal Protocol
3.1. Solid Waste Disposal
-
Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]
3.2. Liquid Waste Disposal
-
Collection: Use a compatible, leak-proof container with a screw-top cap for collecting liquid waste.[2] Never dispose of this waste down the drain.[5]
-
pH Neutralization (if applicable): For aqueous solutions, if institutional policy allows, adjust the pH to be between 5.0 and 12.5 before collection.[2] However, it is often safer to dispose of it as-is and let the professional waste management service handle neutralization.
-
Labeling: Affix a "Hazardous Waste" label to the container, clearly indicating "this compound" and all other chemical constituents of the solution.
-
Storage: Store the liquid waste container in the SAA, ensuring it is in secondary containment to prevent spills.[3][5]
3.3. Sharps Waste Disposal
-
Collection: Place all chemically contaminated sharps directly into a designated, puncture-resistant sharps container.[1]
-
Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps" and include the name of the contaminant, "this compound."
-
Sealing: Once the container is three-quarters full, seal it securely. Do not overfill.
-
Disposal Request: Arrange for pickup by the institution's hazardous waste management service.
Quantitative Disposal Parameters
| Parameter | Guideline | Citation |
| Aqueous Waste pH for Drain Disposal | Not Recommended; if permitted, must be between 5.0 and 12.5 | [2] |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste | [4] |
| Acutely Toxic Waste (P-list) SAA Limit | Maximum of 1 quart (liquid) or 1 kg (solid) | [4] |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion | [2] |
| Storage Time in SAA (partially filled) | Up to one (1) year | [2] |
| Time to Removal from SAA (full container) | Within three (3) days | [2] |
Experimental Protocol: Decontamination of Lab Surfaces
In the event of a spill or for routine cleaning of surfaces that have come into contact with this compound, the following procedure should be followed:
-
Prepare Decontamination Solution: A solution of 70% ethanol or a suitable laboratory detergent should be used.
-
Initial Wipe: Using absorbent pads, wipe the contaminated area to remove the bulk of the substance.
-
Decontamination Wipe: Thoroughly wipe the area with the prepared decontamination solution.
-
Rinse: If appropriate for the surface, wipe down with distilled water.
-
Disposal of Cleaning Materials: All used absorbent pads and wipes must be disposed of as solid hazardous waste.
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines for any additional requirements.
References
Essential Safety and Handling Guide for Potent P-glycoprotein (P-gp) Inhibitors
Disclaimer: A specific chemical entity designated as "P-gp inhibitor 16" with a corresponding Safety Data Sheet (SDS) is not readily identifiable in publicly available resources. The following information provides essential, immediate safety and logistical guidance for handling potent, powdered research compounds, such as P-glycoprotein (P-gp) inhibitors, in a laboratory setting. This guidance is based on established safety protocols for potent compounds and should be supplemented by a substance-specific risk assessment and, whenever available, the compound's official SDS.
P-glycoprotein inhibitors are bioactive molecules designed to interact with a key protein involved in drug metabolism and transport.[1][2] Due to their potent biological activity, these and similar research compounds must be handled with the utmost care to prevent occupational exposure and ensure a safe laboratory environment.[3]
Personal Protective Equipment (PPE) for Handling Potent Compounds
A comprehensive personal protective equipment (PPE) strategy is the last line of defense against chemical exposure in the laboratory.[1] The following table summarizes the recommended PPE for handling potent, non-volatile powdered compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary barrier. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[4] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be changed at the end of the work session or immediately if significant contamination occurs. |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles. |
| Respiratory Protection | N95 or Higher Respirator | For weighing and handling powders outside of a containment enclosure, a fit-tested N95 respirator is the minimum requirement. For higher-risk operations or more potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[5] |
| Additional Protection | Disposable Sleeve Covers and Shoe Covers | For extensive handling procedures, disposable sleeve covers and shoe covers can provide an additional layer of protection against contamination. |
Experimental Protocol: Safe Handling of a Potent Powdered Compound
This protocol outlines the essential steps for safely handling a potent powdered research compound, from receipt to disposal.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transport it to the designated storage area for potent compounds. This should be a secure, well-ventilated area with restricted access.
-
Log the compound's arrival and storage location in the laboratory's chemical inventory.
2. Weighing the Compound:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing operations within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize the risk of aerosolization.[6]
-
Decontaminate the weighing area before and after use.
-
-
Procedure:
-
Place a weigh boat or paper on the analytical balance.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of the powdered compound from the stock vial to the weigh boat using a dedicated spatula. Avoid creating dust.
-
Once the desired weight is obtained, securely close the stock vial.
-
Record the weight in your laboratory notebook.
-
Carefully transfer the weighed compound to the appropriate vessel for dissolution or use in your experiment.
-
3. Solution Preparation:
-
Add the solvent to the vessel containing the weighed powder within the containment enclosure.
-
Gently swirl or vortex the mixture to dissolve the compound. Avoid splashing.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
4. Use in Experiment:
-
When handling the prepared solution, continue to wear appropriate PPE.
-
Conduct all experimental procedures involving the potent compound in a well-ventilated area, preferably within a fume hood.
-
Be mindful of potential spills and have a spill kit readily available.
5. Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with the potent compound (e.g., gloves, weigh boats, paper towels, pipette tips) are considered hazardous waste.[7]
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste bag or container.[8]
-
-
Liquid Waste:
-
Container Disposal:
-
Once empty, the original compound vial should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10]
-
After rinsing, the empty container can be disposed of according to your institution's guidelines, which may still require it to be treated as hazardous waste.
-
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous waste.[7]
Visualizing Safety Workflows
To further clarify the procedural steps and logical relationships in handling potent compounds, the following diagrams have been generated.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. aiha.org [aiha.org]
- 6. custom-powder.com [custom-powder.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
